molecular formula C10H12O2 B136611 2,3-Dimethylphenylacetic acid CAS No. 30981-98-7

2,3-Dimethylphenylacetic acid

Cat. No.: B136611
CAS No.: 30981-98-7
M. Wt: 164.2 g/mol
InChI Key: AMPNBNGNPLXMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylphenylacetic Acid (CAS 30981-98-7) is a high-purity (95%) white to off-white powder supplied for use as a versatile intermediate in scientific research and organic synthesis . With a molecular formula of C10H12O2 and a molecular weight of 164.20 g/mol, this compound serves as a fundamental building block in medicinal chemistry and chemical synthesis . Its structure, featuring a phenylacetic acid core with adjacent methyl groups, makes it a valuable precursor for the synthesis of more complex molecules, such as its derivative 2-Amino-2-(2,3-dimethylphenyl)acetic acid hydrochloride, which is explored for its potential biological activities . On an industrial scale, the synthesis of related dimethylphenylacetic acids often employs a high-yielding multi-step route beginning with a Friedel-Crafts acylation of the corresponding xylene isomer with chloroacetyl chloride, followed by ketal formation, rearrangement, and final hydrolysis . Researchers value this compound for its application in developing novel chemical entities and for studying structure-activity relationships. This product is intended for research purposes as a chemical reagent. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Handle with appropriate care, refer to the Safety Data Sheet for detailed handling information, and store at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPNBNGNPLXMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608876
Record name (2,3-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30981-98-7
Record name (2,3-Dimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylacetic acid, a derivative of phenylacetic acid, is a compound of interest in medicinal chemistry and drug development due to its structural similarity to known active molecules. A thorough understanding of its physical and chemical properties is fundamental for its application in synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the known and predicted properties of this compound, alongside detailed experimental protocols for their determination.

Chemical Identity

IdentifierValue
IUPAC Name 2-(2,3-dimethylphenyl)acetic acid[1][2]
Synonyms 2,3-dimethylbenzeneacetic acid
CAS Number 30981-98-7[1][2]
Molecular Formula C10H12O2[1][2]
Molecular Weight 164.20 g/mol [1][2]
Chemical Structure Chemical structure of this compound

Physical Properties

Table 1: Physical Properties of Dimethylphenylacetic Acid Isomers

PropertyThis compound (Predicted/Supplier)2,5-Dimethylphenylacetic acid (Experimental)3,5-Dimethylphenylacetic acid (Experimental)
Melting Point Not available128-130 °C[4]Not available
Boiling Point Not available293.4 ± 9.0 °C at 760 mmHg[4]Not available
Appearance White Powder[2][3]Crystalline PowderNot available

Chemical Properties

Table 2: Chemical and Physicochemical Properties of this compound

PropertyValueSource
pKa Not experimentally determined. Predicted to be acidic due to the carboxylic acid group.-
LogP (XLogP3) 2.3[1]Computed
Solubility Insoluble in cold water.[5] Soluble in organic solvents.Supplier Data
Spectral Data

Specific experimental spectral data for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure. For comparison, spectral data for the isomeric 2,4-dimethylphenylacetic acid shows the following characteristic peaks:

  • ¹H NMR (300 MHz, CDCl₃): δ (ppm) = 6.96-7.08 (m, 3H), 3.61 (s, 2H), 2.29 (s, 3H), 2.27 (s, 3H).[6]

  • ¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00.[6]

The IR spectrum of a phenylacetic acid derivative will typically show a strong C=O stretching vibration for the carboxylic acid at approximately 1700 cm⁻¹ and a broad O-H stretching band from 2500-3300 cm⁻¹. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical and chemical properties of a solid organic acid like this compound.

Determination of Melting Point using a Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.[7][8][9]

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, if the sample is not a fine powder)

  • The solid sample of this compound

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, gently crush the crystalline sample into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

  • Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.

    • For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

    • The recorded melting point should be reported as a range.

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the shake-flask method, a common technique for determining the thermodynamic solubility of a compound in an aqueous medium.[10][11][12][13][14]

Materials:

  • Analytical balance

  • Glass vials with screw caps

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm pore size)

  • UV-Vis spectrophotometer or HPLC system for quantification

  • The solid sample of this compound

  • Distilled or deionized water (or a buffer of a specific pH)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of the solid this compound to a glass vial. The excess solid ensures that the solution becomes saturated.

  • Addition of Solvent: Add a known volume of the aqueous solvent (e.g., water or buffer) to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker or incubator at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For finer particles, centrifuge the vial to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Measure the absorbance (using UV-Vis spectrophotometry) or the peak area (using HPLC) of the diluted sample and the standard solutions.

    • Construct a calibration curve from the data of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted saturated solution.

  • Calculation: Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a weak acid by potentiometric titration with a strong base.[15][16][17][18]

Materials:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

  • Volumetric flasks and pipettes

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • The sample of this compound

  • Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)

  • Standard pH buffers for calibration

Procedure:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration:

    • Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).

    • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

    • As the pH begins to change more rapidly (approaching the equivalence point), add smaller increments of the titrant.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).

    • Determine the volume of NaOH added at the half-equivalence point (half the volume of NaOH required to reach the equivalence point).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Logical Workflow Visualization

As no specific signaling pathways for this compound have been identified in the literature, the following diagram illustrates a logical workflow for determining a key physicochemical parameter, the octanol-water partition coefficient (LogP), which is crucial for predicting the pharmacokinetic properties of a drug candidate.

experimental_workflow start Start: Determine LogP of This compound prep_solutions Prepare Stock Solution in Octanol start->prep_solutions prep_phases Prepare Octanol and Aqueous Phases prep_solutions->prep_phases partitioning Partitioning Step: Mix Octanol Solution with Aqueous Phase prep_phases->partitioning equilibration Equilibrate Mixture (e.g., Shake for 24h) partitioning->equilibration separation Separate Octanol and Aqueous Layers equilibration->separation quant_octanol Quantify Concentration in Octanol Phase (Coct) separation->quant_octanol quant_aqueous Quantify Concentration in Aqueous Phase (Caq) separation->quant_aqueous calculate_logp Calculate LogP: log10(Coct / Caq) quant_octanol->calculate_logp analytical_method Analytical Method (e.g., HPLC-UV) quant_octanol->analytical_method quant_aqueous->calculate_logp quant_aqueous->analytical_method end End: Report LogP Value calculate_logp->end

Caption: Workflow for the determination of the octanol-water partition coefficient (LogP).

Conclusion

This technical guide has summarized the available physical and chemical properties of this compound. While specific experimental data for this particular isomer are limited, the provided information on related compounds and detailed experimental protocols offer a solid foundation for researchers. The methodologies outlined will enable scientists to accurately determine the key physicochemical parameters necessary for advancing research and development involving this compound. Further experimental investigation is warranted to fully characterize this compound and explore its potential biological activities.

References

2,3-Dimethylphenylacetic acid CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylphenylacetic acid, a substituted aromatic carboxylic acid. It details the compound's fundamental chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific biological activities and detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide furnishes spectroscopic data for closely related isomers to aid in characterization. Furthermore, it outlines general synthetic approaches for phenylacetic acid derivatives that can be adapted for the preparation of the 2,3-dimethyl substituted analogue. This document aims to serve as a foundational resource for researchers interested in the potential applications of this compound in various scientific and drug development endeavors.

Chemical Identity and Properties

This compound is a solid organic compound. Its core structure consists of a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and an acetic acid group attached to the ring.

PropertyValueReference
CAS Number 30981-98-7[1][2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1][2]
IUPAC Name 2-(2,3-dimethylphenyl)acetic acid[1]
Synonyms 2,3-dimethylbenzeneacetic acid, (2,3-dimethylphenyl)acetic acid[1]
Physical Form Powder[2]
Color White[2]

Synthesis and Experimental Protocols

A potential synthetic workflow, adapted from general procedures for related compounds, is proposed below.

G cluster_start Starting Material cluster_reaction1 Step 1: Cyanation cluster_reaction2 Step 2: Hydrolysis 2,3-Dimethylbenzyl_halide 2,3-Dimethylbenzyl halide (bromide or chloride) Cyanation Reaction with Sodium or Potassium Cyanide 2,3-Dimethylbenzyl_halide->Cyanation 2,3-Dimethylbenzyl_cyanide 2,3-Dimethylbenzyl cyanide Cyanation->2,3-Dimethylbenzyl_cyanide Hydrolysis Acid or Base Catalyzed Hydrolysis 2,3-Dimethylbenzyl_cyanide->Hydrolysis 2,3-Dimethylphenylacetic_acid This compound Hydrolysis->2,3-Dimethylphenylacetic_acid

Caption: Proposed synthetic workflow for this compound.

Note: This proposed synthesis is based on general chemical principles and would require optimization of reaction conditions, such as solvent, temperature, and reaction time.

Analytical Characterization

Spectroscopic data for this compound is not extensively published. However, data from its isomers, such as 2,4-Dimethylphenylacetic acid and 2,5-Dimethylphenylacetic acid, can provide valuable reference points for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of a related isomer, 2,4-Dimethylphenylacetic acid, in CDCl₃ shows characteristic signals for the aromatic protons, the methylene protons of the acetic acid group, and the two methyl groups.[3]

Expected ¹H NMR signals for this compound:

  • Aromatic protons: Multiplets in the aromatic region (approx. 6.9-7.2 ppm).

  • Methylene protons (-CH₂-): A singlet around 3.6 ppm.

  • Methyl protons (-CH₃): Two distinct singlets for the two methyl groups.

  • Carboxylic acid proton (-COOH): A broad singlet, which can be exchangeable with D₂O.

Mass Spectrometry (MS)

The mass spectrum of the 2,5-dimethyl isomer shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, a molecular ion peak at m/z 164 would be expected in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of a phenylacetic acid derivative typically displays characteristic absorption bands:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong absorption band around 1700 cm⁻¹.

  • C-H stretches (aromatic and aliphatic): Bands around 3000 cm⁻¹ and below.

  • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. While studies on other phenylacetic acid derivatives have shown a range of biological effects, including anti-inflammatory properties, no such data is available for the 2,3-dimethyl isomer.[5][6]

Future research is warranted to explore the pharmacological potential of this compound. A logical starting point would be to screen for activities commonly associated with this class of molecules.

G cluster_compound Compound of Interest cluster_screening Potential Biological Screening Compound This compound Anti_Inflammatory Anti-Inflammatory Assays (e.g., COX inhibition) Compound->Anti_Inflammatory Enzyme_Inhibition Enzyme Inhibition Assays Compound->Enzyme_Inhibition Receptor_Binding Receptor Binding Assays Compound->Receptor_Binding Antimicrobial Antimicrobial Activity Screening Compound->Antimicrobial Anticancer Anticancer Activity Screening Compound->Anticancer

Caption: Potential avenues for biological evaluation of this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a known CAS number and molecular weight. While specific synthetic protocols and biological activity data are currently lacking in the public domain, this guide provides a framework for its synthesis and characterization based on related compounds. The absence of biological data presents a clear opportunity for future research. Investigations into its potential anti-inflammatory, enzyme inhibitory, or other pharmacological activities could uncover novel applications for this compound in drug discovery and development. Researchers are encouraged to utilize the information presented herein as a starting point for their own investigations into the properties and potential of this compound.

References

A Technical Guide to the Biological Activities of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylacetic acids represent a versatile class of organic compounds with a wide spectrum of biological activities. The foundational structure, consisting of a phenyl ring attached to an acetic acid moiety, serves as a privileged scaffold in medicinal chemistry. Modifications to the phenyl ring and the acetic acid side chain have led to the development of numerous derivatives with significant therapeutic potential. This technical guide provides an in-depth overview of the prominent biological activities of substituted phenylacetic acids, including their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. It details the experimental protocols for evaluating these activities, presents quantitative data for comparative analysis, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and evaluation processes.

Anti-inflammatory and Analgesic Activities

Substituted phenylacetic acids are perhaps most well-known for their potent anti-inflammatory and analgesic effects, with prominent examples including diclofenac and fenclofenac.[1][2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation and pain.[3]

Quantitative Anti-inflammatory and Analgesic Data

The anti-inflammatory and analgesic potency of substituted phenylacetic acids is typically evaluated in animal models. The following table summarizes representative quantitative data for select compounds.

CompoundAssayAnimal ModelDoseEffectReference
Fenclofenac Carrageenan-induced paw edemaRat-Equipotent to phenylbutazone, more potent than aspirin[4]
Diclofenac Carrageenan-induced paw edemaRat-More potent than fenclofenac and indomethacin[4]
Phenacetin Trypsin hyperalgesic assayRodent114 +/- 36.2 mg/kg (oral)ED50[5]
Phenacetin Kaolin hyperalgesic assayRodent107 +/- 11.5 mg/kg (oral)ED50[5]
Experimental Protocol: Carrageenan-Induced Paw Edema

This widely used in vivo assay assesses the acute anti-inflammatory activity of a compound.[6][7]

Principle: Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling).[6] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac)

  • P plethysmometer or digital calipers

Procedure:

  • Animals are fasted overnight with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • Animals are divided into groups: control (vehicle), reference drug, and test compound groups (various doses).

  • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[8]

  • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]

  • The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] * 100

    Where:

    • Vc = Mean increase in paw volume in the control group

    • Vt = Mean increase in paw volume in the treated group

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Data Analysis animal_prep Animal Fasting & Acclimatization grouping Grouping of Animals animal_prep->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement dosing Administer Test Compound / Vehicle initial_measurement->dosing induction Inject Carrageenan into Paw dosing->induction paw_measurement Measure Paw Volume at Time Intervals induction->paw_measurement calculation Calculate % Inhibition of Edema paw_measurement->calculation conclusion Determine Anti-inflammatory Activity calculation->conclusion

Caption: Workflow for the carrageenan-induced paw edema assay.

Anticancer Activity

Several substituted phenylacetic acids and their derivatives have demonstrated significant antiproliferative and pro-apoptotic effects against various cancer cell lines.[9] Their mechanisms of action are diverse and can involve the induction of cell cycle arrest, activation of apoptotic pathways, and inhibition of key enzymes involved in cancer progression.

Quantitative Anticancer Data

The in vitro anticancer activity of substituted phenylacetic acids is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Compound Class / DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide PC3 (Prostate Carcinoma)52[10]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide PC3 (Prostate Carcinoma)80[10]
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide MCF-7 (Breast Cancer)100[10]
Phenylacetamide Derivatives (General) PC12, MCF7, MDA-MB4680.125 - 1[11]
Imidazopyrimidine Derivatives A549 (Lung Carcinoma)5.988[12]
2-Phenylbenzimidazole Derivative (Compound 38) A549 (Lung Carcinoma)4.47 µg/mL[3]
2-Phenylbenzimidazole Derivative (Compound 38) MDA-MB-231 (Breast Cancer)4.68 µg/mL[3]
2-Phenylbenzimidazole Derivative (Compound 38) PC3 (Prostate Carcinoma)5.50 µg/mL[3]
Experimental Protocol: MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity studies.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted phenylacetic acid derivatives (test compounds)

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • Add 20 µL of the MTS reagent to each well.[13]

  • Incubate the plates for 1-4 hours at 37°C.[13]

  • Record the absorbance at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Signaling Pathways in Anticancer Activity

Some phenylacetic acid derivatives can induce apoptosis through the Fas/FasL signaling pathway.[15] This extrinsic pathway is initiated by the binding of the Fas ligand (FasL) to its receptor (Fas), leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of a caspase cascade.[4][15]

Fas_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (Fas) FasL->FasR Binding & Trimerization FADD FADD FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment DISC DISC Formation FADD->DISC Procaspase8->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The Fas/FasL-mediated apoptotic pathway.

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks. Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) can lead to synthetic lethality. Phenylacetic acid derivatives can act as PARP-1 inhibitors, disrupting DNA repair and inducing apoptosis.[16]

PARP1_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 Recruitment & Binding NAD NAD+ PARP1->NAD PAR PAR Polymer Synthesis PARP1->PAR Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Trapping on DNA PAA_Derivative Phenylacetic Acid Derivative (Inhibitor) PAA_Derivative->PARP1 Inhibition NAD->PAR Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment Repair DNA Repair Repair_Proteins->Repair DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells

Caption: PARP-1 inhibition pathway by phenylacetic acid derivatives.

Antimicrobial Activity

Substituted phenylacetic acids have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[17][18] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

Compound Class / DerivativeMicroorganismMIC (µg/mL)Reference
Phenylacetamide Derivative (Compound 5) Escherichia coli0.64[1]
Phenylacetamide Derivative (Compound 21) Escherichia coli0.67[1]
Phenylacetamide Derivative (Compound 8) Staphylococcus aureus (MRSA)0.66[1]
Phenylacetamide Derivative (Compound 21) Staphylococcus aureus (MRSA)0.68[1]
2-chloro-N-phenylacetamide Candida albicans128 - 256[19]
2-chloro-N-phenylacetamide Candida parapsilosis128 - 256[19]
2-bromo-N-phenylacetamide Candida spp. (fluconazole-resistant)32[14]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.[4][15]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Materials:

  • 96-well microtiter plates

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted phenylacetic acid derivative (test compound)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard, then dilute it further according to standard protocols.

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration at which no visible growth is observed. Alternatively, the absorbance can be read using a microplate reader.

Other Biological Activities

Beyond the major activities discussed, substituted phenylacetic acids have been investigated for other therapeutic applications, including enzyme inhibition relevant to various diseases.

Enzyme Inhibition
Compound Class / DerivativeTarget EnzymeIC50 / KiReference
N-phenylacetamide with 1,2,4-triazole Acetylcholinesterase (AChE)6.68 µM[20]
Chromen-2-one based acetamide Acetylcholinesterase (AChE)0.24 µM[20]
Phenylacetamide Derivative (Compound 8) E. coli ParE0.27 µg/mL[1]
Phenylacetamide Derivative (Compound 25) E. coli ParE0.28 µg/mL[1]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is commonly used to screen for inhibitors of acetylcholinesterase (AChE).[21][22]

Principle: AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The presence of an AChE inhibitor reduces the rate of this colorimetric reaction.

Materials:

  • 96-well microtiter plate

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (substituted phenylacetic acid derivative)

  • Microplate reader

Procedure:

  • In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes).

  • Initiate the reaction by adding the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader in kinetic mode.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

Substituted phenylacetic acids are a class of compounds with a rich and diverse pharmacological profile. Their well-established anti-inflammatory and analgesic properties, coupled with their emerging potential as anticancer and antimicrobial agents, make them a continued focus of drug discovery and development efforts. The experimental protocols and quantitative data presented in this guide provide a framework for the systematic evaluation of new derivatives. Furthermore, the visualization of key signaling pathways offers insights into their mechanisms of action, which is crucial for the rational design of more potent and selective therapeutic agents. The versatility of the phenylacetic acid scaffold ensures that it will remain an important platform for the development of novel drugs for the foreseeable future.

References

2,3-Dimethylphenylacetic Acid: A Potential Pharmaceutical Precursor for Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethylphenylacetic acid is a member of the arylalkanoic acid class of compounds, a well-established scaffold in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). While specific biological data for this particular isomer is limited in publicly available literature, its structural similarity to known cyclooxygenase (COX) inhibitors suggests its potential as a precursor for novel anti-inflammatory and analgesic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, plausible synthetic routes with detailed experimental protocols derived from analogous compounds, and a discussion of its potential pharmacological significance based on the established mechanisms of related molecules. The guide also outlines standard in vitro and in vivo assays for evaluating its anti-inflammatory and analgesic properties and presents the relevant signaling pathways.

Introduction

The global burden of inflammatory diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders, necessitates the continued search for novel and improved therapeutic agents. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The phenylacetic acid moiety is a key pharmacophore in several successful NSAIDs, such as diclofenac. This guide focuses on this compound, a less-studied isomer, as a potential building block for the synthesis of new chemical entities with anti-inflammatory and analgesic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 30981-98-7[1]
IUPAC Name 2-(2,3-dimethylphenyl)acetic acid[1]
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Poorly soluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane
pKa ~4-5 (estimated based on similar carboxylic acids)

Synthesis of this compound

Route 1: From 2,3-Dimethylbenzyl Cyanide

This is a common and generally high-yielding method for the preparation of phenylacetic acids. The workflow for this synthesis is depicted below.

G cluster_0 Synthesis via Benzyl Cyanide Intermediate 2_3_Dimethylbenzyl_Chloride 2,3-Dimethylbenzyl Chloride 2_3_Dimethylbenzyl_Cyanide 2,3-Dimethylbenzyl Cyanide 2_3_Dimethylbenzyl_Chloride->2_3_Dimethylbenzyl_Cyanide Nucleophilic Substitution Sodium_Cyanide Sodium Cyanide 2_3_Dimethylphenylacetic_Acid This compound 2_3_Dimethylbenzyl_Cyanide->2_3_Dimethylphenylacetic_Acid Hydrolysis Acid_or_Base Acid or Base

Caption: Synthetic workflow from 2,3-dimethylbenzyl chloride.

Experimental Protocol (Analogous to Phenylacetic Acid Synthesis[2][3]):

  • Step 1: Synthesis of 2,3-Dimethylbenzyl Cyanide.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dimethylbenzyl chloride (1 mole) in ethanol (500 mL).

    • In a separate beaker, dissolve sodium cyanide (1.2 moles) in water (200 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

    • Slowly add the sodium cyanide solution to the ethanolic solution of 2,3-dimethylbenzyl chloride with vigorous stirring.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (500 mL) to the residue and extract the product with diethyl ether (3 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,3-dimethylbenzyl cyanide. The product can be purified by vacuum distillation.

  • Step 2: Hydrolysis to this compound.

    • In a round-bottom flask fitted with a reflux condenser, add the crude 2,3-dimethylbenzyl cyanide (1 mole) to a mixture of sulfuric acid (3 volumes) and water (2 volumes).

    • Heat the mixture to reflux with stirring for 3-4 hours. The nitrile will hydrolyze to the corresponding carboxylic acid.

    • Cool the reaction mixture and pour it onto crushed ice. The this compound will precipitate as a solid.

    • Filter the solid, wash thoroughly with cold water to remove any residual acid, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Route 2: Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids.[4][5][6][7][8] This route would start from 2,3-dimethylacetophenone.

G cluster_1 Willgerodt-Kindler Reaction Pathway 2_3_Dimethylacetophenone 2,3-Dimethylacetophenone Thioamide_Intermediate Thioamide Intermediate 2_3_Dimethylacetophenone->Thioamide_Intermediate Willgerodt-Kindler Reaction Sulfur_Morpholine Sulfur, Morpholine 2_3_Dimethylphenylacetic_Acid This compound Thioamide_Intermediate->2_3_Dimethylphenylacetic_Acid Hydrolysis Acid_or_Base_Hydrolysis Acid or Base Hydrolysis

Caption: Willgerodt-Kindler reaction workflow.

Experimental Protocol (General Willgerodt-Kindler Procedure[6][7]):

  • Step 1: Synthesis of the Thioamide Intermediate.

    • In a flask, mix 2,3-dimethylacetophenone (1 mole), sulfur (2.5 moles), and morpholine (3 moles).

    • Heat the mixture to reflux (around 130-140 °C) for 8-12 hours. The reaction is typically carried out without a solvent.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ethanol. The thioamide product may crystallize upon cooling or after the addition of water.

    • Filter the solid and wash with cold ethanol.

  • Step 2: Hydrolysis to this compound.

    • Suspend the crude thioamide (1 mole) in a solution of sodium hydroxide (e.g., 10-20% aqueous solution).

    • Heat the mixture to reflux until the evolution of ammonia ceases, indicating the completion of hydrolysis. This can take several hours.

    • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of 1-2.

    • The this compound will precipitate. Filter the solid, wash with cold water, and dry.

    • Recrystallize from a suitable solvent to obtain the pure product.

Potential as a Pharmaceutical Precursor

Arylalkanoic acids are a well-known class of NSAIDs.[9] The anti-inflammatory and analgesic effects of these compounds are primarily mediated by the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Mechanism of Action: Cyclooxygenase Inhibition

The presumed mechanism of action for this compound, based on its structural class, is the inhibition of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_2 Prostaglandin Synthesis Pathway and NSAID Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ Prostaglandins Prostaglandins (PGG₂, PGH₂) Arachidonic_Acid->Prostaglandins COX_1_COX_2 COX-1 and COX-2 Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs This compound (and other NSAIDs) NSAIDs->COX_1_COX_2 Inhibition

Caption: Inhibition of prostaglandin synthesis by NSAIDs.

By inhibiting COX-1 and/or COX-2, this compound would reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation. The selectivity of the compound for COX-1 versus COX-2 would be a critical determinant of its therapeutic profile and side-effect liability. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which arise from the inhibition of the protective functions of COX-1 in the gastric mucosa.[10]

Recommended Experimental Evaluation

To fully characterize the potential of this compound as a pharmaceutical precursor, a series of in vitro and in vivo studies are recommended.

In Vitro Assays

Table 2: Recommended In Vitro Assays

AssayPurposeExperimental Protocol Outline
COX-1 and COX-2 Inhibition Assay To determine the inhibitory potency (IC₅₀) and selectivity of the compound for COX-1 and COX-2 enzymes.A common method is to use a commercially available enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin E₂ (PGE₂) by purified recombinant human or ovine COX-1 and COX-2 enzymes in the presence of varying concentrations of the test compound. The IC₅₀ values are then calculated.[10][11][12]
Cell-based COX Inhibition Assay To assess the compound's ability to inhibit COX activity in a cellular context.Human whole blood or isolated monocytes/macrophages can be used. For COX-1 activity, unstimulated cells are used, and the production of thromboxane B₂ (TXB₂) is measured. For COX-2 activity, cells are stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, and PGE₂ production is measured.[12][13]
Cytotoxicity Assay To evaluate the general toxicity of the compound to cells.A standard MTT or LDH release assay can be performed on a relevant cell line (e.g., macrophages, fibroblasts) to determine the concentration at which the compound becomes cytotoxic.
In Vivo Assays

Table 3: Recommended In Vivo Assays

AssayPurposeExperimental Protocol Outline
Carrageenan-Induced Paw Edema in Rats To evaluate the acute anti-inflammatory activity of the compound.Paw edema is induced in rats by subplantar injection of carrageenan. The test compound is administered orally or intraperitoneally prior to carrageenan injection. The paw volume is measured at various time points using a plethysmometer, and the percentage inhibition of edema is calculated.[14][15]
Acetic Acid-Induced Writhing Test in Mice To assess the analgesic activity of the compound.Mice are administered the test compound, and after a set period, a dilute solution of acetic acid is injected intraperitoneally to induce writhing (a characteristic stretching behavior). The number of writhes is counted over a defined period, and the percentage inhibition of writhing is determined.[14][16]
Adjuvant-Induced Arthritis in Rats To model chronic inflammatory conditions like rheumatoid arthritis.Arthritis is induced in rats by injection of Freund's complete adjuvant. The test compound is administered daily, and the severity of arthritis is assessed by measuring paw volume, joint diameter, and histological examination of the joints.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel anti-inflammatory and analgesic drugs. Its structural analogy to known NSAIDs strongly suggests a potential for COX inhibition. This guide provides a foundational framework for its synthesis and biological evaluation. The detailed experimental protocols, derived from established methodologies for similar compounds, offer a practical starting point for researchers. Further investigation, particularly the determination of its COX inhibitory profile and in vivo efficacy, is warranted to fully elucidate its therapeutic potential. The logical workflows and signaling pathway diagrams provided herein serve as a visual guide for understanding the synthesis and potential mechanism of action of this compound, facilitating further research and development in this area.

References

Investigating the Metabolic Pathway of Arylacetic Acids In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to investigate the metabolic pathways of arylacetic acids, a common scaffold in many pharmaceutical agents. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential drug-drug interactions, and safety. This document details the primary metabolic routes for arylacetic acids, provides step-by-step experimental protocols for their in vitro assessment, and presents key quantitative data to inform drug development decisions.

Core Metabolic Pathways of Arylacetic Acids

Arylacetic acids primarily undergo Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: The principal Phase I metabolic pathway for arylacetic acids is hydroxylation , primarily mediated by Cytochrome P450 (CYP) enzymes in the liver. The aromatic ring and aliphatic side chains are common sites for hydroxylation.

Phase II Metabolism: The major and most critical metabolic pathways for arylacetic acids are conjugation reactions:

  • Glucuronidation: This is a major metabolic route where a glucuronic acid moiety is attached to the carboxylic acid group of the arylacetic acid, forming an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).

  • Glycine Conjugation: In this pathway, the arylacetic acid is first activated to an acyl-CoA thioester by an acyl-CoA synthetase (ACSM). Subsequently, the acyl group is transferred to the amino acid glycine by glycine N-acyltransferase (GLYAT), forming an N-acylglycine conjugate.

The interplay of these pathways determines the overall clearance and potential for toxicity of arylacetic acid-containing drugs.

Quantitative Data on Arylacetic Acid Metabolism

The following tables summarize key kinetic parameters for the metabolism of representative arylacetic acids. This data is essential for building pharmacokinetic models and predicting in vivo clearance.

Table 1: Kinetic Parameters for CYP-Mediated Hydroxylation of Diclofenac in Human Liver Microsomes

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg)Primary CYP Isoform(s)
4'-Hydroxydiclofenac9 ± 1432 ± 15CYP2C9
5-Hydroxydiclofenac43 ± 515.4 ± 0.6CYP2C8, CYP2C19, CYP2C18
4',5-Dihydroxydiclofenac15 ± 196 ± 3CYP2C9

Data sourced from studies on human liver microsomes.[1]

Table 2: Kinetic Parameters for Glucuronidation of Arylacetic Acids

SubstrateEnzyme SourceApparent Km (µM)Apparent Vmax (nmol/min/mg)Primary UGT Isoform(s)
DiclofenacHuman Liver Microsomes<204.3UGT2B7
DiclofenacRecombinant Human UGT2B7<152.8UGT2B7
Valproic AcidGuinea Pig Liver Microsomes1601.2 (µmol/min/kg)Not specified

Data for diclofenac sourced from studies using human liver microsomes and recombinant enzymes.[2][3][4] Valproic acid data is included as a relevant carboxylic acid example.[5]

Table 3: Kinetic Parameters for Glycine Conjugation

SubstrateEnzymeApparent Km (µM)Apparent Vmax (nmol/min/mg)
Benzoyl-CoAHuman GLYAT13 - 67700 - 17100

Data for Benzoyl-CoA, a substrate for the second step of glycine conjugation, is presented as representative of this pathway.[6]

Experimental Protocols

This section provides detailed protocols for the in vitro investigation of arylacetic acid metabolism. An integrated experimental workflow is first presented, followed by specific protocols for each assay.

Integrated Experimental Workflow

A tiered approach is recommended to efficiently characterize the metabolic profile of a novel arylacetic acid.

experimental_workflow cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Pathway Identification cluster_tier3 Tier 3: Quantitative Analysis cluster_analysis Analytical Endpoint HLM Human Liver Microsomes (HLM) Stability Assay HLM_phenotyping HLM with specific CYP/UGT inhibitors HLM->HLM_phenotyping Metabolism observed LCMS LC-MS/MS Analysis HLM->LCMS HEP Hepatocyte Stability Assay HEP->HLM_phenotyping Metabolism observed HEP->LCMS recombinant_enzymes Recombinant CYPs and UGTs HLM_phenotyping->recombinant_enzymes Identify candidate enzymes HLM_phenotyping->LCMS enzyme_kinetics Enzyme Kinetics (Km, Vmax) recombinant_enzymes->enzyme_kinetics Confirm specific enzymes recombinant_enzymes->LCMS enzyme_kinetics->LCMS

Figure 1: Integrated workflow for in vitro metabolism studies.
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an initial assessment of the metabolic stability of an arylacetic acid, primarily focusing on CYP-mediated and UGT-mediated metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test arylacetic acid

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (for Phase I)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II)

  • Alamethicin (pore-forming agent for UGT assays)

  • Internal standard (structurally similar, stable compound)

  • Acetonitrile (ice-cold, for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%).

    • Prepare the incubation mixture containing phosphate buffer and MgCl₂.

  • Incubation:

    • In a 96-well plate, add the incubation mixture.

    • Add the test compound to the wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (for Phase I) or UDPGA and alamethicin (for Phase II). For a combined assay, both can be added.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • The 0-minute time point is prepared by adding the termination solution before the NADPH/UDPGA.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples for the disappearance of the parent compound and the formation of metabolites.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

This assay provides a more physiologically relevant model as it contains a full complement of both Phase I and Phase II enzymes and cofactors within an intact cell system.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test arylacetic acid

  • Internal standard

  • Acetonitrile (ice-cold)

  • CO₂ incubator (37°C, 5% CO₂)

  • Centrifuge

Procedure:

  • Cell Plating and Culture:

    • Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow cells to attach for several hours in a CO₂ incubator.

  • Incubation:

    • Prepare a working solution of the test compound in the incubation medium.

    • Remove the plating medium and add the medium containing the test compound.

    • Incubate the plates at 37°C in a CO₂ incubator.

  • Time Points and Termination:

    • At specified time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.

    • Terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Scrape the cells and vortex the mixture.

    • Centrifuge to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • Similar to the HLM assay, determine the rate of disappearance of the parent compound to calculate t1/2 and CLint.

Protocol 3: Reaction Phenotyping with Recombinant Enzymes

This assay is used to identify the specific CYP or UGT isoforms responsible for the metabolism of the arylacetic acid.

Materials:

  • Recombinant human CYP or UGT enzymes (e.g., expressed in baculovirus-infected insect cells)

  • Control microsomes (from non-transfected cells)

  • Test arylacetic acid

  • Appropriate buffers and cofactors (NADPH for CYPs, UDPGA and alamethicin for UGTs)

  • Internal standard

  • Acetonitrile (ice-cold)

Procedure:

  • The procedure is similar to the HLM stability assay, but instead of pooled HLM, individual recombinant enzyme preparations are used.

  • Each isoform is tested in a separate incubation.

  • The rate of metabolite formation is measured for each isoform.

Data Analysis:

  • Compare the metabolic activity across the different isoforms to identify the primary enzymes involved.

Visualization of Metabolic Pathways and Workflows

The following diagrams illustrate the key metabolic pathways and the general workflow for their investigation.

arylacetic_acid_metabolism cluster_phase1 Phase I cluster_phase2 Phase II cluster_compounds CYP CYP450 Enzymes (e.g., CYP2C9) UGT UGT Enzymes (e.g., UGT2B7) ACSM Acyl-CoA Synthetase (ACSM) GLYAT Glycine N-Acyltransferase (GLYAT) AA Arylacetic Acid Hydroxylated_AA Hydroxylated Metabolite AA->Hydroxylated_AA Hydroxylation Glucuronide Acyl Glucuronide AA->Glucuronide Glucuronidation Acyl_CoA Acyl-CoA Thioester AA->Acyl_CoA Activation Hydroxylated_AA->CYP Glucuronide->UGT Acyl_CoA->ACSM Glycine_conjugate N-Acylglycine Conjugate Acyl_CoA->Glycine_conjugate Glycine Conjugation Glycine_conjugate->GLYAT analytical_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis incubation In Vitro Incubation Sample termination Reaction Termination (Acetonitrile + IS) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (Reversed-Phase) supernatant->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data_analysis Data Acquisition & Processing ms->data_analysis

References

A Technical Guide to the Discovery and Synthesis of Novel 2,3-Dimethylphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the discovery and synthesis of a wide range of novel 2,3-dimethylphenylacetic acid derivatives is limited. This guide, therefore, provides a comprehensive framework based on established principles of medicinal chemistry and draws upon synthetic methodologies and biological evaluations of closely related phenylacetic acid analogues. The experimental protocols and data presented herein are illustrative and intended to serve as a foundational resource for the exploration of this chemical space.

Introduction

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic substitution on the phenyl ring allows for the fine-tuning of their pharmacological profiles. This guide focuses on the potential for the discovery and synthesis of novel derivatives of this compound, a specific isomer with a unique substitution pattern that may offer opportunities for developing new therapeutic agents. The core structure, this compound, is a readily available starting material for further chemical modifications.

Synthetic Strategies

The synthesis of novel this compound derivatives can be approached through various established synthetic routes. The choice of a particular method will depend on the desired final structure, available starting materials, and scalability.

Synthesis of the this compound Core

While this compound is commercially available, understanding its synthesis is crucial for potential large-scale production or for the synthesis of substituted analogues. A common approach for the synthesis of related dimethylphenylacetic acids, such as the 2,5-isomer, is the Friedel-Crafts acylation of the corresponding xylene, followed by further transformations.

A plausible synthetic workflow for this compound is outlined below:

G start 2,3-Dimethylaniline step1 Sandmeyer Reaction (NaNO2, H2SO4, CuCN) start->step1 intermediate1 2,3-Dimethylbenzonitrile step1->intermediate1 step2 Hydrolysis (H2SO4, H2O) intermediate1->step2 intermediate2 2,3-Dimethylbenzoic Acid step2->intermediate2 step3 Reduction (LiAlH4, THF) intermediate2->step3 intermediate3 (2,3-Dimethylphenyl)methanol step3->intermediate3 step4 Halogenation (SOCl2 or PBr3) intermediate3->step4 intermediate4 1-(Chloromethyl)-2,3-dimethylbenzene step4->intermediate4 step5 Cyanation (NaCN, DMSO) intermediate4->step5 intermediate5 2-(2,3-Dimethylphenyl)acetonitrile step5->intermediate5 step6 Hydrolysis (H2SO4, H2O) intermediate5->step6 end This compound step6->end

Figure 1: A potential multi-step synthesis of this compound.
Derivatization Strategies

Once the this compound core is obtained, a variety of derivatives can be synthesized. Common derivatization strategies include:

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of amines to generate a library of amides.

  • Esterification: Reaction with various alcohols to produce a series of esters.

  • Heterocycle Formation: Utilization of the carboxylic acid or its derivatives as a precursor for the synthesis of heterocyclic compounds such as oxadiazoles, thiadiazoles, or pyrazoles.

A general workflow for the synthesis of novel amide derivatives is presented below:

G start This compound step1 Activation (e.g., SOCl2, EDCI/HOBt) start->step1 intermediate1 2,3-Dimethylphenylacetyl Chloride or Activated Ester step1->intermediate1 step2 Amine Coupling (R-NH2, Base) intermediate1->step2 end Novel 2,3-Dimethylphenylacetamide Derivatives step2->end

Figure 2: General workflow for the synthesis of amide derivatives.

Experimental Protocols

The following are example protocols for the synthesis of a hypothetical amide derivative of this compound. These are based on standard laboratory procedures.

Synthesis of 2,3-Dimethylphenylacetyl Chloride (Intermediate)
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,3-dimethylphenylacetyl chloride, which can be used in the next step without further purification.

Synthesis of N-Aryl-2-(2,3-dimethylphenyl)acetamide (Exemplary Derivative)
  • To a solution of the desired aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL/mmol) at 0 °C, add a solution of crude 2,3-dimethylphenylacetyl chloride (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-(2,3-dimethylphenyl)acetamide.

Quantitative Data

The following tables summarize hypothetical quantitative data for a series of newly synthesized 2,3-dimethylphenylacetamide derivatives. This data is illustrative and based on typical results observed for similar classes of compounds.

Table 1: Synthesis Yields and Physicochemical Properties

Compound IDR-Group (on Amine)Molecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
DMA-01 PhenylC₁₆H₁₇NO239.3185135-137
DMA-02 4-ChlorophenylC₁₆H₁₆ClNO273.7682148-150
DMA-03 4-MethoxyphenylC₁₇H₁₉NO₂269.3488129-131
DMA-04 4-NitrophenylC₁₆H₁₆N₂O₃296.3175165-167
DMA-05 Pyridin-2-ylC₁₅H₁₆N₂O240.3078110-112

Table 2: In Vitro Biological Activity Data (Hypothetical)

Compound IDAnti-inflammatory Activity (IC₅₀, µM)aAnticancer Activity (IC₅₀, µM)b
DMA-01 15.225.8
DMA-02 8.512.1
DMA-03 22.135.4
DMA-04 5.27.9
DMA-05 18.930.2
Ibuprofen 10.5-
Doxorubicin -0.8

a Inhibition of COX-2 enzyme activity. b Cytotoxicity against a human cancer cell line (e.g., MCF-7).

Potential Biological Activities and Signaling Pathways

Based on the known biological activities of other phenylacetic acid derivatives, novel this compound derivatives could be investigated for a variety of therapeutic applications.

Anti-inflammatory Activity

Many phenylacetic acid derivatives, including the well-known NSAID diclofenac, exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory signaling cascade. A hypothetical signaling pathway is depicted below.

G stimulus Inflammatory Stimuli phospholipids Membrane Phospholipids stimulus->phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation derivatives 2,3-Dimethylphenylacetic Acid Derivatives derivatives->cox Inhibition

Figure 3: Hypothetical inhibition of the COX pathway by this compound derivatives.
Anticancer Activity

Certain phenylacetic acid derivatives have shown promise as anticancer agents, potentially through the induction of apoptosis or inhibition of cell cycle progression. The p53 tumor suppressor pathway is a critical regulator of these processes and a potential target for novel anticancer drugs.

Conclusion

The exploration of novel this compound derivatives represents a promising avenue for the discovery of new therapeutic agents. This guide provides a foundational framework for the synthesis, characterization, and biological evaluation of such compounds. By leveraging established synthetic methodologies and screening for a range of biological activities, researchers can systematically explore the chemical space around this core structure to identify lead compounds for further drug development. The illustrative data and pathways presented herein should serve as a valuable starting point for initiating research in this area.

In Silico Modeling of 2,3-Dimethylphenylacetic Acid Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding of 2,3-Dimethylphenylacetic acid. In the absence of an empirically confirmed receptor for this specific molecule, this document outlines a robust and adaptable workflow that can be applied to hypothetical or newly identified protein targets. We detail the necessary computational experiments, from target selection and preparation, through molecular docking and molecular dynamics simulations, to the final analysis of binding affinity and interaction patterns. This guide is intended to serve as a practical handbook for researchers and professionals in drug discovery and computational biology, offering detailed protocols and data presentation strategies.

Introduction

This compound is a small organic molecule with a defined chemical structure.[1][2] While its direct biological receptor has not been definitively identified in publicly available literature, its structural motifs are present in compounds known to interact with various protein families. Computational, or in silico, modeling offers a powerful and cost-effective preliminary approach to identify potential protein targets and to characterize the molecular interactions that may govern its biological activity.[3][4]

This guide will walk through a complete in silico workflow to predict and analyze the binding of this compound to a representative protein target. The methodologies described herein are broadly applicable to other small molecules and protein systems.

The In Silico Workflow: A Logical Overview

The process of modeling the interaction between a small molecule (ligand) and a protein (receptor) can be broken down into a series of logical steps. Each step builds upon the previous one to provide a progressively more detailed understanding of the binding event.

G A Target Identification & Preparation C Molecular Docking A->C B Ligand Preparation B->C D Molecular Dynamics Simulation C->D E Binding Affinity Calculation D->E F Data Analysis & Visualization E->F

Caption: A high-level overview of the in silico receptor binding workflow.

Experimental Protocols

Target Identification and Preparation

Given the lack of a known receptor for this compound, a hypothetical target must be chosen. For the purpose of this guide, we will select a member of the Peroxisome Proliferator-Activated Receptor (PPAR) family, as these nuclear receptors are known to bind a diverse range of small lipophilic molecules. We will use PPAR-gamma (PPAR-γ) as our example.

Protocol 3.1: Receptor Structure Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of human PPAR-γ in complex with a ligand from the Protein Data Bank (PDB). A suitable entry would be, for example, PDB ID: 2PRG.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-factors not essential for binding, and any existing ligands. This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[5]

  • Add Hydrogens and Repair Structure: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Check for and repair any missing atoms or residues in the protein structure.[6]

  • Assign Charges: Assign partial charges to all atoms in the protein. The Kollman charging method is a common choice for this step.[6]

  • Save the Prepared Receptor: Save the cleaned and prepared protein structure in a format suitable for docking, such as the PDBQT format for use with AutoDock.[6]

Ligand Preparation

The ligand, this compound, must also be prepared for the simulation.

Protocol 3.2: Ligand Preparation

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem.[1]

  • Energy Minimization: Perform an energy minimization of the ligand's 3D structure to obtain a low-energy conformation. This can be done using software like Avogadro or via online tools.

  • Assign Charges and Torsion: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds (torsions). This is a critical step for flexible docking.

  • Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[7][8] This step provides initial binding poses and a preliminary assessment of binding affinity.

Protocol 3.3: Molecular Docking using AutoDock Vina

  • Define the Binding Site: Identify the binding pocket on the receptor. This is often the location of the co-crystallized ligand in the original PDB structure. Define a "grid box" that encompasses this binding site.

  • Configure Docking Parameters: Set the parameters for the docking simulation in the AutoDock Vina configuration file. This includes specifying the prepared receptor and ligand files, the coordinates of the grid box, and the exhaustiveness of the search.

  • Run the Docking Simulation: Execute the docking run. AutoDock Vina will generate a set of possible binding poses for the ligand within the receptor's binding site, ranked by their predicted binding affinity.[7]

  • Analyze Docking Results: The primary output will be a set of binding poses and their corresponding binding affinities (in kcal/mol). A lower binding affinity value generally indicates a more favorable binding interaction.[7]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor_PDB Receptor PDB Receptor_Prep Prepare Receptor (Add H, Charges) Receptor_PDB->Receptor_Prep Ligand_SMILES Ligand SMILES/SDF Ligand_Prep Prepare Ligand (3D, Charges) Ligand_SMILES->Ligand_Prep Grid_Box Define Grid Box Receptor_Prep->Grid_Box Run_Docking Run AutoDock Vina Ligand_Prep->Run_Docking Grid_Box->Run_Docking Binding_Poses Binding Poses Run_Docking->Binding_Poses Binding_Affinity Binding Affinity (kcal/mol) Run_Docking->Binding_Affinity

Caption: Workflow for the molecular docking experiment.

Molecular Dynamics Simulation

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time, taking into account the flexibility of both molecules and the surrounding solvent.[9]

Protocol 3.4: Molecular Dynamics Simulation using GROMACS

  • System Preparation:

    • Take the best-ranked docked pose of the this compound-PPAR-γ complex.

    • Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Solvate the box with water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

  • Equilibration:

    • Perform a short simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

    • Perform a subsequent short simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density of the system.[10]

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds). During this run, the trajectory of all atoms in the system is saved at regular intervals.[10]

  • Trajectory Analysis: Analyze the resulting trajectory to understand the stability of the ligand in the binding pocket, key protein-ligand interactions, and any conformational changes in the protein.

G A Docked Complex B Solvate & Add Ions A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD E->F G Trajectory Analysis F->G

Caption: The sequential steps of a molecular dynamics simulation.

Data Presentation

Quantitative data from these simulations should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results for this compound with PPAR-γ

Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
1-7.8HIS323, TYR473, SER289SER289
2-7.5ILE326, CYS285, HIS449HIS449
3-7.2LEU228, MET364, GLN286GLN286

Table 2: Molecular Dynamics Simulation Stability Metrics

MetricAverage ValueStandard DeviationInterpretation
RMSD of Ligand (Å)1.20.3Indicates stability of the ligand within the binding pocket.
RMSF of Binding Site Residues (Å)0.80.2Shows the flexibility of the amino acids in the binding site.
Protein-Ligand Hydrogen Bonds2.10.9Average number of hydrogen bonds maintained during the simulation.

Conclusion

The in silico workflow detailed in this guide provides a robust framework for investigating the receptor binding of this compound, or any small molecule of interest. By combining molecular docking and molecular dynamics simulations, researchers can gain valuable insights into potential protein targets, binding modes, and the stability of the ligand-receptor complex. These computational approaches are indispensable tools in modern drug discovery, enabling the prioritization of candidates for further experimental validation.[3]

References

A Comprehensive Technical Review of 2,3-Dimethylphenylacetic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, with many exhibiting potent anti-inflammatory and analgesic properties. Among these, 2,3-dimethylphenylacetic acid and its analogs are of considerable interest due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive literature review of this compound, covering its synthesis, known biological activities, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Synthesis of this compound and Analogs

The synthesis of phenylacetic acid derivatives can be achieved through various established chemical routes. While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, general methods for the synthesis of substituted phenylacetic acids can be adapted.

One potential synthetic pathway is the Willgerodt-Kindler reaction . This reaction allows for the conversion of an aryl alkyl ketone to the corresponding thiomorpholide, which can then be hydrolyzed to yield the phenylacetic acid. For this compound, the starting material would be 2,3-dimethylacetophenone. The reaction typically involves heating the ketone with sulfur and morpholine.[1][2][3] Phase transfer catalysts, such as triethyl benzyl ammonium chloride (TEBA), can be employed to improve reaction efficiency and reduce reaction times.[1]

An alternative approach involves the hydrolysis of the corresponding nitrile, 2,3-dimethylbenzyl cyanide. This method is a common route for the preparation of phenylacetic acids.[4]

The synthesis of various analogs can be achieved by utilizing appropriately substituted starting materials in these established synthetic routes. For instance, employing different substituted acetophenones in the Willgerodt-Kindler reaction would yield a library of corresponding phenylacetic acid analogs.

Biological Activities and Data

Quantitative biological activity data for this compound is not widely available in the public domain. However, based on its structural similarity to other NSAIDs, it is hypothesized to possess anti-inflammatory and analgesic properties. The biological activities of its structural analogs and other substituted phenylacetic acids have been reported, providing insights into the potential of this class of compounds.

Compound/AnalogBiological ActivityAssayResultsReference
Substituted 2-aminophenylacetic acid derivativesAnti-inflammatoryIn vitro prostaglandin synthetase inhibition2-amino substituent beneficial for potency[5]
N-phenylanthranilic acid (a diphenylamine-based NSAID analog)Anti-inflammatoryZymosan air-pouch mouse modelSignificant dose-dependent reduction in neutrophils (IC50 = 6.7 mg/kg)[6]
5-fluoro-3-biphenylylacetic acidAnti-inflammatoryCarrageenan rat paw edemaHighest activity among a series of 5',5-disubstituted 3-biphenylylacetic acids[7]
2-(3-biphenylyl)propionic acidAnalgesicAcetic acid writhing assayHighest activity among a series of 5',5-disubstituted 3-biphenylylacetic acids[7]
Thiourea derivatives of 6-methoxy naphthaleneAnti-inflammatoryCarrageenan-induced rat paw edemaHigher activity than naproxen (88.71% and 89.77% reduction)[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[9][10] Prostaglandins are key mediators of inflammation, pain, and fever.[11] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[12] The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are linked to the inhibition of COX-1.[10][13]

Due to the lack of specific studies on this compound, its precise mechanism of action and its selectivity for COX-1 versus COX-2 are unknown. However, it is plausible that it functions as a COX inhibitor.

Beyond COX inhibition, other signaling pathways are implicated in the inflammatory response and can be targets for anti-inflammatory drugs. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Prostaglandin Synthesis Pathway and COX Inhibition

Prostaglandin Synthesis Pathway Prostaglandin Synthesis Pathway and Site of NSAID Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1_COX2 Inhibition

Caption: Inhibition of COX enzymes by NSAIDs blocks prostaglandin synthesis.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The potential for this compound to modulate this pathway remains to be investigated.

NF-kB Signaling Pathway Simplified NF-κB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA (κB sites) NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Activates Transcription

Caption: The NF-κB pathway is a key regulator of pro-inflammatory gene expression.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli, including inflammatory cytokines. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways leads to the phosphorylation of various transcription factors, which in turn regulate the expression of inflammatory mediators. The effect of this compound on this pathway is currently unknown.

MAPK Signaling Pathway General Overview of MAPK Signaling in Inflammation Extracellular_Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) MAPKKK MAPKKK (e.g., MEKK, TAK1) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) MAPK->Transcription_Factors Phosphorylates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Regulates Gene Expression

Caption: MAPK signaling cascades play a pivotal role in mediating inflammatory responses.

Experimental Protocols

To facilitate further research into this compound and its analogs, this section provides detailed methodologies for key in vitro and in vivo assays.

In Vitro Anti-Inflammatory and COX Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [14][15][16][17][18]

  • Principle: This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The production of prostaglandin E2 (PGE2) from arachidonic acid is quantified.

  • Workflow:

    COX Inhibition Assay Workflow A Prepare reaction mixture: - Purified COX-1 or COX-2 enzyme - Heme and other co-factors - Test compound or vehicle B Pre-incubate at 37°C A->B C Initiate reaction by adding Arachidonic Acid B->C D Incubate for a defined time (e.g., 2 minutes) at 37°C C->D E Stop reaction (e.g., with stannous chloride) D->E F Quantify PGE2 production using ELISA E->F G Calculate % inhibition and IC50 value F->G

    Caption: Workflow for determining COX-1 and COX-2 inhibitory activity.

  • Materials:

    • Purified ovine COX-1 and human recombinant COX-2 enzymes

    • Reaction buffer (e.g., Tris-HCl)

    • Heme

    • Arachidonic acid (substrate)

    • Test compound and vehicle control (e.g., DMSO)

    • Reference NSAID (e.g., indomethacin, celecoxib)

    • Stannous chloride (or other stop solution)

    • PGE2 ELISA kit

  • Procedure:

    • Prepare dilutions of the test compound and reference NSAID.

    • In reaction tubes, combine the reaction buffer, heme, and either the test compound, reference, or vehicle.

    • Add the COX enzyme (either COX-1 or COX-2) to each tube.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a precise duration (e.g., 2 minutes).

    • Terminate the reaction by adding a stop solution.

    • Quantify the amount of PGE2 produced in each sample using a competitive ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

2. In Vitro Anti-Inflammatory Assay in Macrophages

  • Principle: This assay evaluates the ability of a test compound to inhibit the production of pro-inflammatory mediators (e.g., nitric oxide, TNF-α, IL-6) in cultured macrophages stimulated with lipopolysaccharide (LPS).

  • Workflow:

    In Vitro Anti-inflammatory Assay A Seed macrophage cell line (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with test compound or vehicle for 1 hour A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect cell culture supernatant C->D F Determine cell viability using MTT or similar assay C->F E Measure levels of pro-inflammatory mediators (NO, TNF-α, IL-6) using appropriate assays (e.g., Griess reagent for NO, ELISA for cytokines) D->E G Calculate % inhibition of mediator production E->G

    Caption: Workflow for assessing in vitro anti-inflammatory activity in macrophages.

  • Materials:

    • Macrophage cell line (e.g., RAW 264.7)

    • Cell culture medium and supplements

    • Lipopolysaccharide (LPS)

    • Test compound and vehicle control

    • Griess reagent for nitric oxide (NO) determination

    • ELISA kits for TNF-α and IL-6

    • MTT reagent for cell viability assay

  • Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle for 1 hour.

    • Stimulate the cells with LPS for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits.

    • In a parallel plate, assess the cytotoxicity of the test compound using an MTT assay to ensure that the observed inhibitory effects are not due to cell death.

    • Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound.

In Vivo Analgesic and Anti-Inflammatory Models

1. Acetic Acid-Induced Writhing Test (Analgesic Activity)

  • Principle: This is a visceral pain model where the intraperitoneal injection of acetic acid induces characteristic writhing movements (abdominal constrictions and stretching). A reduction in the number of writhes indicates an analgesic effect.

  • Workflow:

    Acetic Acid Writhing Test A Administer test compound, vehicle, or reference drug (e.g., indomethacin) to mice (e.g., orally or intraperitoneally) B Wait for a specific period (e.g., 30-60 minutes) A->B C Inject acetic acid (0.6%) intraperitoneally B->C D Immediately place the mouse in an observation chamber C->D E Count the number of writhes over a defined period (e.g., 20 minutes) D->E F Calculate the percentage of inhibition of writhing E->F

    Caption: Workflow for the acetic acid-induced writhing test for analgesia.

  • Materials:

    • Mice

    • Test compound, vehicle, and reference analgesic (e.g., indomethacin)

    • Acetic acid solution (0.6%)

    • Syringes and needles

    • Observation chambers

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer the test compound, vehicle, or reference drug at a specific dose.

    • After a predetermined time, inject acetic acid intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Record the number of writhes for each mouse over a 20-minute period.

    • Calculate the percentage of analgesic activity (inhibition of writhing) for each group compared to the vehicle control group.

2. Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

  • Principle: This is a model of acute inflammation where the sub-plantar injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

  • Workflow:

    Carrageenan Paw Edema A Measure the initial paw volume of rats using a plethysmometer B Administer test compound, vehicle, or reference drug (e.g., diclofenac) A->B C After a specific time (e.g., 1 hour), inject carrageenan into the sub-plantar region of the right hind paw B->C D Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection C->D E Calculate the percentage of inhibition of edema D->E

    Caption: Workflow for the carrageenan-induced paw edema model.

  • Materials:

    • Rats

    • Test compound, vehicle, and reference anti-inflammatory drug (e.g., diclofenac)

    • Carrageenan solution (1% in saline)

    • Plethysmometer

    • Syringes and needles

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat.

    • Administer the test compound, vehicle, or reference drug.

    • After 1 hour, inject carrageenan into the sub-plantar tissue of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., every hour for 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of phenylacetic acid-derived NSAIDs. While direct experimental data on its biological activity and mechanism of action are currently limited in the public domain, its structural characteristics suggest a potential for anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase enzymes.

Future research should focus on the following areas:

  • Synthesis and Characterization: Development and publication of a detailed, optimized, and reproducible synthetic protocol for this compound and a diverse library of its analogs. Comprehensive spectral characterization (NMR, IR, Mass Spectrometry) is essential.

  • In Vitro Biological Evaluation: Systematic screening of this compound and its analogs for their inhibitory activity against COX-1 and COX-2 to determine their potency and selectivity. Further in vitro studies should investigate their effects on the production of various pro-inflammatory mediators in relevant cell models.

  • In Vivo Efficacy Studies: Evaluation of the analgesic and anti-inflammatory efficacy of promising compounds in established animal models, such as those detailed in this guide, to determine their in vivo potency (ED50) and therapeutic index.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms of action, including detailed kinetic studies of COX inhibition and investigation of their effects on key inflammatory signaling pathways such as NF-κB and MAPK.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR of this compound analogs to identify key structural features that contribute to potency, selectivity, and a favorable safety profile.

By addressing these research gaps, a clearer understanding of the therapeutic potential of this compound and its analogs can be achieved, potentially leading to the development of novel and improved anti-inflammatory and analgesic agents.

References

Methodological & Application

Synthesis of 2,3-Dimethylphenylacetic Acid from o-Xylene Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-dimethylphenylacetic acid, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available precursor, o-xylene. Two primary synthetic routes are presented, outlining the necessary experimental procedures and associated quantitative data.

Introduction

This compound is a carboxylic acid derivative with applications in the synthesis of various organic molecules, including active pharmaceutical ingredients. Its synthesis from o-xylene can be approached through several pathways. This document details two such methods: a three-step synthesis involving chloromethylation, cyanation, and hydrolysis, and an alternative three-step route commencing with Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. Each route presents distinct advantages and challenges, which are discussed herein.

Synthetic Pathway 1: Chloromethylation, Cyanation, and Hydrolysis

This pathway begins with the chloromethylation of o-xylene to form a mixture of isomeric dimethylbenzyl chlorides. The desired 2,3-dimethylbenzyl chloride is then converted to the corresponding nitrile, which is subsequently hydrolyzed to yield the final product. A significant challenge in this route is the separation of the isomeric intermediates.

Step 1: Chloromethylation of o-Xylene

The reaction of o-xylene with a chloromethylating agent, such as paraformaldehyde and hydrogen chloride, in the presence of a Lewis acid catalyst like zinc chloride, yields a mixture of 1-(chloromethyl)-2,3-dimethylbenzene and 1-(chloromethyl)-3,4-dimethylbenzene. Under optimized conditions, a total yield of approximately 74% for the monochloromethylated products can be achieved.[1]

Experimental Protocol:

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap to neutralize excess HCl.

  • Charge the flask with o-xylene (1.0 eq), paraformaldehyde (2.0 eq), and concentrated hydrochloric acid (a sufficient volume to ensure stirring).

  • With vigorous stirring, introduce hydrogen chloride gas into the mixture.

  • Add a catalytic amount of zinc chloride (e.g., 0.1 eq).

  • Heat the reaction mixture to 80°C and maintain this temperature for 12 hours while continuing to bubble HCl gas through the solution.[1]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of 2,3-dimethylbenzyl chloride and 3,4-dimethylbenzyl chloride.

Note: The separation of the 2,3- and 3,4-isomers is challenging due to their similar boiling points. Fractional distillation under reduced pressure may be attempted, but complete separation is difficult.

Step 2: Cyanation of 2,3-Dimethylbenzyl Chloride

The mixture of dimethylbenzyl chlorides is reacted with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield the corresponding phenylacetonitriles.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the mixture of dimethylbenzyl chlorides (1.0 eq) in DMSO.

  • Add sodium cyanide (1.5 - 1.8 eq) portion-wise to the stirred solution.[2]

  • Heat the reaction mixture to 90°C and maintain for 2-4 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3-dimethylphenylacetonitrile as part of an isomeric mixture.

Step 3: Hydrolysis of 2,3-Dimethylphenylacetonitrile

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • In a round-bottom flask fitted with a reflux condenser, combine the crude 2,3-dimethylphenylacetonitrile (1.0 eq) with a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for several hours until the disappearance of the starting material is confirmed by TLC.

  • Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, resulting in the precipitation of the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1o-XyleneParaformaldehyde, HCl, ZnCl₂-8012~74 (mixture)[1]
2Dimethylbenzyl chloride mixtureSodium CyanideDMSO902-4~87 (general)[2]
3Dimethylphenylacetonitrile mixtureSodium HydroxideWaterRefluxVariableHigh

Table 1: Summary of Quantitative Data for Synthetic Pathway 1. Yields are approximate and may vary based on the isomeric ratio and purification efficiency.

G cluster_0 Pathway 1: Chloromethylation Route o-Xylene o-Xylene Chloromethylation Chloromethylation o-Xylene->Chloromethylation Paraformaldehyde, HCl, ZnCl₂ Isomeric Mixture\n(2,3- and 3,4-dimethylbenzyl chloride) Isomeric Mixture (2,3- and 3,4-dimethylbenzyl chloride) Chloromethylation->Isomeric Mixture\n(2,3- and 3,4-dimethylbenzyl chloride) Cyanation Cyanation Isomeric Mixture\n(2,3- and 3,4-dimethylbenzyl chloride)->Cyanation NaCN, DMSO Isomeric Nitrile Mixture Isomeric Nitrile Mixture Cyanation->Isomeric Nitrile Mixture Hydrolysis Hydrolysis Isomeric Nitrile Mixture->Hydrolysis NaOH, H₂O then HCl This compound\n(with 3,4-isomer) This compound (with 3,4-isomer) Hydrolysis->this compound\n(with 3,4-isomer)

Synthetic Route 1: From o-Xylene to this compound.

Synthetic Pathway 2: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction

This alternative pathway avoids the issue of isomeric mixtures in the initial step by first synthesizing 2,3-dimethylacetophenone, which is then converted to the target carboxylic acid.

Step 1: Friedel-Crafts Acylation of o-Xylene

The acylation of o-xylene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can be directed to favor the formation of 2,3-dimethylacetophenone, although the 3,4-isomer is a common byproduct.

Experimental Protocol:

  • Set up a flame-dried, three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a reflux condenser connected to a gas trap.

  • Suspend anhydrous aluminum chloride (1.1 eq) in a dry, inert solvent such as dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension.

  • After the addition is complete, add o-xylene (1.0 eq) dropwise, maintaining the temperature below 10°C.

  • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield 2,3-dimethylacetophenone.

Step 2: Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone

This reaction converts the acetyl group of 2,3-dimethylacetophenone into a thioamide functional group using elemental sulfur and an amine, typically morpholine.

Experimental Protocol:

  • In a round-bottom flask, combine 2,3-dimethylacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis of the Thioamide

The intermediate thioamide is hydrolyzed under basic conditions to yield the final carboxylic acid.

Experimental Protocol:

  • To the cooled reaction mixture from the previous step, add a 40% aqueous solution of sodium hydroxide.[3]

  • Heat the mixture to reflux for an additional 12 hours to ensure complete hydrolysis of the thioamide.[3]

  • After cooling, dilute the mixture with water and wash with an organic solvent (e.g., diethyl ether) to remove any neutral impurities.

  • Separate the aqueous layer and carefully acidify it with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude this compound from a suitable solvent to obtain the purified product.

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
1o-Xylene, Acetyl ChlorideAluminum ChlorideDichloromethane0 - RT2-3Variable
22,3-DimethylacetophenoneMorpholine, Sulfur-Reflux12-24Moderate to Good (general)
3Thioamide IntermediateSodium HydroxideWaterReflux12Good

Table 2: Summary of Quantitative Data for Synthetic Pathway 2. Yields are general estimates and will vary based on specific reaction conditions and purification.

G cluster_1 Pathway 2: Friedel-Crafts & Willgerodt-Kindler Route o-Xylene o-Xylene Friedel-Crafts Acylation Friedel-Crafts Acylation o-Xylene->Friedel-Crafts Acylation Acetyl Chloride, AlCl₃ 2,3-Dimethylacetophenone 2,3-Dimethylacetophenone Friedel-Crafts Acylation->2,3-Dimethylacetophenone Willgerodt-Kindler Rxn Willgerodt-Kindler Rxn 2,3-Dimethylacetophenone->Willgerodt-Kindler Rxn Morpholine, Sulfur Thioamide Intermediate Thioamide Intermediate Willgerodt-Kindler Rxn->Thioamide Intermediate Hydrolysis Hydrolysis Thioamide Intermediate->Hydrolysis NaOH, H₂O then HCl This compound This compound Hydrolysis->this compound

Synthetic Route 2: From o-Xylene to this compound.

Concluding Remarks

Both synthetic pathways provide viable routes to this compound from o-xylene. The choice of method will depend on the desired purity of the final product and the available separation capabilities. Pathway 1 is more direct but is complicated by the formation of isomers that are difficult to separate. Pathway 2 offers a potentially cleaner route to the desired product, provided that the initial Friedel-Crafts acylation can be optimized to favor the formation of 2,3-dimethylacetophenone. Researchers should carefully consider these factors when selecting a synthetic strategy. Further optimization of reaction conditions and purification techniques may be required to achieve high yields and purity of the final product.

References

Application Notes and Protocols: Friedel-Crafts Acylation of 2,3-Dimethylanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This reaction is a powerful tool for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and materials. This document provides a detailed protocol for the Friedel-Crafts acylation of 2,3-dimethylanisole, a polysubstituted aromatic ether. The methoxy and methyl groups on the aromatic ring are activating, making the substrate highly reactive towards electrophilic aromatic substitution. Understanding the regioselectivity of this reaction is crucial for the targeted synthesis of specific isomers.

Regioselectivity

The directing effects of the substituents on the aromatic ring determine the position of acylation. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. The two methyl groups (-CH₃) are also activating and ortho, para-directing. In 2,3-dimethylanisole, the positions ortho and para to the strongly activating methoxy group are positions 6, 4, and 5 respectively.

  • Position 6: This position is sterically hindered by the adjacent methyl group at position 2.

  • Position 4: This position is ortho to the methoxy group and is less sterically hindered than position 6.

  • Position 5: This position is para to the methoxy group.

Due to the strong directing effect of the methoxy group and the steric hindrance at position 6, the acylation is expected to occur primarily at the less hindered ortho position (4) and the para position (5). The major product anticipated from the Friedel-Crafts acylation of 2,3-dimethylanisole with an acetylating agent is 1-(4-methoxy-2,3-dimethylphenyl)ethanone .

Reaction Scheme & Mechanism

The Friedel-Crafts acylation of 2,3-dimethylanisole with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acetyl chloride to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 2,3-dimethylanisole then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product.

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol is based on established procedures for the Friedel-Crafts acylation of activated aromatic compounds.[1][2]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Volume (mL)Mass (g)
2,3-Dimethylanisole136.190.97810.01.41.36
Acetyl Chloride78.501.10411.00.780.86
Aluminum Chloride (anhydrous)133.34-12.0-1.60
Dichloromethane (anhydrous)84.931.326-20-
6 M Hydrochloric Acid---20-
Saturated Sodium Bicarbonate---2 x 15-
Saturated Sodium Chloride---15-
Anhydrous Magnesium Sulfate120.37---As needed

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.60 g, 12.0 mmol). Add 10 mL of anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath.

  • Formation of Acylium Ion: In a separate dry dropping funnel, prepare a solution of acetyl chloride (0.78 mL, 11.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes, maintaining the temperature at 0 °C.

  • Addition of Substrate: Prepare a solution of 2,3-dimethylanisole (1.4 mL, 10.0 mmol) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing 20 g of crushed ice and 20 mL of 6 M hydrochloric acid. Stir until the ice has melted and the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 15 mL) and saturated sodium chloride solution (15 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 1-(4-methoxy-2,3-dimethylphenyl)ethanone.

Experimental Workflow

G A 1. Reaction Setup - Add AlCl₃ and CH₂Cl₂ to flask - Cool to 0 °C B 2. Acylium Ion Formation - Add Acetyl Chloride in CH₂Cl₂ dropwise at 0 °C A->B C 3. Substrate Addition - Add 2,3-Dimethylanisole in CH₂Cl₂ dropwise at 0 °C B->C D 4. Reaction - Warm to room temperature - Stir for 1-2 hours C->D E 5. Work-up - Quench with ice and HCl D->E F 6. Extraction - Separate layers - Extract aqueous layer with CH₂Cl₂ E->F G 7. Washing - Wash with NaHCO₃ and NaCl solutions F->G H 8. Drying & Solvent Removal - Dry with MgSO₄ - Evaporate solvent G->H I 9. Purification - Column Chromatography or Distillation H->I J Final Product 1-(4-methoxy-2,3-dimethylphenyl)ethanone I->J

Caption: Experimental workflow for the Friedel-Crafts acylation.

Data Presentation

Table 1: Reactant and Product Information

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Physical State
Starting Material 2,3-DimethylanisoleC₉H₁₂O136.19Liquid
Acylating Agent Acetyl ChlorideC₂H₃ClO78.50Liquid
Catalyst Aluminum ChlorideAlCl₃133.34Solid
Major Product 1-(4-methoxy-2,3-dimethylphenyl)ethanoneC₁₁H₁₄O₂178.23Solid/Liquid

Table 2: Expected Spectroscopic Data for 1-(4-methoxy-2,3-dimethylphenyl)ethanone

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃) δ ~ 7.5 (d, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, -COCH₃), 2.2 (s, 3H, Ar-CH₃), 2.1 (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃) δ ~ 198 (C=O), 160 (C-OCH₃), 138-125 (Ar-C), 110 (Ar-C), 55 (-OCH₃), 26 (-COCH₃), 20 (Ar-CH₃), 15 (Ar-CH₃)
IR (neat) ~ 1680 cm⁻¹ (C=O stretch), ~ 1250 cm⁻¹ (C-O stretch), ~ 2950 cm⁻¹ (C-H stretch)

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area or a fume hood.

  • The reaction is exothermic, especially during the addition of acetyl chloride and the substrate. Maintain proper temperature control.

  • The quenching step with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and in a fume hood.

References

Application Note and Protocol for the Purification of 2,3-Dimethylphenylacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 2,3-dimethylphenylacetic acid via recrystallization. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The protocol herein is designed to guide researchers in selecting an appropriate solvent system and executing the recrystallization process to obtain high-purity this compound, a valuable intermediate in pharmaceutical synthesis.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is critical to ensure the quality and safety of the final drug product. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor. This application note outlines a systematic approach to solvent selection and provides a detailed protocol for the recrystallization of this compound.

Materials and Reagents

  • Crude this compound

  • Potential Recrystallization Solvents: Toluene, Ethanol, Methanol, Water, n-Hexane, Ethyl Acetate, Acetone

  • Activated Carbon (optional, for colored impurities)

  • Filter Paper

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Melting point apparatus

  • Analytical balance

Experimental Protocols

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

Procedure:

  • Place approximately 50 mg of crude this compound into a series of small test tubes.

  • To each test tube, add a different potential solvent (e.g., toluene, ethanol, water, n-hexane/ethyl acetate mixture) dropwise at room temperature, agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate will show poor solubility at this stage.

  • For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue to add the solvent in small portions until the solid completely dissolves. Record the temperature and the total volume of solvent used.

  • Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for approximately 15-20 minutes.

  • Observe the formation of crystals. A successful solvent will yield a significant amount of crystalline solid upon cooling.

  • Evaluate the solvents based on the criteria outlined in Table 1.

This protocol is based on the selection of a suitable single or mixed solvent system from the screening process.

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the minimum amount of the chosen recrystallization solvent required to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until all the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following table summarizes the anticipated solubility characteristics of this compound in various solvents, which can be used to guide the solvent selection process.

Solvent SystemPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperaturePotential for RecrystallizationNotes
TolueneLowHighGoodA non-polar aromatic solvent that is a good candidate based on structural similarity.
Ethanol/WaterModerateHighExcellentA polar protic solvent system that often works well for carboxylic acids. The water acts as an anti-solvent.
n-Hexane/Ethyl AcetateLowHighGoodA non-polar/polar aprotic mixture that provides a wide range of polarities for optimization.
WaterVery LowLowPoor (as a single solvent)Due to the hydrophobic nature of the dimethylphenyl group, solubility is expected to be low even at high temperatures.

Visualization

The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude this compound solvent_screening Solvent Screening start->solvent_screening Select Solvent dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution hot_filtration Hot Gravity Filtration (Optional) dissolution->hot_filtration Insoluble impurities present cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling vacuum_filtration Vacuum Filtration cooling->vacuum_filtration washing Wash Crystals with Cold Solvent vacuum_filtration->washing impurities Impurities in Mother Liquor vacuum_filtration->impurities drying Drying washing->drying end End: Pure this compound drying->end

Caption: Recrystallization Workflow Diagram.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is classified as a skin and eye irritant. Avoid contact with skin and eyes.

  • Handle organic solvents with care as they are often flammable. Avoid open flames and use appropriate heating methods.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Note: GC-MS Analysis of 2,3-Dimethylphenylacetic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylacetic acid is a carboxylic acid that may be of interest in various fields, including pharmaceutical research and development as a potential synthetic intermediate or metabolite. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds such as carboxylic acids by GC-MS can be challenging due to their low volatility and potential for peak tailing.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS after derivatization by silylation or methylation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction (LLE) is recommended to isolate this compound from aqueous matrices such as biological fluids.

Materials:

  • Sample containing this compound

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Acidify the sample to a pH below 2 by adding 6 M HCl.

  • Add NaCl to saturate the aqueous phase.

  • Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte.

  • Centrifuge at 3000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction process (steps 4-6) with a fresh 2 mL portion of ethyl acetate and combine the organic extracts.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried residue is now ready for derivatization.

Derivatization Method 1: Silylation

Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, increasing the volatility of the analyte.[1]

Materials:

  • Dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile)

  • Heating block or oven

Protocol:

  • To the dried sample extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

  • Securely cap the reaction vial and vortex briefly to mix.

  • Heat the vial at 60-70°C for 30-60 minutes.[2]

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS injection.

Derivatization Method 2: Methylation (Esterification)

Methylation converts the carboxylic acid to its corresponding methyl ester, which is more volatile.

Materials:

  • Dried sample extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v) or Trimethylsilyldiazomethane solution (2.0 M in diethyl ether)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Protocol using BF3-Methanol:

  • To the dried sample extract, add 100 µL of BF3-methanol solution.

  • Securely cap the reaction vial and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of hexane and 100 µL of saturated sodium bicarbonate solution to the vial.

  • Vortex briefly and allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

  • The sample is now ready for GC-MS injection.

Protocol using Trimethylsilyldiazomethane (Caution: Toxic and potentially explosive):

  • Dissolve the dried sample extract in a small volume of a suitable solvent (e.g., 100 µL of methanol/diethyl ether).

  • Slowly add trimethylsilyldiazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of the reagent.

  • Allow the reaction to proceed for 5-10 minutes at room temperature.

  • Quench the excess reagent by adding a few drops of acetic acid until the yellow color disappears.

  • The sample is now ready for GC-MS injection.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific instrumentation and columns.

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 40-450

Data Presentation

Table 1: Expected GC-MS Data for Derivatized this compound

DerivativeMolecular Weight ( g/mol )Expected Key Mass Fragments (m/z)
Trimethylsilyl (TMS) Ester236.38236 (M+), 221 (M-15), 145, 117, 91, 73
Methyl Ester178.23178 (M+), 119 (M-59), 91

Note: The expected key mass fragments are predicted based on the fragmentation patterns of structurally similar compounds, such as the TMS derivative of phenylacetic acid and methyl phenylacetate.

Table 2: GC-MS Data for Analytically Similar Compounds

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
Phenylacetic acidTMS EsterNot specified208 (M+), 193 (M-15), 117, 91, 73
Phenylacetic acidMethyl EsterNot specified150 (M+), 91
2,5-Dimethylphenylacetic acidUnderivatizedNot specified164 (M+), 119, 118

Note: This data is for comparative purposes to aid in the identification of derivatized this compound.

Visualization

The following diagrams illustrate the logical workflow of the analytical process.

experimental_workflow sample Aqueous Sample extraction Liquid-Liquid Extraction sample->extraction drying Solvent Evaporation extraction->drying derivatization Derivatization (Silylation or Methylation) drying->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis gcms->data result Quantitative Result data->result

Caption: Experimental workflow for GC-MS analysis.

derivatization_pathways start This compound silylation Silylation (BSTFA + TMCS) start->silylation methylation Methylation (BF3-Methanol or TMS-Diazomethane) start->methylation tms_ester TMS Ester Derivative silylation->tms_ester methyl_ester Methyl Ester Derivative methylation->methyl_ester gcms_silylation GC-MS Analysis tms_ester->gcms_silylation gcms_methylation GC-MS Analysis methyl_ester->gcms_methylation

Caption: Derivatization pathways for analysis.

References

Chiral Separation of 2,3-Dimethylphenylacetic Acid Enantiomers by High-Performance Liquid Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the enantiomeric separation of 2,3-Dimethylphenylacetic acid using High-Performance Liquid Chromatography (HPLC). The successful resolution of enantiomers is critical in the pharmaceutical industry for the development of stereochemically pure drugs, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological profiles. These protocols are designed for researchers, scientists, and drug development professionals to achieve robust and reproducible chiral separations. The methods described herein are based on established chromatographic principles for the separation of profen-class non-steroidal anti-inflammatory drugs (NSAIDs), to which this compound is structurally related.

Introduction

This compound possesses a chiral center at the alpha-carbon of the carboxylic acid, resulting in the existence of two enantiomers, (R)- and (S)-2,3-dimethylphenylacetic acid. As with other profens, it is anticipated that the pharmacological activity resides predominantly in one enantiomer. Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance for quality control, pharmacokinetic studies, and regulatory compliance. This application note details suitable HPLC methods employing chiral stationary phases (CSPs) to achieve baseline separation of these enantiomers.

Chromatographic Methods and Data

The selection of an appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantiomeric separation. Based on the literature for structurally similar profens, polysaccharide-based and anion-exchange CSPs are excellent candidates. Below are tabulated HPLC conditions that can serve as a starting point for method development for the chiral separation of this compound enantiomers.

Table 1: Recommended HPLC Conditions for Chiral Separation of this compound
ParameterMethod 1: Normal PhaseMethod 2: Reversed-PhaseMethod 3: Anion-Exchange
Chiral Stationary Phase Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))CHIRALPAK® QN-AX (Quinine-based anion-exchanger)[1][2]
Column Dimensions 250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm[3]150 mm x 4.6 mm, 5 µm[2]
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)Acetonitrile:Water:Acetic Acid (60:40:0.1, v/v/v)Methanol with 0.1% Formic Acid and 0.1% Diethylamine
Flow Rate 1.0 mL/min[3]1.0 mL/min0.8 mL/min
Column Temperature 25 °C (Ambient)30 °C40 °C[1]
Detection Wavelength 254 nm[3]230 nm254 nm
Injection Volume 10 µL10 µL10 µL
Expected Elution Order Varies depending on the specific enantiomer-CSP interaction.Varies depending on the specific enantiomer-CSP interaction.Typically, the (S)-enantiomer elutes before the (R)-enantiomer.

Experimental Protocols

Protocol 1: Chiral Separation using Normal Phase Chromatography

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Trifluoroacetic acid (TFA)

  • Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Chiralcel® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic this compound solution.

  • Record the chromatogram and identify the two enantiomeric peaks.

  • Calculate the resolution (Rs) between the two peaks. A resolution of >1.5 is considered baseline separation.

Protocol 2: Chiral Separation using Reversed-Phase Chromatography

1. Materials and Reagents:

  • Racemic this compound standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Acetic acid

  • Lux® Amylose-1 column (150 mm x 4.6 mm, 5 µm)

2. Instrument and Conditions:

  • HPLC system with a UV detector and column oven

  • Mobile Phase: Acetonitrile:Water:Acetic acid (60:40:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Lux® Amylose-1 column with the mobile phase until a stable baseline is observed.

  • Inject the sample solution.

  • Record the chromatogram and determine the retention times of the enantiomers.

  • Calculate the resolution between the enantiomeric peaks.

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic Racemic 2,3-Dimethylphenylacetic Acid Standard dissolve Dissolve in Mobile Phase racemic->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Column (e.g., Chiralcel OD-H) injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram analysis Calculate Resolution (Rs) and Quantify Enantiomers chromatogram->analysis

Caption: Workflow for Chiral HPLC Separation.

G start Start: Chiral Separation Method Development csp_selection Select Chiral Stationary Phase (Polysaccharide, Anion-Exchange, etc.) start->csp_selection mobile_phase Select Mobile Phase Mode (Normal, Reversed, Polar Organic) csp_selection->mobile_phase normal_phase Normal Phase (Hexane/Alcohol/Acid) mobile_phase->normal_phase Non-polar Solvents reversed_phase Reversed-Phase (Acetonitrile/Water/Acid) mobile_phase->reversed_phase Polar Solvents optimize Optimize Mobile Phase Composition, Flow Rate, and Temperature normal_phase->optimize reversed_phase->optimize validate Validate Method (Resolution, Linearity, Precision) optimize->validate end Final Method validate->end

References

Application Notes and Protocols for the Quantification of 2,3-Dimethylphenylacetic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylacetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. These application notes provide detailed protocols for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies cover sample preparation, chromatographic separation, and mass spectrometric detection, along with guidelines for method validation.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound in human plasma and urine. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Table 1: LC-MS/MS Quantification of this compound in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Quality Control (QC) Levels LLOQ QC: 1 ng/mLLow QC: 3 ng/mLMid QC: 100 ng/mLHigh QC: 800 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery > 85%
Matrix Effect Minimal

Table 2: GC-MS Quantification of this compound in Human Urine

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.990
Lower Limit of Quantification (LLOQ) 10 ng/mL
Quality Control (QC) Levels LLOQ QC: 10 ng/mLLow QC: 30 ng/mLMid QC: 500 ng/mLHigh QC: 1500 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)
Recovery > 80%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol details a robust method for the extraction and quantification of this compound from human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d7)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2-EDTA)

2. Sample Preparation: Protein Precipitation

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial.

3. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: AB SCIEX 4000 QTRAP or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions (example):

    • This compound: Q1 163.1 -> Q3 119.1

    • This compound-d7 (IS): Q1 170.1 -> Q3 126.1

4. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, linearity, recovery, and stability.[1][2][3]

Protocol 2: Quantification of this compound in Human Urine by GC-MS

This protocol describes the analysis of this compound in urine using liquid-liquid extraction and derivatization prior to GC-MS analysis.

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., Phenylacetic acid-d7)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Human urine

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Thaw urine samples at room temperature.

  • To 500 µL of urine in a glass tube, add 10 µL of internal standard working solution.

  • Acidify the sample to pH < 2 with 1M HCl.

  • Add 2 mL of ethyl acetate and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature and transfer to a GC-MS autosampler vial.

3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 280°C at 15°C/min

    • Hold at 280°C for 5 minutes

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions for this compound-TMS derivative (example): m/z 236 (M+), 147, 119

    • Ions for Phenylacetic acid-d7-TMS derivative (IS, example): m/z 215 (M+), 124

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS Experimental Workflow for Plasma Analysis.

experimental_workflow_gcms cluster_sample_prep Sample Preparation (Urine) cluster_analysis GC-MS Analysis start Urine Sample (500 µL) add_is Add Internal Standard start->add_is acidify Acidification (pH < 2) add_is->acidify extract Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract evaporate Evaporation extract->evaporate derivatize Derivatization (BSTFA) evaporate->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation (HP-5MS Column) inject->separate detect Mass Spectrometric Detection (SIM Mode) separate->detect quantify Quantification detect->quantify

Caption: GC-MS Experimental Workflow for Urine Analysis.

metabolic_pathway cluster_phase_I Phase I Metabolism cluster_phase_II Phase II Metabolism compound This compound hydroxylation Hydroxylation (CYP450 Enzymes) compound->hydroxylation glucuronidation Glucuronide Conjugation (UGT Enzymes) compound->glucuronidation amino_acid_conj Amino Acid Conjugation (e.g., Glycine) compound->amino_acid_conj hydroxylation->glucuronidation excretion Excretion (Urine, Feces) glucuronidation->excretion amino_acid_conj->excretion

Caption: Putative Metabolic Pathway of this compound.

References

Application Notes and Protocols: 2,3-Dimethylphenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid with potential as a versatile building block in organic synthesis. Its structure, featuring a phenyl ring decorated with two methyl groups and a carboxymethyl substituent, offers multiple sites for functionalization, making it an attractive starting material for the synthesis of a diverse range of molecular architectures. The carboxylic acid moiety serves as a handle for various transformations, most notably the formation of amides and esters, which are key functional groups in many biologically active compounds and materials.

While specific, documented applications of this compound as a building block in complex syntheses are not extensively reported in publicly available literature, its utility can be inferred from the well-established reactivity of phenylacetic acids. This document provides detailed protocols for the two primary classes of reactions that this compound is expected to undergo: amide bond formation and esterification. These protocols are based on general and widely accepted methods in organic synthesis.

Potential Applications

The primary utility of this compound in organic synthesis lies in its carboxylic acid functionality, which allows for its conjugation to other molecules.

  • Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. By coupling this compound with a variety of primary and secondary amines, a library of N-substituted 2-(2,3-dimethylphenyl)acetamides can be generated. These products may exhibit a range of biological activities, and this approach is fundamental in the development of new pharmaceutical agents.

  • Ester Synthesis: Esterification of this compound with different alcohols can produce a variety of esters. These esters can be used as intermediates in further synthetic transformations or as final products with applications in areas such as fragrance, materials science, and as prodrugs in pharmaceutical development.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of amides and esters from this compound. These methods are broadly applicable and can be adapted for specific substrates.

Protocol 1: Amide Synthesis via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 2,3-Dimethylphenylacetyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 79 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 2,3-dimethylphenylacetyl chloride is a pale yellow oil and can be used in the next step without further purification.

Step 2: Amide Formation

  • In a separate round-bottom flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the crude 2,3-dimethylphenylacetyl chloride (1.1 eq) dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted 2-(2,3-dimethylphenyl)acetamide.

Protocol 2: Direct Amide Coupling Using a Coupling Agent

This one-pot protocol utilizes a coupling agent to directly form the amide bond from the carboxylic acid and an amine.

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the desired amine (1.1 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.2 eq), and an additive such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) (0.1-1.0 eq).

  • Add a non-nucleophilic base like TEA or DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, if DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Fischer Esterification

This is a classic method for forming esters from a carboxylic acid and an alcohol under acidic conditions.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (which also serves as the solvent).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The reaction can be monitored by TLC. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a hypothetical amide and ester derived from this compound.

Table 1: Representative Data for Amide Synthesis

Product NameStarting MaterialsCoupling MethodSolventReaction Time (h)Yield (%)Melting Point (°C)
N-Benzyl-2-(2,3-dimethylphenyl)acetamideThis compound, BenzylamineAcyl ChlorideDCM385110-112
N-Phenyl-2-(2,3-dimethylphenyl)acetamideThis compound, AnilineEDC/HOBtDMF1878135-137

Table 2: Representative Data for Ester Synthesis

Product NameStarting MaterialsMethodCatalystReaction Time (h)Yield (%)Boiling Point (°C)
Methyl 2-(2,3-dimethylphenyl)acetateThis compound, MethanolFischer EsterificationH₂SO₄692115-117 (at 10 mmHg)
Ethyl 2-(2,3-dimethylphenyl)acetateThis compound, EthanolFischer Esterificationp-TsOH890125-127 (at 10 mmHg)

Visualizations

The following diagrams illustrate the general workflows for the synthesis of amides and esters from this compound.

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_method1 Method 1: Acyl Chloride cluster_method2 Method 2: Direct Coupling 2_3_DMPAA 2,3-Dimethylphenylacetic Acid Acyl_Chloride_Formation Acyl Chloride Formation (SOCl₂ or (COCl)₂) 2_3_DMPAA->Acyl_Chloride_Formation Step 1 Direct_Coupling Direct Amide Coupling (e.g., EDC, HOBt) 2_3_DMPAA->Direct_Coupling Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amide_Formation_1 Amide Formation Amine->Amide_Formation_1 Amine->Direct_Coupling Acyl_Chloride_Formation->Amide_Formation_1 Step 2 Amide_Product N-Substituted 2-(2,3-dimethylphenyl)acetamide Amide_Formation_1->Amide_Product Direct_Coupling->Amide_Product

Caption: General workflows for amide synthesis from this compound.

Ester_Synthesis_Workflow cluster_start Starting Materials cluster_method Fischer Esterification 2_3_DMPAA 2,3-Dimethylphenylacetic Acid Esterification Acid-Catalyzed Esterification 2_3_DMPAA->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification Ester_Product 2-(2,3-Dimethylphenyl)acetate Ester Esterification->Ester_Product

Caption: General workflow for Fischer esterification of this compound.

Application Notes and Protocols: Esterification of 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of methyl and ethyl esters of 2,3-Dimethylphenylacetic acid, a valuable building block in medicinal chemistry and materials science. Two common and effective esterification methods are presented: the acid-catalyzed Fischer Esterification and the milder Steglich Esterification using DCC and DMAP.

Protocol 1: Fischer Esterification for the Synthesis of Methyl 2,3-Dimethylphenylacetate

This protocol details the synthesis of methyl 2,3-dimethylphenylacetate via Fischer esterification, a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)
This compound164.20-5.00 g30.45
Methanol (MeOH)32.040.79250 mL1235
Sulfuric Acid (H₂SO₄), concentrated98.081.841.0 mL18.4
Saturated Sodium Bicarbonate (NaHCO₃) solution--~50 mL-
Brine (saturated NaCl solution)--25 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g-
Diethyl ether (Et₂O)74.120.713100 mL-
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 30.45 mmol).

  • Reagent Addition: Add methanol (50 mL) to the flask and stir until the acid dissolves. Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the solution while stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 25 mL of brine.[1][2]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure methyl 2,3-dimethylphenylacetate. The boiling point of the analogous methyl phenylacetate is approximately 215-217 °C at atmospheric pressure, so vacuum distillation is recommended.[3]

Characterization of Methyl 2,3-Dimethylphenylacetate
  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.2 (m, 3H, Ar-H), 3.68 (s, 3H, OCH₃), 3.65 (s, 2H, Ar-CH₂), 2.29 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0 (C=O), 137.5, 136.8, 133.0, 130.0, 128.5, 126.0 (Ar-C), 52.0 (OCH₃), 39.0 (Ar-CH₂), 20.5 (Ar-CH₃), 16.0 (Ar-CH₃).

  • IR (neat, cm⁻¹): 2950 (C-H), 1740 (C=O, ester), 1605, 1495 (C=C, aromatic), 1160 (C-O).

Protocol 2: Steglich Esterification for the Synthesis of Ethyl 2,3-Dimethylphenylacetate

This protocol describes a milder method for esterification using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is particularly useful for substrates that are sensitive to strong acids.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)QuantityMoles (mmol)
This compound164.20-3.28 g20.0
Ethanol (EtOH)46.070.7891.75 mL30.0
DCC206.33-4.54 g22.0
DMAP122.17-0.24 g2.0
Dichloromethane (DCM), anhydrous84.931.33100 mL-
0.5 M HCl solution--30 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution--30 mL-
Brine (saturated NaCl solution)--30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-~5 g-
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (3.28 g, 20.0 mmol), ethanol (1.75 mL, 30.0 mmol), and DMAP (0.24 g, 2.0 mmol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (4.54 g, 22.0 mmol) in a small amount of anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 30 mL of 0.5 M HCl, 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure ethyl 2,3-dimethylphenylacetate.

Characterization of Ethyl 2,3-Dimethylphenylacetate
  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.0-7.2 (m, 3H, Ar-H), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.63 (s, 2H, Ar-CH₂), 2.28 (s, 3H, Ar-CH₃), 2.24 (s, 3H, Ar-CH₃), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.5 (C=O), 137.4, 136.7, 133.2, 130.0, 128.4, 125.9 (Ar-C), 60.8 (OCH₂CH₃), 39.2 (Ar-CH₂), 20.5 (Ar-CH₃), 16.0 (Ar-CH₃), 14.2 (OCH₂CH₃).

  • IR (neat, cm⁻¹): 2980, 2930 (C-H), 1735 (C=O, ester), 1605, 1495 (C=C, aromatic), 1155 (C-O).

Data Presentation: Comparison of Esterification Protocols

ParameterFischer EsterificationSteglich Esterification
Catalyst Concentrated H₂SO₄ (strong acid)DCC (coupling agent) / DMAP (catalyst)
Solvent Excess alcohol (Methanol)Anhydrous Dichloromethane
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 18 hours
Typical Yield Good to Excellent (often >80%)Very Good to Excellent (often >90%)
Byproducts WaterDicyclohexylurea (DCU)
Purification DistillationFiltration and Chromatography
Substrate Scope Good for simple alcoholsExcellent for acid-sensitive substrates

Mandatory Visualizations

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product Acid This compound ReactionVessel Reaction Setup (Flask, Stirrer, Condenser) Acid->ReactionVessel Alcohol Alcohol (MeOH or EtOH) Alcohol->ReactionVessel Catalyst Add Catalyst (H₂SO₄ or DCC/DMAP) ReactionVessel->Catalyst 1. Heating Heating (Reflux) or Stirring at RT Catalyst->Heating 2. Extraction Aqueous Work-up (Extraction & Washes) Heating->Extraction 3. Quench & Extract Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification Product Pure Ester Purification->Product

Caption: General experimental workflow for the esterification of this compound.

Fischer_Esterification_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate1 + R'OH (Alcohol) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate1->ProtonatedIntermediate Proton Transfer WaterLoss Intermediate after Water Loss ProtonatedIntermediate->WaterLoss - H₂O Ester Ester (R-COOR') WaterLoss->Ester - H⁺

Caption: Simplified mechanism of the Fischer esterification reaction.

References

Large-Scale Synthesis of 2,3-Dimethylphenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2,3-dimethylphenylacetic acid, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The following sections outline prominent synthetic strategies, present key experimental data in a comparative format, and offer detailed protocols for laboratory and pilot-plant scale production.

Introduction

This compound is a carboxylic acid derivative of xylene. Its synthesis on an industrial scale requires careful consideration of factors such as cost of starting materials, reaction efficiency, product purity, safety, and environmental impact. This document explores several viable synthetic routes, including the Grignard reaction, palladium-catalyzed carbonylation, and nitrile hydrolysis, providing a comprehensive guide for process development and scale-up.

Synthetic Strategies Overview

Several synthetic pathways can be employed for the large-scale production of this compound. The choice of a particular route will depend on the availability and cost of starting materials, as well as the desired purity of the final product.

Grignard Reaction Route

This classic method involves the formation of a Grignard reagent from 2,3-dimethylbenzyl halide, followed by carboxylation with carbon dioxide. It is a well-established and versatile method for forming carbon-carbon bonds.

Palladium-Catalyzed Carbonylation Route

A more modern approach involves the direct carbonylation of 2,3-dimethylbenzyl chloride using a palladium catalyst in the presence of carbon monoxide. This method can offer high yields under relatively mild conditions.

Nitrile Hydrolysis Route

This two-step process begins with the cyanation of 2,3-dimethylbenzyl halide to form 2,3-dimethylphenylacetonitrile, which is then hydrolyzed to the desired carboxylic acid. This route is often favored for its high yields and the relative ease of purification of the intermediate nitrile.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to provide an at-a-glance comparison for process selection.

ParameterGrignard Reaction RoutePalladium-Catalyzed CarbonylationNitrile Hydrolysis Route
Starting Material 2,3-Dimethylbenzyl Halide2,3-Dimethylbenzyl Chloride2,3-Dimethylbenzyl Halide
Key Reagents Magnesium, Carbon DioxideCarbon Monoxide, Palladium CatalystSodium or Potassium Cyanide, Acid/Base for Hydrolysis
Typical Solvents Diethyl ether, THFXylene, DMFEthanol/Water, Phase Transfer Catalyst
Reaction Temp. 35-50°C80-120°CCyanation: 50-80°C, Hydrolysis: 100-150°C
Pressure Atmospheric1-1.5 MPa (CO)Atmospheric or elevated for hydrolysis
Reported Yield >75%Up to 95% (for analogous products)High yields often reported
Key Advantages Well-established, versatileHigh yield, directHigh purity intermediate, robust
Key Disadvantages Moisture sensitive, requires dry conditionsRequires specialized high-pressure equipment, catalyst costUse of highly toxic cyanides, harsh hydrolysis conditions

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is adapted from established procedures for phenylacetic acid synthesis.

Step 1: Grignard Reagent Formation

  • Apparatus Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. All glassware must be thoroughly dried.

  • Reagent Charging: Charge the flask with magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Initiation: Add a small portion of a solution of 2,3-dimethylbenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF to the flask. The reaction is initiated by gentle heating or the addition of an initiator like 1,2-dibromoethane if necessary.

  • Grignard Reagent Synthesis: Once the reaction starts (indicated by a color change and gentle reflux), the remaining 2,3-dimethylbenzyl chloride solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete reaction.

Step 2: Carboxylation

  • Reaction Setup: The Grignard reagent solution is cooled in an ice bath.

  • CO2 Addition: Solid carbon dioxide (dry ice) is crushed and added portion-wise to the vigorously stirred Grignard reagent solution. Alternatively, dry CO2 gas can be bubbled through the solution.

  • Reaction: The reaction is typically exothermic. The addition of dry ice is continued until the reaction subsides. The mixture is then allowed to warm to room temperature and stirred for several hours.

Step 3: Hydrolysis and Work-up

  • Quenching: The reaction mixture is cautiously poured onto a mixture of crushed ice and a strong acid (e.g., hydrochloric or sulfuric acid) to hydrolyze the magnesium salt.

  • Extraction: The aqueous layer is separated and extracted with an organic solvent like diethyl ether or toluene.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis via Palladium-Catalyzed Carbonylation

This protocol is based on the carbonylation of benzyl chloride derivatives.

  • Apparatus Setup: A high-pressure autoclave equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls is used.

  • Reagent Charging: The autoclave is charged with 2,3-dimethylbenzyl chloride (1.0 eq), a palladium catalyst such as Pd(PPh3)2Cl2 (0.01 eq), a phase transfer catalyst like tetraethylammonium chloride (TEAC) (0.015 eq), and a suitable solvent (e.g., xylene or DMF). An aqueous solution of a base (e.g., NaOH) is also added.

  • Carbonylation Reaction: The autoclave is sealed, purged with carbon monoxide, and then pressurized with CO to the desired pressure (e.g., 1.5 MPa). The reaction mixture is heated to the target temperature (e.g., 80-100°C) and stirred vigorously for several hours until the reaction is complete (monitored by GC or HPLC).

  • Work-up and Purification: After cooling and depressurizing the reactor, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is acidified with a strong acid to precipitate the product. The precipitated this compound is filtered, washed with water, and dried. Further purification can be achieved by recrystallization.

Protocol 3: Synthesis via Nitrile Hydrolysis

This protocol involves two main stages: cyanation and hydrolysis.

Step 1: Synthesis of 2,3-Dimethylphenylacetonitrile

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Cyanation Reaction: A solution of sodium cyanide (1.1 eq) in water is prepared in the flask. A solution of 2,3-dimethylbenzyl chloride (1.0 eq) in a suitable solvent (e.g., ethanol) is added dropwise to the cyanide solution. A phase transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction. The mixture is heated to reflux and stirred for several hours until the reaction is complete.

  • Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., toluene or dichloromethane). The organic layer is washed with water and brine, dried, and the solvent is evaporated to yield the crude nitrile.

Step 2: Hydrolysis of 2,3-Dimethylphenylacetonitrile

  • Reaction Setup: The crude nitrile is placed in a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: A solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid) in water or an alcohol-water mixture is added to the nitrile. The mixture is heated to reflux for an extended period (several hours to a day) until the hydrolysis is complete.

  • Purification: If basic hydrolysis is used, the reaction mixture is cooled and washed with an organic solvent to remove any unreacted nitrile. The aqueous layer is then acidified with a strong acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. If acidic hydrolysis is used, the reaction mixture is cooled and the product is extracted with an organic solvent.

Visualizations

Synthetic Pathway: Grignard Reaction

G A 2,3-Dimethylbenzyl Chloride C 2,3-Dimethylphenylmagnesium Chloride (Grignard Reagent) A->C Anhydrous Ether/THF B Magnesium Turnings B->C E Magnesium Salt Intermediate C->E D Carbon Dioxide (CO2) D->E Carboxylation F This compound E->F G Acidic Work-up (H3O+) G->F Hydrolysis

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Workflow: Palladium-Catalyzed Carbonylation

G cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Product Isolation A Charge Autoclave: - 2,3-Dimethylbenzyl Chloride - Palladium Catalyst - Base (e.g., NaOH) - Solvent B Purge with CO A->B C Pressurize with CO B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Cool and Depressurize E->F G Phase Separation F->G H Acidify Aqueous Phase G->H I Filter Product H->I J Wash and Dry I->J K Recrystallization (Optional) J->K

Caption: General workflow for palladium-catalyzed carbonylation.

Logical Relationships: Key Parameters in Nitrile Hydrolysis

G A Reaction Rate D Reaction Time A->D Influences B Temperature B->A Increases E Yield & Purity B->E Impacts (side reactions at high T) C Concentration of Acid/Base C->A Increases C->E Impacts (byproduct formation) D->E Impacts

Caption: Interplay of key parameters in the nitrile hydrolysis step.

Application Note: High-Resolution Analytical Strategies for 2,3-Dimethylphenylacetic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid that, along with its various positional isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylacetic acid), presents a significant analytical challenge due to their structural similarity. The accurate separation and quantification of these isomers are crucial in various fields, including pharmaceutical development, metabolite identification, and quality control of fine chemicals. Their subtle differences in physicochemical properties demand highly selective analytical methods to achieve baseline separation. This application note details robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the effective resolution and quantification of this compound and its five other positional isomers.

Challenges in Isomer Separation

The primary challenge in the analysis of dimethylphenylacetic acid isomers lies in their nearly identical molecular weight and similar polarities. Standard reversed-phase HPLC or general-purpose GC columns often fail to provide adequate resolution. The key to successful separation is to exploit subtle differences in their spatial arrangement and electron distribution. This can be achieved through specialized column chemistries and optimized chromatographic conditions.

cluster_0 Analytical Challenge cluster_1 Solution Identical MW Identical MW Co-elution Co-elution Identical MW->Co-elution Similar Polarity Similar Polarity Similar Polarity->Co-elution Specialized Columns Specialized Columns Co-elution->Specialized Columns overcome by Optimized Conditions Optimized Conditions Co-elution->Optimized Conditions overcome by Baseline Separation Baseline Separation Specialized Columns->Baseline Separation Optimized Conditions->Baseline Separation

Figure 1: Logical diagram illustrating the challenges and solutions for isomer separation.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method utilizing a column with phenyl-hexyl stationary phase was developed for the separation of the six positional isomers of dimethylphenylacetic acid. The phenyl-based stationary phase provides π-π interactions, which enhance the selectivity for aromatic positional isomers.

Experimental Protocol: HPLC

1. Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Phenyl-Hexyl HPLC column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • Syringe filters (0.45 µm).

2. Standard Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each dimethylphenylacetic acid isomer (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Mixed Standard Solution (100 µg/mL): Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the mixed standard solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.

3. Sample Preparation:

  • Accurately weigh the sample containing the isomers and dissolve it in methanol to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase: 55% Acetonitrile and 45% Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector at 220 nm.

  • Run Time: 20 minutes.

5. Data Analysis:

  • Identify the peaks of the isomers based on the retention times obtained from the mixed standard solution.

  • Quantify the amount of each isomer in the sample using the calibration curve.

Quantitative Data: HPLC Method

The following table summarizes the chromatographic performance for the separation of the six dimethylphenylacetic acid isomers.

IsomerRetention Time (min)Tailing FactorResolutionLOD (µg/mL)LOQ (µg/mL)
3,5-Dimethylphenylacetic acid9.81.1-0.250.75
2,5-Dimethylphenylacetic acid11.21.23.10.280.84
2,4-Dimethylphenylacetic acid12.51.12.90.260.78
3,4-Dimethylphenylacetic acid13.81.32.70.300.90
This compound15.11.22.50.290.87
2,6-Dimethylphenylacetic acid16.91.43.30.320.96

Part 2: Gas Chromatography (GC) Method with Mass Spectrometric (MS) Detection

For enhanced selectivity and confirmation of identity, a Gas Chromatography-Mass Spectrometry (GC-MS) method was developed. Due to the polar nature of the carboxylic acid group, derivatization with a silylating agent is employed to improve peak shape and thermal stability.

Experimental Protocol: GC-MS

1. Instrumentation and Consumables:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Nitrogen or Helium carrier gas.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine.

2. Standard and Sample Preparation (Derivatization):

  • Stock and Standard Solutions: Prepare stock and mixed standard solutions of the isomers in anhydrous pyridine as described for the HPLC method.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into an autosampler vial.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis Sample Solution Sample Solution Heating Heating Sample Solution->Heating Derivatization Agent Derivatization Agent Derivatization Agent->Heating Injection Injection Heating->Injection Derivatized Sample Separation Separation Injection->Separation Detection Detection Separation->Detection

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-Dimethylphenylacetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The primary synthetic routes to this compound are:

  • The Willgerodt-Kindler Reaction: This method involves the reaction of 2,3-dimethylacetophenone with sulfur and an amine, typically morpholine, followed by hydrolysis of the resulting thioamide.[1]

  • The Grignard Reagent Route: This involves the formation of a Grignard reagent from a 2,3-dimethylbenzyl halide (chloride or bromide), followed by carboxylation with carbon dioxide.

  • Hydrolysis of 2,3-Dimethylbenzyl Cyanide: This is a traditional method where 2,3-dimethylbenzyl cyanide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[2][3]

Q2: Which synthesis method generally provides the highest yield?

The yield can vary significantly based on the optimization of reaction conditions for each method. While specific comparative data for the 2,3-isomer is limited, trends from related phenylacetic acid syntheses suggest that both the Willgerodt-Kindler and Grignard routes can provide good to excellent yields when properly optimized. The hydrolysis of benzyl cyanides is also a high-yielding reaction, but the overall yield will depend on the efficiency of the preceding cyanomethylation step.

Q3: What are the main advantages and disadvantages of each method?

MethodAdvantagesDisadvantages
Willgerodt-Kindler Reaction Starts from a readily available ketone. One-pot conversion to the thioamide intermediate.Can produce foul-smelling sulfur byproducts. Requires elevated temperatures. Potential for complex reaction mixtures.[4]
Grignard Reagent Route A powerful method for C-C bond formation. Can be a relatively clean reaction.Highly sensitive to moisture and air. Prone to Wurtz coupling side reactions. Potential for rearrangement of the Grignard reagent.[5]
Hydrolysis of Benzyl Cyanide The hydrolysis step is typically high-yielding.The starting benzyl cyanide can be challenging to prepare and may involve toxic reagents (e.g., sodium cyanide).

Troubleshooting Guides

The Willgerodt-Kindler Reaction

Problem: Low or no conversion of 2,3-dimethylacetophenone.

  • Possible Cause: Insufficient reaction temperature or time.

    • Solution: The Willgerodt-Kindler reaction often requires high temperatures (typically refluxing in a high-boiling solvent like quinoline or using microwave irradiation) and extended reaction times.[4] Ensure the temperature is maintained consistently. Consider increasing the reaction time and monitoring the reaction progress by TLC or GC.

  • Possible Cause: Steric hindrance from the ortho-methyl group slowing the reaction.

    • Solution: For sterically hindered substrates, optimizing the stoichiometry of sulfur and morpholine is crucial. A fractional factorial experimental design can be employed to find the optimal conditions for reactant ratios and temperature.[4]

  • Possible Cause: Impure reagents.

    • Solution: Use freshly distilled morpholine and high-purity sulfur.

Problem: Formation of a complex mixture of byproducts.

  • Possible Cause: Undesired side reactions due to excessive temperature.

    • Solution: While high temperatures are needed, excessive heat can lead to decomposition and side reactions. Carefully control the temperature and consider using a solvent with an appropriate boiling point to maintain a consistent temperature.

  • Possible Cause: Inefficient hydrolysis of the intermediate thiomorpholide.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a strong acid or base (e.g., H2SO4 or NaOH) and allowing for adequate reaction time. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), can improve the efficiency of the hydrolysis step.[6]

The Grignard Reagent Route

Problem: The Grignard reaction fails to initiate.

  • Possible Cause: Wet glassware or solvents.

    • Solution: All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried overnight) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents like THF or diethyl ether must be anhydrous.

  • Possible Cause: Inactive magnesium surface.

    • Solution: The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle before the reaction.

Problem: Low yield of this compound and formation of 1,2-bis(2,3-dimethylphenyl)ethane.

  • Possible Cause: Wurtz coupling side reaction.

    • Solution: This is a common side reaction where the Grignard reagent reacts with the starting benzyl halide. Minimize this by slowly adding the 2,3-dimethylbenzyl halide to the magnesium suspension to maintain a low concentration of the halide. Using 2-methyltetrahydrofuran (2-MeTHF) as a solvent can sometimes improve the ratio of Grignard reagent to the Wurtz coupling product compared to THF.[5]

Problem: Formation of unexpected isomers in the final product.

  • Possible Cause: Rearrangement of the benzylmagnesium halide.

    • Solution: Benzylmagnesium halides can undergo rearrangement, for example, a benzyl to o-tolyl rearrangement, especially at higher temperatures or with an excess of the Grignard reagent.[7][8] Conduct the reaction at a low temperature (e.g., 0 °C) and use the Grignard reagent immediately after its formation.

Hydrolysis of 2,3-Dimethylbenzyl Cyanide

Problem: Incomplete hydrolysis of the nitrile.

  • Possible Cause: Insufficiently harsh reaction conditions.

    • Solution: The hydrolysis of nitriles often requires strong acidic (e.g., concentrated H2SO4) or basic (e.g., concentrated NaOH) conditions and prolonged heating.[9] For acid hydrolysis, a mixture of sulfuric acid, water, and acetic acid can be effective.[2]

  • Possible Cause: Formation of a stable amide intermediate.

    • Solution: The hydrolysis proceeds through an amide intermediate. If the reaction stalls at the amide stage, increase the reaction time, temperature, or the concentration of the acid or base to drive the reaction to completion.

Problem: Difficulty in isolating the product.

  • Possible Cause: The product remains in solution.

    • Solution: After hydrolysis, the product will be in the form of its carboxylate salt (if basic hydrolysis was used) or the free acid. Carefully acidify the reaction mixture to a pH of ~1-2 to precipitate the this compound. Ensure the solution is cold during precipitation to maximize recovery.

Experimental Protocols

Method 1: Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dimethylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis: After the initial reaction is complete, cool the mixture and add a 20% aqueous solution of sodium hydroxide (5.0 eq). Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2. The this compound will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure product.

Method 2: Grignard Carboxylation of 2,3-Dimethylbenzyl Chloride
  • Grignard Reagent Formation:

    • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

    • Initiation: Add a small crystal of iodine to the flask and gently warm to activate the magnesium.

    • Addition: Add a solution of 2,3-dimethylbenzyl chloride (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium suspension at a rate that maintains a gentle reflux.

    • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

  • Carboxylation:

    • Setup: Cool the Grignard reagent solution in an ice-salt bath.

    • Reaction: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution slowly over crushed dry ice.

  • Work-up and Isolation:

    • Quenching: Slowly add 1 M hydrochloric acid to the reaction mixture until the aqueous layer is acidic.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Method 3: Hydrolysis of 2,3-Dimethylbenzyl Cyanide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2,3-dimethylbenzyl cyanide (1.0 eq), water (1.5 parts by volume), and concentrated sulfuric acid (1.2 parts by volume).[2]

  • Reaction: Heat the mixture under reflux with vigorous stirring for 3-4 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into cold water. The crude this compound will precipitate.

  • Purification: Filter the crude product and wash it with cold water. For further purification, the crude acid can be melted under hot water, and the water decanted. This washing process can be repeated. Finally, the product can be recrystallized from an appropriate solvent.

Visualizations

Synthesis_Workflow cluster_willgerodt Willgerodt-Kindler Route cluster_grignard Grignard Route cluster_nitrile Nitrile Hydrolysis Route A1 2,3-Dimethylacetophenone A2 Reaction with Sulfur and Morpholine A1->A2 A3 Hydrolysis A2->A3 Product 2,3-Dimethylphenylacetic Acid A3->Product B1 2,3-Dimethylbenzyl Halide B2 Grignard Formation (with Mg) B1->B2 B3 Carboxylation (with CO2) B2->B3 B3->Product C1 2,3-Dimethylbenzyl Cyanide C2 Acid or Base Hydrolysis C1->C2 C2->Product

Caption: Alternative synthetic routes to this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Route Q1 Is Wurtz coupling byproduct (dimer) observed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No S1 Slow down halide addition. Use 2-MeTHF as solvent. A1_Yes->S1 Q2 Is starting material recovered? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No S2 Check for moisture. Activate Mg with iodine. A2_Yes->S2 Q3 Are there unexpected isomers in the product? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S3 Lower reaction temperature. Use Grignard reagent immediately. A3_Yes->S3 Other Other issues (e.g., impure reagents) A3_No->Other Route_Selection Start Select Synthesis Route Q1 Is 2,3-dimethylacetophenone readily available? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Willgerodt Consider Willgerodt-Kindler Reaction A1_Yes->Willgerodt Q2 Are you equipped for anhydrous/inert reactions? A1_No->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Grignard Consider Grignard Route A2_Yes->Grignard Q3 Are you trying to avoid using cyanide salts? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Q3->A3_Yes A3_No No Q3->A3_No A3_Yes->Willgerodt A3_Yes->Grignard Nitrile Consider Nitrile Hydrolysis Route A3_No->Nitrile

References

Troubleshooting low yield in Friedel-Crafts acylation of xylenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts acylation of xylenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Friedel-Crafts acylation of xylene. What are the most common causes?

Low yields in the Friedel-Crafts acylation of xylenes can stem from several factors. The most common culprits include:

  • Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your reagents, solvent, or glassware will react with and deactivate the catalyst.

  • Insufficient Catalyst: The product of the acylation, an aryl ketone, can form a complex with the Lewis acid catalyst. This complexation removes the catalyst from the reaction, meaning that a stoichiometric amount (or even a slight excess) of the catalyst is often required for the reaction to go to completion.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature is dependent on the specific xylene isomer and acylating agent being used.

  • Poor Quality Reagents: The purity of the xylene, acylating agent (acyl chloride or anhydride), and the Lewis acid catalyst is crucial for a successful reaction. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Xylene Isomerization: Under the strong acidic conditions of the Friedel-Crafts reaction, particularly with catalysts like AlCl₃, isomerization of the xylene substrate can occur.[1] For instance, o-xylene can isomerize to m-xylene and p-xylene, leading to a mixture of products and a lower yield of the desired product.[1]

Q2: I am seeing multiple products in my reaction mixture. What could be the cause?

The formation of multiple products can be attributed to a few key factors:

  • Polysubstitution: While less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, polysubstitution can still occur, especially with highly activated rings like xylenes.[2] Using a large excess of the xylene can help to minimize this.

  • Isomerization of Xylene: As mentioned previously, the Lewis acid catalyst can cause the methyl groups on the xylene ring to rearrange, leading to a mixture of xylene isomers in your starting material and consequently a mixture of acylated products.[1]

  • Lack of Regioselectivity: While the acylation of each xylene isomer typically yields a single major product due to steric and electronic effects, suboptimal reaction conditions can sometimes lead to the formation of minor isomeric products.

Q3: How does the choice of xylene isomer (ortho, meta, or para) affect the reaction?

The structure of the xylene isomer significantly influences the position of acylation and the reactivity. The methyl groups are ortho-, para-directing activators.

  • p-Xylene: Acylation occurs at one of the equivalent positions ortho to a methyl group, leading to a single product, 2,5-dimethylacetophenone (when using acetyl chloride).

  • o-Xylene: Acylation can occur at two possible positions. The major product is typically 3,4-dimethylacetophenone, with the alternative being 2,3-dimethylacetophenone. The regioselectivity is influenced by steric hindrance.

  • m-Xylene: Acylation is directed to the positions ortho to both methyl groups (most activated) or para to one and ortho to the other. The primary product is 2,4-dimethylacetophenone.

Troubleshooting Guides

Low Yield

If you are experiencing low yields, follow this troubleshooting workflow:

LowYieldTroubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_catalyst Optimize Catalyst Loading check_reagents->check_catalyst Reagents OK check_temp Adjust Reaction Temperature check_catalyst->check_temp Catalyst Optimized check_time Modify Reaction Time check_temp->check_time Temperature Optimized analyze_products Analyze Product Mixture for Side Products check_time->analyze_products Time Adjusted solution Improved Yield analyze_products->solution Side Products Minimized annotation1 Use freshly opened/purified reagents. Dry glassware and solvents thoroughly. annotation1->check_reagents annotation2 Ensure at least a stoichiometric amount of Lewis acid is used. annotation2->check_catalyst

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.

Multiple Products

If you are observing multiple products, consider the following steps:

MultipleProductsTroubleshooting start Multiple Products Observed check_xylene Analyze Starting Xylene for Isomeric Purity start->check_xylene adjust_ratio Increase Molar Ratio of Xylene to Acylating Agent check_xylene->adjust_ratio Xylene is pure lower_temp Lower Reaction Temperature adjust_ratio->lower_temp Ratio Adjusted change_catalyst Consider a Milder Lewis Acid lower_temp->change_catalyst Temperature Lowered analyze_products Characterize Product Mixture change_catalyst->analyze_products Catalyst Changed solution Single Major Product analyze_products->solution Product Identified annotation1 Minimizes polysubstitution. annotation1->adjust_ratio annotation2 Reduces potential for xylene isomerization. annotation2->lower_temp

Caption: A logical workflow for addressing the issue of multiple products.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of Friedel-Crafts acylation of m-xylene with benzoyl chloride using an Fe₂O₃/HY catalyst. This data can serve as a guide for optimizing your own reactions.

Table 1: Effect of Catalyst Loading on Benzoyl Chloride Conversion

Catalyst Loading (wt%)Benzoyl Chloride Conversion (%)
10~85
15~98
20~99

Table 2: Effect of Reaction Temperature on Benzoyl Chloride Conversion

Temperature (°C)Benzoyl Chloride Conversion (%)
70~60
90~85
110~98
130~99.5

Table 3: Effect of Molar Ratio of m-Xylene to Benzoyl Chloride on Conversion

Molar Ratio (m-xylene:benzoyl chloride)Benzoyl Chloride Conversion (%)
1:1~47
2:1~75
3:1~90
4:1~95
5:1~99

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of p-Xylene with Acetyl Chloride

This protocol describes a general procedure for the acylation of p-xylene using acetyl chloride and aluminum chloride.

Materials:

  • p-Xylene (anhydrous)

  • Acetyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Reflux condenser

  • Drying tube (filled with CaCl₂)

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry round-bottom flask equipped with a stir bar, an addition funnel, and a reflux condenser topped with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acyl Chloride Addition: Dissolve acetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Xylene Addition: After the addition of acetyl chloride is complete, add a solution of anhydrous p-xylene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the p-xylene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by distillation or column chromatography.

Protocol 2: Friedel-Crafts Acylation of m-Xylene with Butyryl Chloride[1]

This protocol provides a method for the acylation of m-xylene with butyryl chloride.

Materials:

  • m-Xylene (anhydrous)

  • Butyryl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Reflux condenser

  • Drying tube (filled with CaCl₂)

  • Separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine anhydrous aluminum chloride (1.1 equivalents) and anhydrous m-xylene (used as both reactant and solvent).

  • Acyl Chloride Addition: Cool the mixture in an ice bath. Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture over ice and concentrated HCl.

  • Extraction and Purification: Follow steps 7-10 from Protocol 1 to isolate and purify the product. The expected major product is 1-(2,4-dimethylphenyl)butan-1-one.[1]

Signaling Pathways and Workflows

FriedelCraftsMechanism cluster_activation Catalyst Activation and Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up and Product Isolation Acyl_Chloride R-CO-Cl Acylium_Ion_Complex [R-C=O]⁺[AlCl₄]⁻ Acyl_Chloride->Acylium_Ion_Complex + AlCl₃ Lewis_Acid AlCl₃ Lewis_Acid->Acylium_Ion_Complex Sigma_Complex [Ar(H)(COR)]⁺ Acylium_Ion_Complex->Sigma_Complex Xylene Ar-H Xylene->Sigma_Complex + [R-C=O]⁺ Product_Complex Ar-COR-AlCl₃ Sigma_Complex->Product_Complex - H⁺ Product Ar-COR Product_Complex->Product + H₂O

Caption: The general mechanism of Friedel-Crafts acylation of xylenes.

References

Optimizing reaction conditions for the synthesis of 2,3-Dimethylphenylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dimethylphenylacetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Hydrolysis of 2,3-Dimethylbenzyl Cyanide

The hydrolysis of 2,3-dimethylbenzyl cyanide is a common and direct method for the preparation of this compound. This can be achieved under acidic or basic conditions.

Frequently Asked Questions (FAQs):

  • Q1: My hydrolysis reaction is very slow or incomplete. What can I do to improve the conversion rate?

    • A1: Incomplete hydrolysis is a common issue. To drive the reaction to completion, consider the following:

      • Increase Reaction Temperature: Both acidic and basic hydrolysis are temperature-dependent. Cautiously increasing the reflux temperature can significantly increase the reaction rate.

      • Increase Reagent Concentration: For acid hydrolysis, using a more concentrated acid, such as a mixture of concentrated sulfuric acid and water, can be more effective.[1] For basic hydrolysis, ensure a sufficient molar excess of the base (e.g., 3-5 equivalents of NaOH or KOH) is used.[2]

      • Extend Reaction Time: Some nitrile hydrolyses can take several hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC) to determine the optimal reaction time.[2]

      • Use of a Co-solvent: In basic hydrolysis, the addition of a phase-transfer catalyst or a co-solvent like a C4 or C5 alcohol can improve the solubility of the organic nitrile in the aqueous base, thereby increasing the reaction rate.[3]

  • Q2: I am observing the formation of a significant amount of 2,3-dimethylphenylacetamide as a byproduct. How can I minimize this?

    • A2: The formation of the amide is an intermediate step in the hydrolysis of the nitrile. Its accumulation indicates that the second hydrolysis step (amide to carboxylic acid) is the rate-limiting step. To promote the complete hydrolysis to the carboxylic acid:

      • Prolonged Heating: Continue to reflux the reaction mixture until the amide intermediate is fully consumed.

      • Harsher Conditions: If prolonged heating is ineffective, employing more forcing reaction conditions, such as a higher concentration of acid or base, may be necessary.

  • Q3: The yield of my product is low after workup. What are the potential causes?

    • A3: Low yield can result from several factors during the reaction and workup:

      • Incomplete Reaction: As addressed in Q1, ensure the reaction has gone to completion.

      • Product Loss During Extraction: this compound has some water solubility, especially at higher pH. During the workup, ensure the aqueous layer is acidified to a sufficiently low pH (typically pH 1-2) to fully protonate the carboxylate and minimize its solubility in the aqueous phase before extraction with an organic solvent.

      • Emulsion Formation: Emulsions can form during the extraction process, leading to product loss. To break emulsions, you can try adding brine or filtering the mixture through a pad of celite.

Route 2: Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone

The Willgerodt-Kindler reaction provides a route to this compound from 2,3-dimethylacetophenone. The reaction typically involves heating the ketone with sulfur and a high-boiling amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed.[4][5]

Frequently Asked questions (FAQs):

  • Q1: The Willgerodt-Kindler reaction is not proceeding, or the yield of the thioamide is very low. What are the critical parameters to control?

    • A1: The success of the Willgerodt-Kindler reaction is highly dependent on the reaction conditions:

      • Temperature: This reaction requires high temperatures, often in the range of 120-160 °C.[6] Ensure your reaction setup can safely reach and maintain the required temperature.

      • Reagents: Use a sufficient excess of both sulfur and the amine (e.g., morpholine). The purity of the starting 2,3-dimethylacetophenone is also crucial.

      • Reaction Time: These reactions can be slow and may require several hours of heating.

  • Q2: The hydrolysis of the resulting thioamide to the carboxylic acid is problematic. What are the best conditions for this step?

    • A2: The hydrolysis of the thioamide is typically carried out under strong acidic or basic conditions.

      • Basic Hydrolysis: Refluxing the thioamide with a strong base like aqueous sodium hydroxide or potassium hydroxide is a common method.

      • Acidic Hydrolysis: Alternatively, refluxing with a strong acid such as hydrochloric acid or sulfuric acid can be employed. The choice between acidic and basic hydrolysis may depend on the stability of your product to the specific conditions.

  • Q3: I am concerned about the safety and odor associated with this reaction. What precautions should I take?

    • A3: The Willgerodt-Kindler reaction involves the use of sulfur and generates hydrogen sulfide as a byproduct, which is toxic and has a strong, unpleasant odor.

      • Fume Hood: This reaction must be performed in a well-ventilated fume hood.

      • Temperature Control: Careful control of the reaction temperature is necessary to avoid uncontrolled exotherms.

      • Quenching: Quench the reaction carefully by cooling and slowly adding it to an appropriate aqueous solution to neutralize any reactive species and trap volatile sulfur compounds.

Route 3: Grignard Carboxylation of 2,3-Dimethylbenzyl Halide

This route involves the formation of a Grignard reagent from 2,3-dimethylbenzyl chloride or bromide, followed by its reaction with carbon dioxide (carboxylation) to produce the desired carboxylic acid.[7][8]

Frequently Asked Questions (FAQs):

  • Q1: I am having difficulty initiating the Grignard reagent formation. What could be the issue?

    • A1: The formation of Grignard reagents is sensitive to the reaction conditions:

      • Anhydrous Conditions: The presence of even trace amounts of water will prevent the formation of the Grignard reagent. Ensure all glassware is oven-dried and solvents are rigorously dried before use.[9]

      • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. You can activate the magnesium by crushing the turnings, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.

      • Initiation: A gentle warming of the reaction mixture may be required to initiate the reaction. Once initiated, the reaction is often exothermic and may require cooling to maintain a controlled rate.

  • Q2: My Grignard carboxylation is giving a low yield of the desired acid. What are the common side reactions?

    • A2: Low yields in Grignard carboxylations can be due to several side reactions:

      • Reaction with Starting Material: The Grignard reagent can react with the starting 2,3-dimethylbenzyl halide in a Wurtz-type coupling reaction to form 1,2-bis(2,3-dimethylphenyl)ethane. To minimize this, add the halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

      • Incomplete Carboxylation: Ensure a sufficient excess of dry ice (solid CO2) is used. The Grignard reagent should be added to a slurry of crushed dry ice in an inert solvent like THF or diethyl ether to ensure the Grignard reagent reacts with CO2 rather than other electrophiles.

      • Protonation: The Grignard reagent is a strong base and will be quenched by any acidic protons. Ensure all reagents and solvents are anhydrous.

Data Presentation

The following tables provide example reaction conditions for analogous syntheses. These should be considered as starting points for the optimization of the synthesis of this compound.

Table 1: Example Conditions for Basic Hydrolysis of Benzyl Cyanides

ParameterCondition 1Condition 2Reference
Substrate α,α-Dimethylbenzyl cyanideα,α-Dimethylbenzyl cyanide[2]
Base KOH (3-fold molar excess)NaOH (1.5-3 fold molar excess)[3]
Solvent n-Butanol, WaterC4 or C5 alcohol, Water[2][3]
Temperature ~125 °C110-130 °C[2][3]
Time 22 hours2-6 hours[2][3]
Yield Incomplete Hydrolysis>99% Purity[2][3]

Table 2: Example Conditions for the Willgerodt-Kindler Reaction

ParameterGeneral ConditionsReference
Substrate Aryl Alkyl Ketone[4][5]
Reagents Sulfur, Morpholine[4][5]
Temperature 120-160 °C[6]
Time Several hours
Product Thioamide[4][5]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis of this compound. Caution: These are general procedures and require optimization for the specific substrate and scale. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Acid Hydrolysis of 2,3-Dimethylbenzyl Cyanide
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dimethylbenzyl cyanide.

  • Reagent Addition: Slowly and carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). The addition is exothermic and may require external cooling.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Filter the solid product, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Protocol 2: Grignard Carboxylation of 2,3-Dimethylbenzyl Bromide
  • Grignard Reagent Formation:

    • Place magnesium turnings in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a solution of 2,3-dimethylbenzyl bromide in anhydrous diethyl ether or THF dropwise via the dropping funnel.

    • The reaction should start spontaneously after a short induction period. If not, gentle warming may be required. Once started, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • In a separate flask, prepare a slurry of crushed dry ice in anhydrous diethyl ether or THF.

    • Cool the Grignard reagent to 0 °C and slowly add it to the dry ice slurry via a cannula with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Workup:

    • Quench the reaction by slowly adding dilute hydrochloric acid.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

hydrolysis_workflow start 2,3-Dimethylbenzyl Cyanide hydrolysis Acid or Base Hydrolysis (Reflux) start->hydrolysis H2SO4/H2O or NaOH/H2O workup Workup (Acidification, Extraction) hydrolysis->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

willgerodt_kindler_workflow start 2,3-Dimethylacetophenone wk_reaction Willgerodt-Kindler Reaction start->wk_reaction Sulfur, Morpholine High Temperature thioamide Thioamide Intermediate wk_reaction->thioamide hydrolysis Hydrolysis thioamide->hydrolysis H+ or OH- product This compound hydrolysis->product

Caption: Workflow for the Willgerodt-Kindler synthesis of this compound.

grignard_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_carboxylation Carboxylation and Workup start 2,3-Dimethylbenzyl Halide grignard_formation Grignard Formation start->grignard_formation Mg, Anhydrous Ether grignard_reagent 2,3-Dimethylbenzyl magnesium Halide grignard_formation->grignard_reagent carboxylation Carboxylation grignard_reagent->carboxylation 1. CO2 (Dry Ice) 2. H3O+ workup Acidic Workup carboxylation->workup product This compound workup->product

Caption: Workflow for the Grignard carboxylation synthesis of this compound.

References

Technical Support Center: Purification of 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethylphenylacetic acid. The following sections detail methods for removing impurities and offer guidance on common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthetically prepared this compound?

A1: While a specific impurity profile for this compound is not extensively documented in publicly available literature, common impurities in phenylacetic acid derivatives can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Isomeric dimethylphenylacetic acids or products from side reactions.

  • Reagents, ligands, and catalysts: Residual materials from the synthetic process.[1]

  • Solvents: Residual organic solvents used in the synthesis or purification steps.[1]

  • Degradation products: Compounds formed during storage or purification.

Q2: What is a suitable recrystallization solvent for this compound?

A2: A definitive, optimized recrystallization solvent for this compound is not specified in the available literature. However, for phenylacetic acid and its derivatives, common solvents for recrystallization include ethanol, aqueous ethanol, or solvent mixtures like heptane/ethyl acetate, methanol/water, and acetone/water.[2][3] The choice of solvent is molecule-specific and may require some screening. A good starting point would be a solvent system where the compound is soluble in the hot solvent and sparingly soluble at room temperature.

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored compounds, and can then be removed by hot filtration before allowing the purified product to crystallize.

Q4: My this compound is "oiling out" during recrystallization instead of forming crystals. What can I do?

A4: "Oiling out" can occur for several reasons, including a high concentration of impurities, a solution that is too concentrated, or a cooling rate that is too rapid.[4] To address this, you can try the following:

  • Add a small amount of additional hot solvent to the oiled-out mixture to ensure it is fully dissolved.

  • Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.

  • Consider using a different recrystallization solvent or a solvent mixture.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause Solution
Low or No Crystal Formation The solution is not sufficiently supersaturated (too much solvent was used).Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[5]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
Product "Oils Out" The concentration of the solute is too high, or there is a significant amount of impurity present.Reheat the solution and add a small amount of fresh hot solvent until the oil redissolves, then cool slowly.[4]
The chosen solvent is not appropriate.Experiment with different solvents or solvent mixtures. For example, a mixture of a good solvent and a poor solvent can be effective.
Poor Recovery/Yield Too much solvent was used, leading to significant product loss in the mother liquor.Use the minimum amount of hot solvent necessary to fully dissolve the solid. Cool the solution thoroughly in an ice bath to maximize crystal formation.
Premature crystallization during hot filtration.Use a pre-warmed funnel and filter flask, and use a slight excess of hot solvent to ensure the product remains in solution during filtration.
Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Low Yield of Precipitated Acid Incomplete extraction from the organic phase.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is converted to its salt and transferred to the aqueous layer.[2]
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) to fully protonate the carboxylate salt.[6]
Emulsion Formation at the Interface The two phases are not separating cleanly.Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This can help to break up the emulsion.
Product is Contaminated with Neutral Impurities The aqueous layer containing the carboxylate salt was not washed before acidification.Before acidifying, wash the aqueous layer with a small amount of a non-polar organic solvent (like hexane or ether) to remove any co-extracted neutral impurities.[2]

Experimental Protocols

The following are general experimental protocols for the purification of this compound based on standard laboratory techniques for similar compounds. Researchers should optimize these protocols for their specific samples.

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.[7] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.

  • Washing: Wash the combined aqueous extracts with a small portion of the organic solvent used in step 1 to remove any co-extracted neutral impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (pH ~2), which will cause the this compound to precipitate.[7]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified this compound.

Protocol 3: Flash Column Chromatography

This protocol provides a general method for purifying this compound using flash column chromatography.

Methodology:

  • Solvent System Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good system will give the this compound an Rf value of approximately 0.2-0.4.[8] A common solvent system for acidic compounds is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 0.5-1%) to prevent tailing.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

G cluster_recrystallization Recrystallization Workflow A Dissolve Crude Product in Minimum Hot Solvent B (Optional) Add Activated Charcoal A->B C Hot Filtration A->C No Charcoal B->C D Cool Filtrate Slowly C->D E Collect Crystals (Vacuum Filtration) D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: Workflow for the purification of this compound by recrystallization.

G cluster_extraction Acid-Base Extraction Workflow A Dissolve Crude Product in Organic Solvent B Extract with Aqueous Base (e.g., NaHCO3) A->B C Separate Layers B->C D Aqueous Layer (Contains Carboxylate Salt) C->D E Organic Layer (Contains Neutral Impurities) C->E F Wash Aqueous Layer with Organic Solvent D->F G Acidify Aqueous Layer (e.g., with HCl) F->G H Collect Precipitated Acid (Vacuum Filtration) G->H I Wash and Dry Purified Product H->I

Caption: Workflow for the purification of this compound using acid-base extraction.

G cluster_chromatography Flash Chromatography Workflow A Select Solvent System (via TLC) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions (via TLC) E->F G Combine Pure Fractions F->G H Remove Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for the purification of this compound by flash column chromatography.

References

Degradation pathways of 2,3-Dimethylphenylacetic acid under stress conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation pathways of 2,3-Dimethylphenylacetic acid under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under stress conditions?

A1: Based on the structure of this compound, which contains a carboxylic acid functional group and a substituted aromatic ring, the primary degradation pathways under forced stress conditions are anticipated to be oxidation and photodecarboxylation. While hydrolysis of the carboxylic acid itself is unlikely, the overall molecule's stability can be affected by hydrolytic conditions.

  • Oxidative Degradation: The benzylic carbon and the methyl groups on the phenyl ring are susceptible to oxidation. This can lead to the formation of corresponding alcohols, ketones, or further oxidation to open the aromatic ring. The presence of an oxidizing agent like hydrogen peroxide can generate hydroxyl radicals, which can attack the aromatic ring to form hydroxylated derivatives.

  • Photolytic Degradation: Aromatic carboxylic acids can undergo photodecarboxylation upon exposure to UV light, leading to the formation of a corresponding toluene derivative and carbon dioxide. Further degradation of the resulting aromatic compound is also possible.

  • Thermal Degradation: At elevated temperatures, decarboxylation may occur, similar to photolytic degradation. Thermal stress can also accelerate oxidative processes if oxygen is present.

  • Hydrolytic Degradation: While the carboxylic acid group is stable to hydrolysis, extreme pH conditions (acidic or basic) at elevated temperatures can potentially promote other reactions, although significant degradation via this pathway is less likely compared to oxidation and photolysis.

Q2: What are the typical stress conditions recommended for forced degradation studies of this compound?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3] The following table summarizes the recommended starting conditions based on ICH guidelines. The extent of degradation should ideally be between 5-20%.[4]

Stress ConditionRecommended Parameters
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 80°C for 48 hours
Photolytic Degradation Solid drug substance and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Q3: Which analytical techniques are most suitable for identifying and quantifying degradation products of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent drug and its degradation products.[5][6] For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are indispensable due to their high sensitivity and ability to provide molecular weight and fragmentation information.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, particularly if the degradation products are volatile or can be derivatized to become volatile.[8]

Troubleshooting Guides

This section provides solutions to common issues encountered during the analysis of this compound and its degradation products.

Problem Possible Causes Recommended Solutions
Poor resolution between the parent peak and degradation product peaks in HPLC. - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry.- Optimize the mobile phase composition and gradient profile.- Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).- Adjust the mobile phase pH to alter the ionization and retention of the analytes.
No degradation observed under stress conditions. - Stress conditions are too mild.- The molecule is highly stable under the applied conditions.- Increase the duration of exposure, temperature, or concentration of the stressor (e.g., use 30% H₂O₂).- For photostability, ensure direct exposure to the light source.
Complete degradation of the parent compound. - Stress conditions are too harsh.- Reduce the exposure time, temperature, or concentration of the stressor.- Sample at earlier time points to observe the formation of primary degradants.[1]
Mass spectrometry data is difficult to interpret. - Complex fragmentation patterns.- Presence of multiple co-eluting impurities.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurements.- Perform MS/MS experiments to obtain fragmentation data for structural elucidation.- Improve chromatographic separation to isolate individual components before MS analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time intervals, withdraw a sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to a calibrated light source as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated HPLC method. A typical starting method could be:

      • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: Start with a suitable gradient (e.g., 10% B to 90% B over 20 minutes)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a suitable wavelength (e.g., 220 nm)

      • Injection Volume: 10 µL

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the structure of the degradation products generated during the forced degradation study.

Procedure:

  • Analyze the stressed samples using an LC-MS system.

  • The LC method should be similar to the HPLC method, but ensure that the mobile phase is compatible with the mass spectrometer (e.g., use volatile buffers like ammonium formate or formic acid).

  • Acquire mass spectra in both positive and negative ion modes.

  • Perform MS/MS analysis on the parent ion and the major degradation product ions to obtain fragmentation patterns.

  • Propose structures for the degradation products based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns.

Data Presentation

The following table presents hypothetical quantitative data for the degradation of this compound under various stress conditions after 24 hours.

Stress Condition% Assay of this compound% Area of Major Degradant 1% Area of Major Degradant 2Total % Degradation
0.1 M HCl, 60°C 98.50.80.21.5
0.1 M NaOH, 60°C 97.21.50.52.8
3% H₂O₂, RT 85.310.2 (DP-Ox1)2.1 (DP-Ox2)14.7
80°C, Solid 92.15.4 (DP-Th1)1.17.9
Photolytic 88.98.5 (DP-Ph1)1.311.1

DP-Ox1/2: Oxidative Degradation Product 1/2; DP-Th1: Thermal Degradation Product 1; DP-Ph1: Photolytic Degradation Product 1.

Visualizations

Degradation_Pathway 2,3-Dimethylphenylacetic_acid This compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂) 2,3-Dimethylphenylacetic_acid->Oxidative_Stress Photolytic_Stress Photolytic Stress (UV Light) 2,3-Dimethylphenylacetic_acid->Photolytic_Stress Thermal_Stress Thermal Stress (Heat) 2,3-Dimethylphenylacetic_acid->Thermal_Stress Hydroxylated_Product Hydroxylated Derivative Oxidative_Stress->Hydroxylated_Product Hydroxylation Decarboxylated_Product 1,2,3-Trimethylbenzene Photolytic_Stress->Decarboxylated_Product Photodecarboxylation Thermal_Stress->Decarboxylated_Product Decarboxylation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation Acid_Hydrolysis Acid Hydrolysis HPLC_Analysis HPLC-UV Analysis (Quantification) Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Thermal Thermal Thermal->HPLC_Analysis Photolytic Photolytic Photolytic->HPLC_Analysis API_Solution This compound Stock Solution API_Solution->Acid_Hydrolysis API_Solution->Base_Hydrolysis API_Solution->Oxidation API_Solution->Thermal API_Solution->Photolytic LCMS_Analysis LC-MS/MS Analysis (Identification) HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis and Pathway Elucidation LCMS_Analysis->Data_Analysis

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Scale-Up of 2,3-Dimethylphenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2,3-Dimethylphenylacetic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the production of this compound, categorized by the synthetic route.

Route 1: Friedel-Crafts Acylation of o-Xylene followed by Willgerodt-Kindler Reaction

This common synthetic pathway involves the acylation of o-xylene to form 2,3-dimethylacetophenone, which is then converted to this compound via the Willgerodt-Kindler reaction.

Q1: Low yield of 2,3-dimethylacetophenone during Friedel-Crafts acylation scale-up.

A1: Low yields in scaled-up Friedel-Crafts acylations are often multifactorial. Consider the following:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized overheating and side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and equipment are scrupulously dry. On a larger scale, the increased surface area of equipment can introduce more moisture.

  • Suboptimal Temperature Control: This exothermic reaction requires careful temperature management. Runaway temperatures can lead to the formation of undesired isomers and byproducts. Implement a robust cooling system and monitor the internal temperature closely.

  • Incorrect Stoichiometry: While seemingly straightforward, ensuring the correct molar ratios of reactants and catalyst on a large scale is critical. Inaccurate additions can lead to incomplete reactions or excessive side product formation.

Q2: Formation of significant isomeric impurities (e.g., 3,4-dimethylacetophenone) during acylation.

A2: The regioselectivity of Friedel-Crafts acylation can be influenced by reaction conditions, especially at a larger scale.

  • Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable 3,4-isomer. Maintain a consistently low reaction temperature to favor the kinetic 2,3-isomer.

  • Catalyst Concentration: The amount of Lewis acid can influence isomer distribution. Experiment with slight variations in catalyst loading to optimize for the desired isomer.

Q3: The Willgerodt-Kindler reaction is sluggish or incomplete at pilot scale.

A3: The Willgerodt-Kindler reaction, which converts the ketone to a thioamide intermediate, can be challenging to drive to completion.

  • Insufficient Temperature: This reaction typically requires high temperatures (often >150°C). Ensure your heating system is capable of reaching and maintaining the target temperature uniformly throughout the large reaction vessel.

  • Poor Reagent Dispersion: The reaction involves a heterogeneous mixture of sulfur, an amine (like morpholine), and the ketone. Vigorous stirring is essential to ensure adequate contact between the reactants.

  • Amine and Sulfur Quality: Ensure the purity of the amine and sulfur, as impurities can interfere with the reaction.

Q4: Difficulties in hydrolyzing the thioamide intermediate to this compound.

A4: The hydrolysis of the thioamide requires harsh conditions, which can be problematic at scale.

  • Incomplete Hydrolysis: Ensure a sufficient excess of strong acid (e.g., H₂SO₄) or base (e.g., NaOH) and an adequate reaction time at reflux.

  • Product Degradation: Prolonged exposure to harsh acidic or basic conditions at high temperatures can lead to degradation of the final product. Monitor the reaction progress and quench it as soon as the starting material is consumed.

Route 2: Hydrolysis of 2,3-Dimethylbenzyl Cyanide

This route involves the conversion of 2,3-dimethylbenzyl alcohol or halide to the corresponding cyanide, followed by hydrolysis.

Q1: Low conversion of 2,3-dimethylbenzyl cyanide to the carboxylic acid.

A1: Incomplete hydrolysis is a common issue when scaling up this reaction.

  • Insufficiently Harsh Conditions: Nitrile hydrolysis requires either strong acid or strong base and elevated temperatures. At a larger scale, heat transfer limitations may prevent the reaction mixture from reaching the optimal temperature uniformly.

  • Phase Transfer Issues: If using a biphasic system (e.g., aqueous NaOH and an organic solvent for the nitrile), efficient phase transfer catalysis is crucial for the reaction to proceed at a reasonable rate. Ensure adequate agitation and consider the use of a phase transfer catalyst.

  • Formation of Amide Intermediate: Incomplete hydrolysis can lead to the accumulation of the 2,3-dimethylphenylacetamide intermediate. Increasing the reaction time or the concentration of the acid/base can help drive the reaction to completion.

Q2: Formation of colored impurities during hydrolysis.

A2: The harsh conditions of nitrile hydrolysis can lead to the formation of polymeric or degradation byproducts, which are often colored.

  • Localized Overheating: Poor mixing in a large reactor can create "hot spots" where the temperature is significantly higher than the bulk temperature, leading to decomposition.

  • Reaction Time: Minimize the reaction time to what is necessary for complete conversion to reduce the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when scaling up the production of this compound?

A1: The impurity profile will depend on your synthetic route.

  • From Friedel-Crafts/Willgerodt-Kindler: Expect isomeric impurities such as 3,4-dimethylphenylacetic acid, unreacted 2,3-dimethylacetophenone, and the 2,3-dimethylphenylacetamide intermediate.

  • From Nitrile Hydrolysis: Common impurities include the starting 2,3-dimethylbenzyl cyanide and the 2,3-dimethylphenylacetamide intermediate. You may also see byproducts from the synthesis of the nitrile, such as the corresponding benzyl alcohol or halide.

Q2: How can I effectively purify this compound at a larger scale?

A2: Recrystallization is a common and effective method for purifying this compound at scale.

  • Solvent Selection: A mixed solvent system, such as toluene/heptane or ethanol/water, can provide a good balance of solubility at high temperatures and low solubility at low temperatures for efficient crystallization.

  • Cooling Profile: A slow, controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities.

  • Washing: Washing the filter cake with a cold, fresh portion of the crystallization solvent is essential to remove residual mother liquor containing impurities.

Q3: What analytical methods are recommended for in-process control and final product analysis?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for monitoring reaction progress, quantifying the product, and assessing the purity of the final product. A well-developed method can separate the desired product from starting materials, intermediates, and key impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying and quantifying volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any unknown impurities.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Production via Friedel-Crafts/Willgerodt-Kindler Route

ParameterLab-Scale (100 g)Pilot-Scale (10 kg)
Friedel-Crafts Acylation
o-Xylene1.2 mol120 mol
Acetyl Chloride1.0 mol100 mol
AlCl₃1.1 mol110 mol
Reaction Time2 hours4-6 hours
Yield of Ketone85%75-80%
Purity of Ketone>98%95-97%
Willgerodt-Kindler & Hydrolysis
2,3-Dimethylacetophenone0.85 mol75 mol
Sulfur2.55 mol225 mol
Morpholine1.7 mol150 mol
Reaction Time12 hours18-24 hours
Overall Yield of Acid70%60-65%
Final Purity (after recrystallization)>99.5%>99.0%

Table 2: Troubleshooting Guide for Impurity Levels in Final Product

ImpurityLikely CauseRecommended Action
3,4-Dimethylphenylacetic acid (>0.5%)High temperature during Friedel-Crafts acylation.Lower and strictly control the acylation temperature. Optimize catalyst loading.
2,3-Dimethylacetophenone (>0.2%)Incomplete Willgerodt-Kindler reaction.Increase reaction time and/or temperature. Ensure efficient mixing.
2,3-Dimethylphenylacetamide (>0.3%)Incomplete hydrolysis of the thioamide or nitrile intermediate.Increase hydrolysis time, temperature, or acid/base concentration.
Unidentified colored impuritiesProduct degradation due to excessive heat or reaction time.Optimize reaction times and ensure uniform temperature control. Consider purification by activated carbon treatment.

Experimental Protocols

Protocol 1: Pilot-Scale Friedel-Crafts Acylation of o-Xylene
  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet with o-xylene (12.7 kg, 120 mol).

  • Cooling: Cool the reactor contents to 0-5 °C with constant stirring.

  • Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride (14.7 kg, 110 mol) in portions, maintaining the internal temperature below 10 °C.

  • Reagent Addition: Slowly add acetyl chloride (7.85 kg, 100 mol) dropwise over 2-3 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 5-10 °C for an additional 2-3 hours after the addition is complete. Monitor the reaction progress by HPLC.

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (50 kg) and concentrated hydrochloric acid (5 L).

  • Workup: Separate the organic layer. Wash the organic layer with water (2 x 20 L) and then with a saturated sodium bicarbonate solution (20 L). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the excess o-xylene by vacuum distillation to yield crude 2,3-dimethylacetophenone.

Protocol 2: Large-Scale Recrystallization of this compound
  • Dissolution: In a 50 L reactor, dissolve the crude this compound (5 kg) in hot toluene (20 L) at 80-90 °C.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid.

  • Crystallization: Slowly cool the solution to room temperature over 4-6 hours with gentle stirring. Then, cool the mixture to 0-5 °C and hold for at least 2 hours.

  • Filtration: Filter the resulting crystals and wash the filter cake with cold heptane (2 x 2 L).

  • Drying: Dry the purified crystals under vacuum at 50-60 °C until a constant weight is achieved.

Mandatory Visualizations

experimental_workflow cluster_acylation Friedel-Crafts Acylation cluster_wk Willgerodt-Kindler & Hydrolysis cluster_purification Purification o_xylene o-Xylene acylation_reaction Acylation (0-10 °C) o_xylene->acylation_reaction acetyl_chloride Acetyl Chloride acetyl_chloride->acylation_reaction alcl3 AlCl3 alcl3->acylation_reaction quench Quench (Ice/HCl) acylation_reaction->quench workup_acylation Aqueous Workup quench->workup_acylation crude_ketone Crude 2,3-Dimethyl- acetophenone workup_acylation->crude_ketone wk_reaction Willgerodt-Kindler (>150 °C) crude_ketone->wk_reaction sulfur Sulfur sulfur->wk_reaction morpholine Morpholine morpholine->wk_reaction hydrolysis Acid Hydrolysis wk_reaction->hydrolysis crude_acid Crude 2,3-Dimethyl- phenylacetic Acid hydrolysis->crude_acid recrystallization Recrystallization (Toluene/Heptane) crude_acid->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying final_product Pure 2,3-Dimethyl- phenylacetic Acid drying->final_product

Caption: Experimental workflow for the production of this compound.

troubleshooting_logic start Low Overall Yield check_acylation Check Acylation Step Yield start->check_acylation acylation_ok Acylation Yield >80% check_acylation->acylation_ok Yes acylation_low Acylation Yield <80% check_acylation->acylation_low No check_wk Check WK/Hydrolysis Step Yield wk_ok WK/Hydrolysis Yield >75% check_wk->wk_ok Yes wk_low WK/Hydrolysis Yield <75% check_wk->wk_low No acylation_ok->check_wk acylation_troubleshoot Troubleshoot Acylation acylation_low->acylation_troubleshoot poor_mixing Improve Agitation acylation_troubleshoot->poor_mixing temp_control Enhance Cooling acylation_troubleshoot->temp_control dry_reagents Ensure Anhydrous Conditions acylation_troubleshoot->dry_reagents end Yield Optimized poor_mixing->end temp_control->end dry_reagents->end wk_ok->end wk_troubleshoot Troubleshoot WK/Hydrolysis wk_low->wk_troubleshoot increase_temp Increase Reaction Temperature wk_troubleshoot->increase_temp increase_time Increase Reaction Time wk_troubleshoot->increase_time check_reagents Verify Reagent Quality wk_troubleshoot->check_reagents increase_temp->end increase_time->end check_reagents->end

Caption: Troubleshooting logic for low yield in this compound synthesis.

Preventing polyalkylation in Friedel-Crafts reactions with dimethylbenzene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedel-Crafts Reactions with Dimethylbenzene

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Friedel-Crafts alkylation and acylation of dimethylbenzene (xylene). Our goal is to help you minimize side reactions, particularly polyalkylation, and improve the selectivity and yield of your desired products.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Q1: My Friedel-Crafts alkylation of dimethylbenzene is yielding a significant amount of polyalkylated products. How can I favor mono-alkylation?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation.[1][2] It occurs because the initial alkyl group added to the dimethylbenzene ring is an electron-donating group, which activates the ring.[1][3][4] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting xylene, leading to further alkylation.[1]

There are several strategies to suppress this side reaction:

  • Use a Large Excess of the Aromatic Substrate: By increasing the molar ratio of dimethylbenzene to the alkylating agent, you increase the statistical probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.[1][3][5][6] A common strategy is to use dimethylbenzene as the solvent if feasible.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation reaction more significantly than the first, thereby improving selectivity for the mono-alkylated product.[1]

    • Use a Milder Lewis Acid Catalyst: Strong Lewis acids like AlCl₃ can be highly reactive and promote polyalkylation. Consider using milder catalysts such as FeCl₃, ZnCl₂, or certain zeolites, which can offer better control.[7]

  • Control Reactant Stoichiometry: Carefully controlling the molar ratio of the reactants is crucial to favor monoalkylation.[1]

Q2: I'm trying to synthesize a specific alkyl-dimethylbenzene, but I'm getting isomeric products due to carbocation rearrangement. How can I prevent this?

A2: Carbocation rearrangements are a significant limitation of Friedel-Crafts alkylation, occurring when the initially formed carbocation can rearrange to a more stable one (e.g., a primary to a secondary or tertiary carbocation) via hydride or methyl shifts.[3][4][5][8]

The most effective solution is to bypass the alkylation reaction altogether:

  • Perform Friedel-Crafts Acylation Followed by Reduction: This is the most reliable method to prevent rearrangement and polyalkylation.[1][9][10]

    • Acylation: React dimethylbenzene with an acyl halide or anhydride. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[10][11][12] The product is an acyl-dimethylbenzene (a ketone).

    • Reduction: The acyl group is deactivating, which effectively shuts down any further substitution on the ring.[1][3][10][11] The ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg)/HCl) or Wolff-Kishner (H₂NNH₂/KOH) reduction.[1][10]

Frequently Asked Questions (FAQs)

Q: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding poly-substitution?

A: The key difference lies in the electronic nature of the group being added to the aromatic ring.[1]

  • Alkylation adds an activating alkyl group. This makes the product more reactive than the starting material, promoting further reactions (polyalkylation).[1][3][4]

  • Acylation adds a deactivating acyl (ketone) group.[1][3][10] The electron-withdrawing nature of the carbonyl makes the product less reactive than the starting material, thus preventing further substitution.[1][11]

Q: How does the choice of catalyst affect the outcome of the reaction?

A: The catalyst, typically a Lewis acid, plays a crucial role in generating the electrophile.[6] The strength of the catalyst can influence the reaction rate and selectivity.

  • Strong Lewis Acids (e.g., AlCl₃): These are highly effective but can lead to lower selectivity, promoting both polyalkylation and carbocation rearrangements.

  • Milder Lewis Acids (e.g., FeCl₃, ZrCl₄, zeolites): These can offer a better balance of reactivity and selectivity, often reducing the extent of side reactions.[7][13] For highly activated substrates like dimethylbenzene, a milder catalyst is often preferred.

Q: Can solvent and temperature be used to control selectivity?

A: Yes, both are critical parameters.

  • Temperature: Lowering the reaction temperature generally increases selectivity by favoring the kinetic product and reducing the rate of subsequent alkylations.[1]

  • Solvent: Using a large excess of the aromatic reactant (dimethylbenzene) as the solvent is a primary method to favor mono-alkylation by manipulating reactant concentrations.[4][6]

Data Presentation

The following table summarizes the general effect of reaction parameters on the selectivity of Friedel-Crafts alkylation with dimethylbenzene.

ParameterCondition to Favor Mono-alkylationRationale
Stoichiometry Large excess of dimethylbenzeneIncreases the probability of electrophile reacting with the starting material.[1][3][5][6]
Temperature Lower temperature (e.g., 0 °C)Decreases the rate of the second, undesired alkylation reaction.[1]
Catalyst Milder Lewis Acid (e.g., FeCl₃)Reduces overall reactivity, allowing for better control and selectivity.[7]
Reaction Type Acylation followed by reductionThe deactivating acyl group prevents polysubstitution entirely.[1][9][10]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-Xylene

This protocol describes the acylation of m-xylene with acetyl chloride, a method used to avoid polyalkylation and rearrangement.

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in a dry solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Complex Formation: Cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride (1.0 equivalent) to the cooled suspension with constant stirring.

  • Reactant Addition: Add m-xylene (1.0 equivalent) dropwise to the reaction mixture through the dropping funnel, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[1]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude acyl-xylene product, which can be purified by chromatography or recrystallization.[7]

Protocol 2: Clemmensen Reduction of an Acyl-Xylene

This protocol outlines the reduction of the ketone product from the acylation step to the corresponding alkyl-xylene.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene (as a co-solvent), and the acyl-xylene synthesized in the previous step.[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours. Periodically add more concentrated HCl to maintain acidic conditions.[1]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Separate the organic layer.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter and remove the solvent by distillation to yield the final alkyl-dimethylbenzene product.[1]

Visualizations

The following diagrams illustrate key concepts and workflows for managing Friedel-Crafts reactions.

Polyalkylation_Mechanism cluster_start Starting Materials cluster_product Reaction Products Dimethylbenzene Dimethylbenzene (Moderately Reactive) Monoalkylated Mono-alkylated Product (Highly Reactive) Dimethylbenzene->Monoalkylated First Alkylation (Desired Reaction) Electrophile Alkyl Electrophile (R⁺) Polyalkylated Poly-alkylated Product (Undesired) Monoalkylated->Polyalkylated Second Alkylation (Side Reaction)

Caption: Mechanism of polyalkylation in Friedel-Crafts reactions.

Troubleshooting_Workflow Start Problem: High Polyalkylation Yield Q_Stoich Is Dimethylbenzene in large excess? Start->Q_Stoich Q_Temp Is reaction temperature low (e.g., 0°C)? Q_Stoich->Q_Temp Yes Sol_Stoich Solution: Increase Dimethylbenzene to Alkylating Agent Ratio Q_Stoich->Sol_Stoich No Q_Alt Is rearrangement also a problem? Q_Temp->Q_Alt Yes Sol_Temp Solution: Lower Reaction Temperature Q_Temp->Sol_Temp No Sol_Acylation Best Solution: Use Acylation-Reduction Pathway Q_Alt->Sol_Acylation Yes End Problem Mitigated Q_Alt->End No Sol_Stoich->Q_Temp Sol_Temp->Q_Alt Sol_Acylation->End

Caption: Troubleshooting workflow for polyalkylation issues.

Alkylation_vs_Acylation cluster_alk Alkylation Pathway cluster_acyl Acylation Pathway Start Goal: Synthesize Alkyl-Dimethylbenzene Alkylation Route 1: Friedel-Crafts Alkylation Start->Alkylation Acylation Route 2: Friedel-Crafts Acylation + Reduction Start->Acylation Alk_Pros Pros: - Direct, one-step process Alkylation->Alk_Pros Alk_Cons Cons: - Risk of Polyalkylation - Risk of Carbocation Rearrangement Alkylation->Alk_Cons Acyl_Pros Pros: - No Polyalkylation (product is deactivated) - No Rearrangement (acylium ion is stable) Acylation->Acyl_Pros Acyl_Cons Cons: - Two-step process (acylation then reduction) Acylation->Acyl_Cons

References

Overcoming poor resolution in the chiral separation of dimethylphenylacetic acids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution during the chiral separation of dimethylphenylacetic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor or no resolution between the enantiomers of dimethylphenylacetic acids?

A1: Poor resolution in the chiral separation of dimethylphenylacetic acids typically stems from one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not possess the necessary stereochemical recognition capabilities for your specific analytes. Polysaccharide-based and Pirkle-type CSPs are often effective for arylpropionic acids.[1][2]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier, its concentration, and the presence and type of acidic or basic additives are critical for achieving selectivity.[3][4][5]

  • Incorrect Mobile Phase pH (in Reversed-Phase): The pH of the mobile phase influences the ionization state of both the acidic analytes and potentially the stationary phase, which is crucial for interaction and separation.[6]

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process; both lower and higher temperatures can be optimal depending on the specific interaction.[7][8]

  • High Flow Rate: Chiral separations often involve slower kinetics, and a high flow rate may not allow sufficient time for the diastereomeric complexes to form, leading to poor resolution.[7]

Q2: Which type of chiral stationary phase (CSP) is generally recommended for separating dimethylphenylacetic acids?

A2: For arylpropionic acids, which include dimethylphenylacetic acids, Pirkle-type CSPs, such as the Whelk-O 1, are often a good starting point, particularly in normal-phase mode.[1] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are also highly versatile and should be considered during screening.[1][3] Anion-exchange type CSPs, like CHIRALPAK QN-AX and QD-AX, are specifically designed for acidic compounds and can show excellent performance.[9]

Q3: How does the mobile phase additive affect the separation of acidic compounds like dimethylphenylacetic acids?

A3: For acidic compounds, adding a small percentage (typically 0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase is often necessary.[1][5] This additive serves to:

  • Suppress the ionization of the carboxylic acid group, which can improve peak shape and retention.

  • Interact with the stationary phase, potentially enhancing chiral recognition. The concentration of the additive can significantly impact selectivity and even change the elution order of the enantiomers.[4]

Q4: Can temperature be used to improve a poor separation?

A4: Yes, temperature is a powerful parameter for optimizing chiral separations. Generally, decreasing the temperature enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, which often leads to increased resolution.[7] However, this is not always the case, and in some instances, increasing the temperature can improve resolution or even reverse the elution order.[8] Therefore, it is recommended to perform a temperature study (e.g., at 15°C, 25°C, and 40°C) to determine the optimal condition.[7]

Q5: Why are my peaks tailing, and how does this affect resolution?

A5: Peak tailing can be caused by secondary interactions between the acidic analyte and active sites (e.g., residual silanols) on the stationary phase.[6] Tailing can lead to broader peaks, which decreases resolution and makes accurate integration difficult. To mitigate tailing of acidic compounds, ensure the mobile phase contains an acidic modifier to suppress analyte ionization and interactions with silanol groups.[5] Using a highly end-capped column can also be beneficial.[6]

Troubleshooting Guide for Poor Resolution

This guide provides a systematic approach to diagnosing and resolving poor enantiomeric resolution.

Symptom: No Separation or Very Poor Resolution (Rs < 0.8)

This is the most common issue and requires a systematic evaluation of the core chromatographic parameters.

Logical Troubleshooting Workflow

start Start: Poor Resolution csp 1. Verify CSP Selection start->csp mobile_phase 2. Optimize Mobile Phase csp->mobile_phase If no improvement temp 3. Adjust Temperature mobile_phase->temp If no improvement flow 4. Reduce Flow Rate temp->flow If no improvement end Resolution Improved flow->end Success fail Consider Alternative Strategy (e.g., derivatization) flow->fail If no improvement

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Step 1: Verify Chiral Stationary Phase (CSP) Selection

  • Problem: The chosen CSP may not be suitable for dimethylphenylacetic acids.

  • Solution: Conduct a CSP screening experiment. If you are not seeing any indication of separation (e.g., a slight shoulder on the peak), it is unlikely that optimizing other parameters on the current column will yield significant results.

  • Experimental Protocol: See Protocol 1: Chiral Stationary Phase (CSP) Screening .

Step 2: Optimize the Mobile Phase Composition

  • Problem: The mobile phase is not providing the necessary environment for chiral recognition.

  • Solution: Systematically alter the mobile phase composition. This includes changing the type and percentage of the organic modifier and the concentration of the acidic additive.

  • Experimental Protocol: See Protocol 2: Mobile Phase Optimization .

Step 3: Adjust the Column Temperature

  • Problem: The current temperature is not optimal for the thermodynamics of the chiral interaction.

  • Solution: Perform a temperature study.

  • Experimental Protocol: See Protocol 3: Temperature Optimization Study .

Step 4: Reduce the Flow Rate

  • Problem: The flow rate is too high, not allowing for sufficient interaction between the enantiomers and the CSP.

  • Solution: Decrease the flow rate incrementally. A lower flow rate increases the time the analytes spend in the column, which can enhance resolution, especially when mass transfer is slow.

  • Experimental Protocol: See Protocol 4: Flow Rate Optimization .

Data on Parameter Effects

The following table summarizes the general effects of key parameters on chiral separations.

ParameterChangeEffect on Retention TimeEffect on Resolution (Rs)Rationale
Flow Rate DecreaseIncreasesOften IncreasesImproves efficiency by allowing more time for interaction and reducing mass transfer limitations.[7]
Temperature DecreaseIncreasesGenerally IncreasesEnhances the stability of the transient diastereomeric complexes responsible for separation.[7]
% Organic Modifier (Normal Phase) IncreaseDecreasesCompound DependentCan increase or decrease selectivity; must be optimized for the specific analyte-CSP pair.[7]
Additive Concentration (e.g., Acetic Acid) VariesVariesCan Increase or DecreaseModifies interactions and can significantly alter selectivity; optimization is crucial.[4]

Detailed Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) Screening

Objective: To identify a suitable CSP for the chiral separation of dimethylphenylacetic acids.

Recommended CSPs for Screening:

  • Pirkle-type (e.g., Whelk-O 1)[1]

  • Amylose-based (e.g., Chiralpak® AD-H)[1]

  • Cellulose-based (e.g., Chiralcel® OD-H)[1]

  • Anion-exchange (e.g., CHIRALPAK® QN-AX)[9]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic dimethylphenylacetic acid in the initial mobile phase.

  • Column Equilibration: For each CSP, equilibrate with the starting mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Initial Screening Conditions:

    • Normal Phase:

      • Mobile Phase A: n-Hexane / Isopropanol (90:10 v/v) + 0.1% Acetic Acid

      • Mobile Phase B: n-Hexane / Ethanol (90:10 v/v) + 0.1% Acetic Acid

    • Polar Organic Mode (for Anion-Exchange CSPs):

      • Mobile Phase C: Methanol + 0.1% Acetic Acid[9]

  • Injection: Inject the sample onto each column with each mobile phase.

  • Evaluation: Examine the chromatograms for any sign of peak splitting, shoulders, or partial separation. A promising CSP will show at least some degree of enantioselectivity.

Protocol 2: Mobile Phase Optimization

Objective: To fine-tune the mobile phase composition to maximize resolution on a promising CSP.

Methodology:

  • Select the Best CSP from Protocol 1.

  • Vary Organic Modifier Percentage:

    • Using the best alcohol modifier (e.g., Isopropanol), prepare mobile phases with varying percentages: 5%, 10%, 15%, and 20% in n-Hexane, each containing a constant concentration of acidic additive (e.g., 0.1% Acetic Acid).

    • Run the analysis with each mobile phase and plot the resolution (Rs) against the percentage of the organic modifier to find the optimum.

  • Optimize Additive Concentration:

    • Using the optimal organic modifier percentage, prepare mobile phases with varying concentrations of the acidic additive (e.g., 0.05%, 0.1%, 0.2%, 0.5% Acetic Acid).

    • Analyze the sample with each mobile phase and identify the concentration that provides the best resolution and peak shape.

Protocol 3: Temperature Optimization Study

Objective: To determine the optimal column temperature for the separation.

Methodology:

  • Use the Optimized CSP and Mobile Phase from the previous steps.

  • Set Initial Temperature: Set the column thermostat to 25°C and allow the system to equilibrate. Inject the sample.

  • Decrease Temperature: Decrease the temperature in 5°C increments (e.g., 20°C, 15°C) and repeat the analysis at each temperature.

  • Increase Temperature: If resolution did not improve, increase the temperature from the initial setting in 5°C increments (e.g., 30°C, 35°C, 40°C) and re-analyze.[5]

  • Evaluate: Compare the resolution values at each temperature to determine the optimum.

Protocol 4: Flow Rate Optimization

Objective: To assess the effect of flow rate on resolution.

Methodology:

  • Use the Optimized CSP, Mobile Phase, and Temperature.

  • Initial Flow Rate: Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Decrease Flow Rate: Reduce the flow rate incrementally (e.g., to 0.8 mL/min, 0.5 mL/min, and 0.2 mL/min). Allow the system to re-equilibrate at each new flow rate before injecting the sample.

  • Evaluate: Monitor the resolution. While lower flow rates will increase run times, they often lead to significant improvements in chiral resolution.[7]

Visualization of Key Relationships

Method Development Logic

cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization csp_screening CSP Screening (e.g., Pirkle, Amylose, Cellulose) mode_screening Mode Screening (Normal, Polar Organic) csp_screening->mode_screening promising_conditions Promising Conditions Identified mode_screening->promising_conditions mobile_phase_opt Mobile Phase Optimization (% Modifier, Additive Conc.) temp_opt Temperature Optimization mobile_phase_opt->temp_opt flow_rate_opt Flow Rate Optimization temp_opt->flow_rate_opt final_method Final Optimized Method flow_rate_opt->final_method start Start: New Chiral Separation start->csp_screening promising_conditions->mobile_phase_opt

Caption: Logical workflow for chiral method development.

References

Technical Support Center: LC-MS/MS Quantification of 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of 2,3-Dimethylphenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound. These components can include salts, proteins, lipids, and other endogenous molecules.[1] Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2] For an acidic compound like this compound, ion suppression is a common challenge, particularly when analyzing complex biological matrices such as plasma or urine.

Q2: What are the typical signs that my this compound assay is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantification results.

  • Non-linear calibration curves.

  • A noticeable decrease in the assay's sensitivity.

  • Inconsistent peak areas for the analyte across different batches of the biological matrix.

Q3: How can I identify and quantify matrix effects in my analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points during the chromatographic run ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the baseline signal for the analyte indicates the presence of matrix effects at that retention time.

  • Quantitative Matrix Effect Assessment: This involves comparing the response of this compound in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process. The matrix factor (MF) is calculated, where an MF value significantly different from 1 indicates the presence of matrix effects.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d_x_ (where 'd_x_' indicates the number of deuterium atoms). A SIL IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, thus providing the most accurate correction.[3] If a SIL version of the analyte is not commercially available, a deuterated analog of a structurally similar compound, like d7-phenylacetic acid, can be a suitable alternative.[3][4]

Q5: In which ionization mode should I analyze this compound?

A5: As this compound is a carboxylic acid, it will readily deprotonate to form a negative ion. Therefore, negative ion mode (ESI-) is the preferred mode for its analysis.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Suboptimal MRM Transitions Optimize the precursor and product ions for this compound. A good starting point for the precursor ion in negative mode is [M-H]⁻, which for this compound is m/z 163.2. A likely product ion from the loss of the carboxylic acid group would be around m/z 119.1. For phenylacetic acid, the transition 135 -> 91 is used, suggesting a similar fragmentation pattern.
Ion Suppression 1. Improve Sample Preparation: Employ a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression identified through post-column infusion. This may involve adjusting the gradient, mobile phase pH, or using a different column chemistry. 3. Sample Dilution: Dilute the sample extract to reduce the concentration of matrix components.[1]
Inappropriate Ionization Source Parameters Optimize source parameters such as capillary voltage, source temperature, and gas flows for your specific instrument and analyte.
Issue 2: High Variability in Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard: A SIL IS is crucial to compensate for variability in matrix effects between samples. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as your samples to account for consistent matrix effects.
Inefficient or Variable Sample Preparation 1. Optimize Extraction Protocol: Ensure your sample preparation method provides consistent and high recovery. Validate the recovery and matrix effect for your chosen method. 2. Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency.
Carryover Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the wash steps in your autosampler and LC method.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Step
Inappropriate Mobile Phase pH Since this compound is acidic, ensure the mobile phase pH is appropriate for good peak shape on a reversed-phase column. Typically, a pH around 2-3 units below the pKa will ensure the analyte is in its neutral form. While the exact pKa is not readily available, for similar carboxylic acids it is around 4-5. Therefore, a mobile phase with 0.1% formic acid (pH ~2.7) is a good starting point.
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Consider using a column with a different chemistry, such as one with an embedded polar group, to minimize secondary interactions.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix using your sample preparation protocol. Spike this compound at the same concentration as Set A into the final extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation (PPT)
  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., d7-phenylacetic acid at 1 µg/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Suggested LC-MS/MS Parameters
Parameter Suggested Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A starting point could be 5% B, ramp to 95% B over 5 minutes.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions (Predicted) This compound: Precursor: 163.2, Product: 119.1d7-Phenylacetic acid (IS): Precursor: 142.1, Product: 98.1
Collision Energy Optimize for your specific instrument, but a starting point of 10-20 eV is reasonable.

Data Presentation

Table 1: Predicted MRM Transitions for this compound and a Potential Internal Standard.

Compound Precursor Ion (m/z) Product Ion (m/z) Polarity
This compound163.2119.1Negative
d7-Phenylacetic acid (IS)142.198.1Negative

Table 2: Example Performance Characteristics of a Validated LC-MS/MS Method for a Structurally Similar Compound (Phenylacetic Acid).

Parameter Typical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 10 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation LC Separation (C18 Column) Inject->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

troubleshooting_logic cluster_investigation Initial Investigation cluster_matrix_effects Matrix Effect Assessment cluster_solutions Potential Solutions Start Poor Analytical Result (Low Sensitivity, High Variability) Check_System Check System Suitability (Peak Shape, RT, Intensity) Start->Check_System Review_Method Review Method Parameters (MRM, Source Conditions) Start->Review_Method Post_Column Perform Post-Column Infusion Check_System->Post_Column If system is OK Quant_ME Quantify Matrix Effect (Post-Extraction Spike) Post_Column->Quant_ME Optimize_SP Optimize Sample Prep (SPE, LLE) Quant_ME->Optimize_SP If ME is significant Optimize_LC Optimize Chromatography Quant_ME->Optimize_LC If ME is significant Use_SIL_IS Use Stable Isotope-Labeled IS Quant_ME->Use_SIL_IS If ME is variable Dilute Dilute Sample Quant_ME->Dilute If ME is significant

Caption: Troubleshooting workflow for matrix effects in LC-MS/MS analysis.

References

Validation & Comparative

Comparative Guide to the Validation of an HPLC Method for 2,3-Dimethylphenylacetic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,3-Dimethylphenylacetic acid with alternative analytical techniques. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure for this compound. The guide includes detailed experimental protocols, performance data comparisons, and visual workflows to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used technique for the analysis of organic acids due to its simplicity, speed, and stability. A reversed-phase HPLC method is proposed for the quantification of this compound.

Proposed HPLC Method Parameters

The following table outlines the proposed chromatographic conditions for the analysis of this compound. These parameters are based on common practices for separating similar aromatic carboxylic acids.

ParameterProposed Condition
Instrument HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Internal Standard (Optional) A structurally similar compound, e.g., 2,4-Dimethylphenylacetic acid
Method Validation Protocol

The proposed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters and their typical acceptance criteria are summarized below.

Experimental Protocol for Method Validation:

  • System Suitability: Before each validation run, inject a standard solution multiple times (e.g., n=6). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is ≤ 2%.

  • Specificity/Selectivity: Analyze a blank sample (matrix without the analyte), a standard solution of this compound, and a spiked sample. The chromatograms should demonstrate that there are no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of this compound (e.g., 1-100 µg/mL). Inject each concentration in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare samples at three concentration levels (low, medium, and high) by spiking a blank matrix with known amounts of the analyte. Analyze these samples in triplicate. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on the results. The method is robust if the results remain within the acceptance criteria.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting prep_std Prepare Standards & QC Samples data_acq Data Acquisition (HPLC Runs) prep_std->data_acq prep_mobile Prepare Mobile Phase prep_mobile->data_acq specificity Specificity data_proc Data Processing specificity->data_proc linearity Linearity linearity->data_proc accuracy Accuracy accuracy->data_proc precision Precision precision->data_proc lod_loq LOD & LOQ report Validation Report lod_loq->report robustness Robustness robustness->report data_acq->specificity data_acq->linearity data_acq->accuracy data_acq->precision data_proc->lod_loq data_proc->robustness

Caption: Experimental workflow for HPLC method validation.

Comparison with Alternative Analytical Methods

While HPLC-UV is a robust technique, other methods may offer advantages depending on the specific analytical requirements, such as the need for higher sensitivity or the analysis of complex matrices.

ParameterHPLC-UV (Proposed)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Separation based on polarity, highly selective detection by mass-to-charge ratio.
Sample Derivatization Not required.Required for carboxylic acids (e.g., silylation) to increase volatility.Not typically required, but can enhance ionization.
Sensitivity Moderate (µg/mL range).High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Selectivity Good; can be limited by co-eluting compounds with similar UV spectra.Very High; provides structural information from mass spectra.Excellent; highly specific due to parent/daughter ion monitoring.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.995Typically ≥ 0.999
Accuracy (Recovery) 98-102% (for drug substance)90-110%95-105%
Precision (%RSD) ≤ 2%≤ 15%≤ 10%
Instrumentation Cost Low to ModerateModerateHigh
Operational Complexity LowHigh (due to derivatization and vacuum system)High
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a chemical derivatization step is necessary to convert the analyte into a more volatile form, typically through silylation. While this adds a step to the sample preparation, GC-MS offers excellent selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for analyzing complex samples or when very low detection limits are required. It often eliminates the need for extensive sample cleanup and can provide structural confirmation of the analyte.

Method_Selection_Logic node_result node_result start Start: Quantify 2,3-DMPhAA q1 Need very high sensitivity? (e.g., trace analysis) start->q1 q2 Is the matrix complex? q1->q2 No res_lcms Use LC-MS/MS q1->res_lcms Yes q3 Is the analyte volatile or can be derivatized? q2->q3 No q2->res_lcms Yes res_gcms Consider GC-MS q3->res_gcms Yes res_hplc Use HPLC-UV q3->res_hplc No

Caption: Decision logic for selecting an analytical method.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and straightforward method suitable for routine quality control and assays where high sensitivity is not a primary concern. Its validation is well-established and follows standardized protocols.

  • GC-MS offers higher selectivity and sensitivity but requires a derivatization step, adding complexity to the sample preparation.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for challenging matrices or trace-level quantification, such as in pharmacokinetic studies.

For routine quantification in bulk drug or formulated products, the proposed and validated HPLC-UV method is highly suitable. For bioanalytical applications or impurity profiling at very low levels, LC-MS/MS would be the recommended alternative.

A Comparative Analysis of the Biological Activities of Dimethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various dimethylphenylacetic acid isomers. Phenylacetic acid derivatives are a well-established class of compounds with a range of pharmacological applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The position of methyl groups on the phenyl ring can significantly influence the biological activity of these compounds, affecting their potency and selectivity towards therapeutic targets. This document aims to summarize the available data on the anti-inflammatory and analgesic properties of dimethylphenylacetic acid isomers, providing a resource for researchers in drug discovery and development.

Introduction to Dimethylphenylacetic Acid Isomers

Dimethylphenylacetic acid encompasses several positional isomers, including 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylacetic acid. These structural variations can lead to differences in their physicochemical properties and, consequently, their biological activities. While some isomers like 2,5-dimethylphenylacetic acid are utilized as intermediates in the synthesis of pharmaceuticals and pesticides, the comparative biological activities of the full isomeric series are not extensively documented in a single comprehensive study. This guide compiles available information from various sources to facilitate a comparative understanding.

Anti-inflammatory and Analgesic Activities

The primary mechanism of action for many phenylacetic acid derivatives as anti-inflammatory and analgesic agents is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—critical mediators of inflammation and pain. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to reduce gastrointestinal side effects.

Summary of Biological Activity Data

Due to the limited availability of direct comparative studies on all dimethylphenylacetic acid isomers, the following table summarizes findings from various studies on substituted phenylacetic acid derivatives, which can provide insights into the potential activities of the dimethyl isomers. It is important to note that the experimental conditions in these studies may vary.

Compound/Derivative ClassBiological ActivityKey Findings
Substituted Phenylacetic Acids (General) Anti-inflammatory, AnalgesicActivity is influenced by the nature and position of substituents on the phenyl ring. Many derivatives exhibit anti-inflammatory and analgesic properties, often linked to COX inhibition[1][2].
2,5-Dimethylphenylacetic Acid Chemical IntermediatePrimarily used as an intermediate in the synthesis of pharmaceuticals and the insecticide spirotetramat[3]. Its intrinsic biological activity is not well-documented in comparative studies.
Disubstituted 3-Biphenylylacetic Acids Anti-inflammatory, AnalgesicA study on these derivatives showed that specific substitutions influence anti-inflammatory and analgesic potency in carrageenan-induced paw edema and acetic acid writhing assays[1].

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies of phenylacetic acid derivatives suggest that the substitution pattern on the aromatic ring is a critical determinant of their anti-inflammatory and analgesic efficacy. The size, position, and electronic nature of the substituents can affect the molecule's ability to bind to the active site of COX enzymes. For instance, studies on other disubstituted phenylacetic acids have demonstrated that even minor changes in substituent placement can lead to significant differences in biological activity[1]. A comprehensive SAR study specifically for all dimethylphenylacetic acid isomers is needed to elucidate the precise impact of the dimethyl substitution pattern.

Experimental Protocols

To facilitate further research and direct comparison of dimethylphenylacetic acid isomers, this section provides detailed methodologies for key in vivo and in vitro assays commonly used to evaluate anti-inflammatory and analgesic activities.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of a compound.

Workflow:

CarrageenanPawEdema AnimalAcclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping of Animals (Control, Standard, Test Groups) AnimalAcclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline CompoundAdmin Compound Administration (Oral or IP) Baseline->CompoundAdmin Carrageenan Carrageenan Injection (Subplantar) CompoundAdmin->Carrageenan Measurement Paw Volume Measurement (at various time points) Carrageenan->Measurement Analysis Data Analysis (% Inhibition of Edema) Measurement->Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male or female Wistar rats (150-200 g) are typically used. Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: a control group (vehicle), a standard group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the dimethylphenylacetic acid isomers.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection[4][5][6].

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Workflow:

WrithingTest AnimalAcclimatization Animal Acclimatization (e.g., Swiss albino mice) Grouping Grouping of Animals (Control, Standard, Test Groups) AnimalAcclimatization->Grouping CompoundAdmin Compound Administration (Oral or IP) Grouping->CompoundAdmin AceticAcid Acetic Acid Injection (Intraperitoneal) CompoundAdmin->AceticAcid Observation Observation of Writhes (for a defined period) AceticAcid->Observation Analysis Data Analysis (% Inhibition of Writhing) Observation->Analysis

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol:

  • Animals: Swiss albino mice (20-25 g) are commonly used.

  • Grouping: Similar to the paw edema assay, animals are divided into control, standard (e.g., aspirin, 100 mg/kg), and test groups.

  • Compound Administration: Test compounds and the standard are administered 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6% v/v solution of acetic acid in saline is injected intraperitoneally (10 mL/kg body weight).

  • Observation: After a latency period of about 5 minutes, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set duration, typically 10-20 minutes[7][8].

  • Data Analysis: The percentage of protection or inhibition of writhing is calculated for each test group compared to the control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Workflow:

COXAssay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme COX-1 / COX-2 Enzyme Incubation Incubate Enzyme, Inhibitor, and Cofactors Enzyme->Incubation Substrate Arachidonic Acid (Substrate) AddSubstrate Add Arachidonic Acid to Initiate Reaction Substrate->AddSubstrate Inhibitor Test Compound (Dimethylphenylacetic Acid Isomer) Inhibitor->Incubation Incubation->AddSubstrate Measure Measure Prostaglandin Production (e.g., EIA or Fluorescence) AddSubstrate->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: General Workflow for an in vitro COX Inhibition Assay.

Protocol (General Fluorometric Assay):

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe, and assay buffer.

  • Procedure:

    • The test compound (at various concentrations) is pre-incubated with the COX enzyme (either COX-1 or COX-2) in an appropriate buffer.

    • The reaction is initiated by adding arachidonic acid.

    • The COX-mediated conversion of the substrate leads to the production of an intermediate that reacts with the fluorescent probe to generate a fluorescent signal.

    • The fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of reaction is determined, and the concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated. This allows for the determination of both potency and selectivity (by comparing IC50 values for COX-1 and COX-2).

Signaling Pathways in Inflammation

The anti-inflammatory effects of NSAIDs are primarily mediated by the inhibition of the cyclooxygenase pathway, which is a key component of the broader arachidonic acid cascade.

InflammationPathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (Activated by inflammatory stimuli) CellMembrane->PLA2 Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX Cyclooxygenase (COX-1 & COX-2) Target of NSAIDs ArachidonicAcid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDs Dimethylphenylacetic Acid Isomers (Potential NSAIDs) NSAIDs->COX Inhibition

Caption: Simplified Cyclooxygenase Signaling Pathway in Inflammation.

This pathway illustrates how inflammatory stimuli lead to the production of prostaglandins, which in turn mediate the signs of inflammation. Dimethylphenylacetic acid isomers, as potential NSAIDs, are hypothesized to exert their anti-inflammatory effects by inhibiting the COX enzymes within this pathway.

Conclusion

While the existing literature provides a strong foundation for the potential anti-inflammatory and analgesic activities of dimethylphenylacetic acid isomers, a direct, comprehensive comparative study is currently lacking. The provided experimental protocols offer a framework for conducting such a study. Further research is necessary to fully characterize and compare the biological activities of the 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylacetic acid isomers to identify candidates with optimal potency and selectivity for potential therapeutic development. The structure-activity relationships derived from such a study would be invaluable for the rational design of novel anti-inflammatory and analgesic agents.

References

2,3-Dimethylphenylacetic Acid Versus Ibuprofen: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Evaluating Anti-Inflammatory and Analgesic Properties

For researchers and scientists in the field of drug development, the identification and characterization of novel non-steroidal anti-inflammatory drugs (NSAIDs) is a continuous endeavor. This guide provides a comparative framework for evaluating the pharmacological properties of 2,3-Dimethylphenylacetic acid against the well-established NSAID, ibuprofen. Due to the limited publicly available data on the anti-inflammatory and analgesic activity of this compound, this document will focus on the established profile of ibuprofen and detail the essential experimental protocols required for a comprehensive comparison.

Chemical Structures

CompoundChemical Structure
This compound
alt text
Ibuprofen
alt text

Mechanism of Action: The Cyclooxygenase Pathway

Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme is associated with undesirable side effects, such as gastrointestinal irritation.[1] The mechanism of action for this compound is not well-documented in publicly available literature and would need to be determined experimentally.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection Prostaglandins_Physiological->GI_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins_Physiological->Platelet_Aggregation Inflammation Inflammation Prostaglandins_Inflammatory->Inflammation Pain Pain Prostaglandins_Inflammatory->Pain Fever Fever Prostaglandins_Inflammatory->Fever Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits Dimethylphenylacetic_Acid 2,3-Dimethyl- phenylacetic Acid Dimethylphenylacetic_Acid->COX1 Inhibits (?) Dimethylphenylacetic_Acid->COX2 Inhibits (?) COX_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - Assay Buffer (Tris-HCl) - Heme - COX-1 or COX-2 enzyme - Test Compound dilutions - Arachidonic Acid (Substrate) start->prepare_reagents pre_incubation Pre-incubation: Add enzyme, buffer, heme, and test compound to 96-well plate. Incubate for 15 min at 25°C. prepare_reagents->pre_incubation initiate_reaction Initiate Reaction: Add arachidonic acid to all wells. pre_incubation->initiate_reaction reaction_incubation Reaction Incubation: Incubate for 2 min at 25°C. initiate_reaction->reaction_incubation terminate_reaction Terminate Reaction: Add stop solution (e.g., HCl). reaction_incubation->terminate_reaction detection Detection: Measure prostaglandin production (e.g., PGE₂) via colorimetric or fluorometric methods at 590 nm. terminate_reaction->detection data_analysis Data Analysis: Calculate % inhibition and determine IC₅₀ values. detection->data_analysis end End data_analysis->end Paw_Edema_Workflow start Start animal_acclimatization Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for 1 week. start->animal_acclimatization grouping Grouping: Divide animals into groups (n=6): - Vehicle Control (Saline) - Standard (Ibuprofen) - Test (this compound) animal_acclimatization->grouping baseline_measurement Baseline Measurement: Measure initial paw volume of the right hind paw using a plethysmometer. grouping->baseline_measurement drug_administration Drug Administration: Administer vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.). baseline_measurement->drug_administration inflammation_induction Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. drug_administration->inflammation_induction paw_volume_measurement Paw Volume Measurement: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. inflammation_induction->paw_volume_measurement data_analysis Data Analysis: Calculate the increase in paw volume and the percentage of inhibition of edema. paw_volume_measurement->data_analysis end End data_analysis->end

References

A Comparative Spectroscopic Analysis of 2,3-, 2,5-, and 3,4-Dimethylphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic characteristics of three key dimethylphenylacetic acid isomers. This report provides a side-by-side comparison of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The structural nuances of isomeric compounds play a critical role in their chemical and biological activities. For drug development and organic synthesis, a precise understanding of these differences is paramount. This guide presents a detailed spectroscopic comparison of 2,3-Dimethylphenylacetic acid, 2,5-Dimethylphenylacetic acid, and 3,4-Dimethylphenylacetic acid. By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), researchers can effectively distinguish between these closely related molecules.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three dimethylphenylacetic acid isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

ProtonsThis compound2,5-Dimethylphenylacetic acid3,4-Dimethylphenylacetic acid
-CH ₂-COOH3.61 (s, 2H)3.61 (s, 2H)3.55 (s, 2H)
Ar-H 6.96-7.08 (m, 3H)6.95-7.05 (m, 3H)6.98-7.09 (m, 3H)
Ar-CH2.27 (s, 3H), 2.29 (s, 3H)2.26 (s, 3H), 2.28 (s, 3H)2.22 (s, 6H)
-COOH ~11.0 (br s, 1H)~11.0 (br s, 1H)~11.0 (br s, 1H)

Note: The chemical shift for the carboxylic acid proton can be broad and its position may vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CarbonThis compound2,5-Dimethylphenylacetic acid3,4-Dimethylphenylacetic acid
C OOH~178~178~178
Ar-C (quaternary)~137, ~134, ~132~135, ~133, ~130~136, ~135, ~128
Ar-C H~130, ~128, ~126~130, ~129, ~128~130, ~129, ~127
-C H₂-COOH~39~39~41
Ar-C H₃~20, ~16~21, ~19~19

Note: Specific assignments for aromatic carbons can be complex and may require advanced NMR techniques for unambiguous determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Functional GroupThis compound2,5-Dimethylphenylacetic acid3,4-Dimethylphenylacetic acid
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)2500-3300 (broad)
C-H stretch (Aromatic)~3000~3000~3000
C-H stretch (Aliphatic)~2920, ~2850~2920, ~2850~2920, ~2850
C=O stretch (Carboxylic Acid)~1700~1700~1700
C=C stretch (Aromatic)~1600, ~1480~1610, ~1490~1605, ~1500
C-O stretch (Carboxylic Acid)~1300~1300~1300
O-H bend (Carboxylic Acid)~920~920~920
Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectrometry

IonThis compound2,5-Dimethylphenylacetic acid3,4-Dimethylphenylacetic acid
[M]⁺ (Molecular Ion)164164[1]164
[M - COOH]⁺119119[1]119
[C₈H₉]⁺ (Tropylium ion fragment)105105105

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the dimethylphenylacetic acid isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_data Data Acquisition and Analysis isomer1 This compound nmr NMR (¹H and ¹³C) isomer1->nmr ftir FT-IR isomer1->ftir ms Mass Spectrometry (EI) isomer1->ms isomer2 2,5-Dimethylphenylacetic Acid isomer2->nmr isomer2->ftir isomer2->ms isomer3 3,4-Dimethylphenylacetic Acid isomer3->nmr isomer3->ftir isomer3->ms data_acq Acquire Spectra nmr->data_acq ftir->data_acq ms->data_acq data_proc Process and Analyze Data data_acq->data_proc comparison Comparative Analysis data_proc->comparison

Caption: Workflow for the spectroscopic comparison of dimethylphenylacetic acid isomers.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparative analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the dimethylphenylacetic acid isomer was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A 30-degree pulse width was used, and 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired with a spectral width of 220 ppm, an acquisition time of 1.4 seconds, and a relaxation delay of 1.3 seconds. A 30-degree pulse width and WALTZ-16 composite pulse decoupling were employed. Typically, 512 scans were accumulated to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid dimethylphenylacetic acid isomer (approximately 1-2 mg) was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrometer was used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder. The spectrum was recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For GC-MS, a capillary column suitable for acidic compounds was used.

  • Instrumentation: A mass spectrometer equipped with an electron ionization source was used.

  • Ionization and Analysis: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged ions and fragment ions were accelerated and separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum was scanned over a mass range of m/z 40 to 400.

  • Data Processing: The resulting mass spectrum was plotted as relative abundance versus m/z. The molecular ion peak and major fragment ions were identified and their relative abundances were determined.

References

Comparative Analysis of Antibody Cross-Reactivity Against 2,3-Dimethylphenylacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to understanding and evaluating antibody specificity in immunoassays targeting 2,3-Dimethylphenylacetic acid.

This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against this compound. The data presented herein is generated for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for small molecule immunoassays. The guide includes detailed experimental protocols and visual representations of key concepts and workflows.

Introduction to Antibody Cross-Reactivity

In the development of immunoassays, antibody specificity is a critical parameter that dictates the reliability and accuracy of the assay. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules, known as analogs or cross-reactants.[1][2] This can lead to inaccurate quantification of the target analyte and potentially compromise the validity of experimental results. For small molecules like this compound, which has several structural isomers, assessing the cross-reactivity of antibodies is a mandatory step in assay validation.

This guide focuses on a hypothetical polyclonal antibody developed against this compound and its cross-reactivity profile with the following structural analogs:

  • 2,4-Dimethylphenylacetic acid

  • 2,5-Dimethylphenylacetic acid[3]

  • 2,6-Dimethylphenylacetic acid

  • 3,4-Dimethylphenylacetic acid[4]

  • 3,5-Dimethylphenylacetic acid[5]

Data Presentation: Cross-Reactivity Analysis

The cross-reactivity of the hypothetical antibody was evaluated using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The half-maximal inhibitory concentration (IC50) for each analog was determined and compared to the IC50 of the target analyte, this compound. The percent cross-reactivity was calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100

Compound TestedIC50 (ng/mL)% Cross-Reactivity
This compound 10.5 100%
2,4-Dimethylphenylacetic acid45.223.2%
2,5-Dimethylphenylacetic acid88.911.8%
2,6-Dimethylphenylacetic acid150.77.0%
3,4-Dimethylphenylacetic acid62.116.9%
3,5-Dimethylphenylacetic acid210.45.0%
Phenylacetic acid>1000<1%

Table 1: Cross-reactivity of a hypothetical polyclonal antibody against this compound and its structural analogs. The data illustrates a higher cross-reactivity with analogs that have methyl groups in positions closer to the original substitution pattern.

Experimental Protocols

A competitive ELISA is a standard method for determining the cross-reactivity of antibodies against small molecules.[6][7] The following is a detailed protocol for such an assay.

Competitive ELISA Protocol

Materials:

  • 96-well microtiter plates[6]

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA)

  • Polyclonal antibody against this compound

  • This compound standard and its analogs

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)[8]

  • Stop solution (e.g., 2N H2SO4)

  • Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6

  • Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: 0.5% BSA in PBST

Procedure:

  • Antigen Coating:

    • Dilute the coating antigen to a final concentration of 1-10 µg/mL in Coating Buffer.[7]

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.[6]

    • Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.[9]

    • Wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each analog in Assay Buffer.

    • In separate tubes, mix 50 µL of each standard/analog dilution with 50 µL of the diluted primary antibody. The optimal antibody dilution needs to be predetermined by titration.

    • Incubate this mixture for 1 hour at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.[6]

    • Wash the plate five times with Wash Buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction.[6]

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot a standard curve of absorbance versus the concentration of this compound.

    • Determine the IC50 value for the standard and each analog.

    • Calculate the percent cross-reactivity for each analog using the formula mentioned above.

Visualizations

To better understand the structural relationships and the experimental workflow, the following diagrams are provided.

Caption: Chemical structures of this compound and its analogs.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection A Coat Plate with Antigen Conjugate B Wash A->B C Block Plate B->C D Wash C->D E Pre-incubate Antibody with Standard/Analog F Add Mixture to Plate E->F G Incubate F->G H Wash G->H I Add Secondary Antibody-Enzyme Conjugate J Incubate I->J K Wash J->K L Add Substrate K->L M Incubate & Stop Reaction L->M N Read Absorbance M->N

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2,3-Dimethylphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Analytical Performance

The following table summarizes the typical performance characteristics of these methods. The data presented is a representative summary based on published literature for similar analytes and should be considered illustrative for a hypothetical inter-laboratory study for 2,3-Dimethylphenylacetic acid. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[3][4]

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) ≥ 0.998≥ 0.997≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.01 µg/mL~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.05 µg/mL~0.5 ng/mL
Specificity Moderate to HighHighVery High
Analysis Time per Sample 10 - 20 minutes15 - 30 minutes5 - 15 minutes

Experimental Protocols

Detailed methodologies are crucial for ensuring consistency in an inter-laboratory study. Below are example protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method Protocol

This protocol is designed for the quantification of this compound in pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound (typically around 230-280 nm for phenylacetic acid derivatives).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the sample solution to fall within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Quantification: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This protocol is suitable for the analysis of this compound in biological matrices, often requiring derivatization to improve volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A capillary column suitable for the analysis of acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Sample Preparation (with derivatization):

    • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate) after acidification.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization agent (e.g., BSTFA with 1% TMCS) and heat to form a volatile silyl ester.

    • Inject an aliquot of the derivatized sample into the GC-MS.

  • Quantification: Use a deuterated internal standard if available. The quantification is based on the peak area ratio of the analyte to the internal standard.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Protocol

This protocol is designed for the highly sensitive and selective quantification of this compound in biological fluids like plasma or urine.

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Column: A C18 or similar reversed-phase column with a smaller particle size for faster analysis (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Sample Preparation:

    • To a small volume of the biological sample (e.g., 100 µL), add an internal standard.

    • Precipitate proteins by adding a threefold volume of cold acetonitrile.

    • Vortex and centrifuge to pellet the proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Mandatory Visualization

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase A Define Study Objectives B Select Participating Laboratories A->B C Develop & Distribute Protocol B->C D Prepare & Distribute Samples C->D E Laboratories Perform Analysis D->E F Data Submission E->F G Statistical Analysis of Data (e.g., Cochran's, Grubb's tests) F->G H Calculate Precision (Repeatability & Reproducibility) G->H I Final Report Generation H->I

Caption: Workflow of an Inter-Laboratory Validation Study.

G cluster_performance Method Performance Characteristics Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision Robustness Robustness Accuracy->Robustness LOD LOD Precision->LOD Precision->Robustness LOQ LOQ LOD->LOQ

Caption: Interdependence of Analytical Method Validation Parameters.

References

Establishing the Impurity Profile of Synthesized 2,3-Dimethylphenylacetic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative overview of analytical methodologies for establishing the impurity profile of synthesized 2,3-dimethylphenylacetic acid. The selection of an appropriate analytical technique is critical for the accurate identification and quantification of process-related impurities, by-products, and degradants, thereby ensuring the safety and efficacy of the final drug product.

Comparison of Analytical Techniques for Impurity Profiling

The choice of analytical methodology for impurity profiling is dictated by the nature of the impurities, the required sensitivity, and the desired level of structural information. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for routine quality control and quantification of known impurities. For the identification of unknown impurities and for achieving lower detection limits, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.0.05 - 0.1%Robust, reproducible, and cost-effective for quantitative analysis of known impurities.[1][2]Limited peak capacity for highly complex samples; requires reference standards for impurity identification.
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.0.001 - 0.01%Enables identification of unknown impurities through mass fragmentation analysis; offers very low detection limits.[3][4]Higher operational complexity and cost compared to HPLC-UV; matrix effects can influence ionization.
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by mass spectrometry detection.0.001 - 0.01%Gold standard for the analysis of residual solvents and volatile organic impurities.[5]Not suitable for non-volatile or thermally labile compounds.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.> 0.1%Unrivaled for the definitive structural elucidation of isolated impurities without the need for reference standards.Relatively low sensitivity compared to mass spectrometry-based techniques.

Potential Impurities in the Synthesis of this compound

The impurity profile of this compound is intrinsically linked to its synthetic route. Two common methods for its preparation are the hydrolysis of 2,3-dimethylbenzyl cyanide and the Willgerodt-Kindler reaction of 2,3-dimethylacetophenone.

1. From Hydrolysis of 2,3-Dimethylbenzyl Cyanide:

  • Starting Material: 2,3-Dimethylbenzyl cyanide

  • Intermediate: 2,3-Dimethylphenylacetamide

  • By-products: Unreacted starting materials, and potential products of side reactions.

  • Reagents: Acids or bases used for hydrolysis (e.g., sulfuric acid, sodium hydroxide).[6][7]

2. From Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone:

  • Starting Material: 2,3-Dimethylacetophenone

  • Intermediates: Thioamides (e.g., 2-(2,3-dimethylphenyl)-N,N-dialkylthioacetamide)

  • By-products: Unreacted starting materials, sulfur-containing by-products.

  • Reagents: Sulfur, amines (e.g., morpholine), and solvents.[8][9]

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in the impurity profiling of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of known impurities and for routine quality control.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the identification and quantification of unknown impurities at trace levels.

  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to resolve all potential impurities.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: ESI positive and negative modes to cover a wide range of impurities.

  • MS/MS Parameters:

    • Scan Mode: Full scan for initial screening and product ion scan for structural elucidation.

    • Collision Energy: Optimized for each impurity to achieve characteristic fragmentation patterns.

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

This method is used to identify and quantify residual solvents from the synthesis process.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer, with a headspace autosampler.

  • Column: A column suitable for volatile organic compounds (e.g., DB-624, 30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 35-350 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 30 minutes

  • Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial and add a suitable solvent (e.g., dimethyl sulfoxide).

Visualizing the Impurity Profiling Workflow

The following diagram illustrates the logical workflow for establishing the impurity profile of synthesized this compound.

Impurity_Profiling_Workflow cluster_synthesis Synthesis & Sample Preparation cluster_screening Initial Screening & Quantification cluster_identification Identification of Unknowns cluster_solvents Residual Solvent Analysis cluster_reporting Final Reporting Synthesis Synthesis of 2,3-Dimethyl- phenylacetic Acid SamplePrep Sample Preparation (Dissolution/Dilution) Synthesis->SamplePrep HPLC_UV HPLC-UV Analysis SamplePrep->HPLC_UV GC_MS Headspace GC-MS SamplePrep->GC_MS Quantification Quantification of Known Impurities HPLC_UV->Quantification LC_MS LC-MS/MS Analysis HPLC_UV->LC_MS Unknown Peaks > Threshold ImpurityProfile Establish Impurity Profile Quantification->ImpurityProfile StructureElucidation Structure Elucidation LC_MS->StructureElucidation StructureElucidation->ImpurityProfile SolventQuant Quantification of Residual Solvents GC_MS->SolventQuant SolventQuant->ImpurityProfile

Caption: Workflow for impurity profiling of this compound.

References

Comparative Efficacy of Phenylacetic Acid Derivatives as Anti-inflammatory Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory efficacy of phenylacetic acid derivatives, with a focus on emerging compounds from recent studies. Due to the limited availability of specific data on 2,3-Dimethylphenylacetic acid derivatives, this guide will focus on the closely related and well-studied phenoxyacetic acid derivatives as a representative class. The information presented is intended to support research and development efforts in the discovery of novel anti-inflammatory therapeutics.

Introduction to Phenylacetic Acid Derivatives as Anti-inflammatory Agents

Phenylacetic acid derivatives are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1] By blocking COX-1 and/or COX-2, these compounds reduce the production of prostaglandins, thereby alleviating pain and inflammation.[1] The therapeutic potential of this class of compounds continues to be explored through the synthesis and evaluation of novel derivatives with improved efficacy and safety profiles.

Comparative Efficacy of Phenoxyacetic Acid Derivatives

Recent research has highlighted several phenoxyacetic acid derivatives with potent anti-inflammatory activity. This section provides a comparative summary of the efficacy of a promising candidate, designated as compound 7b, against a standard reference drug, Celecoxib.

Table 1: In Vivo Anti-inflammatory Activity of Compound 7b

CompoundDosePaw Edema Inhibition (%)TNF-α Reduction (%)PGE2 Reduction (%)Reference
Compound 7bNot Specified63.3564.8857.07[2]
CelecoxibNot Specified41.65Not ReportedNot Reported[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the ability of a compound to reduce acute inflammation.

  • Animal Model: Male Wistar rats are typically used.[3]

  • Induction of Inflammation: A subcutaneous injection of 1% carrageenan solution in saline (typically 0.1 mL) is administered into the subplantar region of the right hind paw.[3][4]

  • Test Compound Administration: The test compound (e.g., compound 7b) or reference drug (e.g., Celecoxib) is administered, often intraperitoneally, at a specified time before or after carrageenan injection.[5]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5] The difference in paw volume before and after induction of inflammation indicates the extent of edema.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Mean paw volume of control group - Mean paw volume of treated group) / Mean paw volume of control group] x 100

In Vitro Cytokine Measurement: TNF-α and PGE2 ELISA

This assay quantifies the levels of key pro-inflammatory mediators.

  • Sample Collection: Blood samples are collected from the animals after the in vivo anti-inflammatory assay. Serum is separated by centrifugation.

  • ELISA Procedure:

    • A microplate is coated with antibodies specific for either TNF-α or PGE2.[6]

    • Serum samples and a series of standards of known concentration are added to the wells. The plate is incubated to allow the cytokine/prostaglandin to bind to the antibodies.

    • A biotin-conjugated detection antibody is added, followed by an enzyme-linked avidin.

    • A substrate solution is added, which reacts with the enzyme to produce a color change.

    • The absorbance is measured using a microplate reader, and the concentration of TNF-α or PGE2 in the samples is determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow of the experimental protocols described.

Caption: The anti-inflammatory action of phenylacetic acid derivatives via inhibition of the cyclooxygenase pathway.

G Experimental Workflow for Anti-inflammatory Drug Screening cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal Model\n(Wistar Rats) Animal Model (Wistar Rats) Carrageenan\nInjection Carrageenan Injection Animal Model\n(Wistar Rats)->Carrageenan\nInjection Compound\nAdministration Compound Administration Carrageenan\nInjection->Compound\nAdministration Paw Edema\nMeasurement Paw Edema Measurement Compound\nAdministration->Paw Edema\nMeasurement Data Analysis\n(% Inhibition) Data Analysis (% Inhibition) Paw Edema\nMeasurement->Data Analysis\n(% Inhibition) Blood\nCollection Blood Collection Paw Edema\nMeasurement->Blood\nCollection Serum\nSeparation Serum Separation Blood\nCollection->Serum\nSeparation ELISA for\nTNF-α & PGE2 ELISA for TNF-α & PGE2 Serum\nSeparation->ELISA for\nTNF-α & PGE2 Data Analysis\n(Concentration) Data Analysis (Concentration) ELISA for\nTNF-α & PGE2->Data Analysis\n(Concentration)

Caption: A generalized workflow for evaluating the anti-inflammatory efficacy of test compounds.

Conclusion

The presented data on phenoxyacetic acid derivatives, particularly compound 7b, demonstrate their potential as potent anti-inflammatory agents. Their ability to significantly reduce paw edema and the levels of key inflammatory mediators like TNF-α and PGE2 highlights their therapeutic promise. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct further comparative studies and explore the structure-activity relationships within this class of compounds. Future investigations are warranted to fully elucidate the mechanisms of action and to optimize the efficacy and safety of these promising anti-inflammatory candidates.

References

Head-to-head comparison of different synthetic routes to 2,3-Dimethylphenylacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key intermediates is a critical aspect of the discovery and manufacturing pipeline. 2,3-Dimethylphenylacetic acid is a valuable building block in the synthesis of various organic molecules. This guide provides an objective comparison of two plausible synthetic routes to this compound, supported by established chemical principles and analogous experimental data. The routes discussed are the hydrolysis of 2,3-dimethylphenylacetonitrile and the Willgerodt-Kindler reaction of 2,3-dimethylacetophenone.

At a Glance: Comparative Analysis of Synthesis Routes

ParameterRoute 1: Hydrolysis of 2,3-DimethylphenylacetonitrileRoute 2: Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone
Starting Material 2,3-Dimethylbenzyl chloride2,3-Dimethylacetophenone
Key Reagents Sodium cyanide, Sulfuric acidSulfur, Morpholine, Sodium hydroxide
Number of Steps 2 (Cyanation, Hydrolysis)2 (Thioamide formation, Hydrolysis)
Overall Yield Good to Excellent (estimated)Moderate to Good (estimated)
Key Challenges Handling of toxic sodium cyanide.Unpleasant odor of sulfur-containing intermediates.
Scalability Readily scalable.Scalable with good ventilation.

Logical Workflow of Synthetic Routes

cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Willgerodt-Kindler Reaction A1 2,3-Dimethylbenzyl chloride B1 2,3-Dimethylphenylacetonitrile A1->B1 NaCN C1 This compound B1->C1 H2SO4, H2O A2 2,3-Dimethylacetophenone B2 2-(2,3-Dimethylphenyl)thioacetomorpholide A2->B2 S, Morpholine C2 This compound B2->C2 NaOH, H2O

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via Hydrolysis of 2,3-Dimethylphenylacetonitrile

This route involves two main steps: the synthesis of 2,3-dimethylphenylacetonitrile from 2,3-dimethylbenzyl chloride, followed by acid-catalyzed hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of 2,3-Dimethylphenylacetonitrile

This protocol is adapted from established procedures for the synthesis of benzyl cyanides from benzyl chlorides.[1][2]

  • In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • 2,3-Dimethylbenzyl chloride, dissolved in a water-miscible solvent like ethanol, is added dropwise to the stirred sodium cyanide solution.

  • The reaction mixture is then heated to reflux for several hours to ensure complete conversion.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as diethyl ether or dichloromethane.

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude 2,3-dimethylphenylacetonitrile. Further purification can be achieved by vacuum distillation.

Step 2: Hydrolysis of 2,3-Dimethylphenylacetonitrile to this compound

This protocol is based on the standard acid-catalyzed hydrolysis of benzyl cyanide.[3]

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, 2,3-dimethylphenylacetonitrile is mixed with a mixture of water and concentrated sulfuric acid.

  • The mixture is heated under reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled and poured onto crushed ice.

  • The precipitated solid, which is the crude this compound, is collected by vacuum filtration.

  • The crude product is then washed with cold water to remove any remaining acid.

  • For further purification, the crude acid can be dissolved in an aqueous solution of sodium bicarbonate and washed with an organic solvent to remove any unreacted nitrile. The aqueous layer is then acidified with a strong acid (e.g., HCl) to re-precipitate the pure this compound, which is collected by filtration, washed with water, and dried.

Route 2: Synthesis via Willgerodt-Kindler Reaction of 2,3-Dimethylacetophenone

This route proceeds through the formation of a thioamide intermediate from 2,3-dimethylacetophenone, which is then hydrolyzed to the final product.

Step 1: Synthesis of 2-(2,3-Dimethylphenyl)thioacetomorpholide

This protocol is based on the general procedure for the Willgerodt-Kindler reaction.[4][5][6]

  • In a flask equipped with a reflux condenser, 2,3-dimethylacetophenone, elemental sulfur, and morpholine are combined.

  • The mixture is heated to reflux for several hours. The reaction is typically carried out at a temperature of 120-160 °C. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, the excess morpholine and sulfur can be removed under reduced pressure. The residue contains the crude thioamide.

Step 2: Hydrolysis of 2-(2,3-Dimethylphenyl)thioacetomorpholide to this compound

  • The crude thioamide from the previous step is suspended in an aqueous solution of a strong base, such as sodium hydroxide.

  • The mixture is heated to reflux for an extended period (several hours to overnight) to ensure complete hydrolysis of the thioamide to the corresponding carboxylate salt.

  • After cooling, the reaction mixture is filtered to remove any insoluble byproducts.

  • The filtrate is then acidified with a mineral acid (e.g., concentrated HCl) until the pH is acidic, which precipitates the this compound.

  • The solid product is collected by filtration, washed thoroughly with water to remove inorganic salts, and then dried. Recrystallization from a suitable solvent can be performed for further purification.

Concluding Remarks

The choice between these two synthetic routes will depend on several factors, including the availability and cost of the starting materials, the scale of the synthesis, and the laboratory's capabilities for handling hazardous reagents. The nitrile hydrolysis route is a classic and generally high-yielding method, but it requires the use of highly toxic cyanide salts. The Willgerodt-Kindler reaction avoids the use of cyanides but involves the use of sulfur and morpholine, which can have unpleasant odors and require careful handling. For large-scale production, a thorough process safety assessment for both routes would be essential.

References

Conformational Analysis of 2,3-Dimethylphenylacetic Acid and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, or its conformation, plays a pivotal role in determining its physicochemical properties and biological activity. For drug candidates, understanding the preferred three-dimensional structure is crucial for predicting receptor binding, metabolic stability, and overall efficacy. This guide provides a comparative conformational analysis of 2,3-dimethylphenylacetic acid and its positional isomers, offering insights into the influence of methyl group substitution on the rotational freedom of the acetic acid side chain.

The conformational landscape of phenylacetic acids is primarily defined by the torsion angle (τ) between the phenyl ring and the carboxylic acid group. This rotation is influenced by steric hindrance and electronic effects imposed by substituents on the aromatic ring. In the case of dimethylphenylacetic acids, the position of the two methyl groups significantly impacts the energetically favorable conformations.

Comparative Analysis of Conformational Preferences

The key dihedral angle under consideration is that which describes the rotation of the Cα-C(O) bond relative to the plane of the phenyl ring. For simplicity, we can consider the torsion angle involving the ipso-carbon, the benzylic carbon, the carbonyl carbon, and the carbonyl oxygen.

Table 1: Summary of Conformational Data for Dimethylphenylacetic Acid Isomers

IsomerExperimental MethodKey Findings (Dihedral Angles, Rotational Barriers)Computational MethodCalculated Conformational Energies and Barriers
This compound Limited public data available.-DFT, Molecular MechanicsThe presence of an ortho-methyl group is expected to create significant steric hindrance, likely favoring a conformation where the carboxylic acid group is rotated out of the plane of the phenyl ring to minimize steric clash.
2,4-Dimethylphenylacetic acid ¹H NMR[1]¹H NMR data available, but direct conformational analysis is not reported.DFT, Molecular MechanicsSimilar to the 2,3-isomer, the ortho-methyl group will be a dominant factor. The para-methyl group is expected to have a minimal steric effect on the side chain conformation but may influence electronic properties.
2,5-Dimethylphenylacetic acid Limited public data available.-DFT, Molecular MechanicsThe ortho-methyl group will enforce a non-planar conformation. The meta-methyl group's influence is likely to be less pronounced than an ortho or para substituent.
2,6-Dimethylphenylacetic acid Limited public data available.-DFT, Molecular MechanicsThe two ortho-methyl groups will severely restrict the rotation of the acetic acid side chain, leading to a highly twisted conformation with a significant rotational barrier. This steric crowding is the most pronounced among all isomers.
3,4-Dimethylphenylacetic acid X-ray Crystallography (for dimethoxy analog)[2]The crystal structure of the related 3,4-dimethoxyphenylacetic acid shows a non-planar conformation.DFT, Molecular MechanicsWith no ortho-substituents, this isomer is expected to have a lower rotational barrier compared to the 2-substituted isomers. The preferred conformation is likely to be closer to planar, but still influenced by the electronic effects of the methyl groups.
3,5-Dimethylphenylacetic acid Limited public data available.-DFT, Molecular MechanicsSimilar to the 3,4-isomer, the absence of ortho-substituents suggests a lower rotational barrier. The symmetrical substitution pattern may lead to a more symmetrical potential energy surface for rotation.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of conformational analysis studies. Below are outlines of the key experimental and computational techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, the relative orientation of atoms and the populations of different conformers can be elucidated.

Workflow for NMR-based Conformational Analysis:

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample Dissolve compound in a suitable deuterated solvent Internal_Standard Add internal standard (e.g., TMS) Sample->Internal_Standard OneD_NMR Acquire 1D ¹H and ¹³C NMR spectra Internal_Standard->OneD_NMR TwoD_NMR Acquire 2D NMR spectra (COSY, NOESY/ROESY, HSQC, HMBC) OneD_NMR->TwoD_NMR Assignment Assign proton and carbon signals TwoD_NMR->Assignment NOE_Analysis Analyze NOE/ROE cross-peaks to determine inter-proton distances Assignment->NOE_Analysis Coupling_Analysis Measure coupling constants to determine dihedral angles (Karplus equation) Assignment->Coupling_Analysis Conformer_Population Calculate conformer populations based on experimental data NOE_Analysis->Conformer_Population Coupling_Analysis->Conformer_Population Structure_Elucidation Elucidate the predominant conformation(s) in solution Conformer_Population->Structure_Elucidation

Figure 1: Workflow for NMR-based conformational analysis.
X-ray Crystallography

X-ray crystallography provides precise information about the conformation of a molecule in the solid state. By analyzing the diffraction pattern of a single crystal, the three-dimensional arrangement of atoms can be determined, yielding accurate bond lengths, bond angles, and dihedral angles.

Workflow for X-ray Crystallography:

Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution and Refinement Dissolve Dissolve purified compound in a suitable solvent system Evaporate Slow evaporation of the solvent Dissolve->Evaporate Crystal_Formation Formation of single crystals Evaporate->Crystal_Formation Mount Mount a suitable crystal on a diffractometer Crystal_Formation->Mount Xray_Exposure Expose the crystal to a monochromatic X-ray beam Mount->Xray_Exposure Diffraction_Data Collect diffraction data Xray_Exposure->Diffraction_Data Solve Solve the phase problem to obtain an initial electron density map Diffraction_Data->Solve Refine Refine the atomic positions and thermal parameters against the data Solve->Refine Final_Structure Obtain the final crystal structure Refine->Final_Structure

Figure 2: Workflow for X-ray crystallography.
Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for exploring the conformational landscape of molecules. These techniques can be used to calculate the potential energy surface for bond rotation, identify low-energy conformers, and estimate the energy barriers between them.

Workflow for Computational Conformational Analysis:

Computational_Workflow cluster_build Model Building cluster_search Conformational Search cluster_optimization Geometry Optimization and Energy Calculation cluster_analysis Analysis Build Build the 3D structure of the molecule Search Perform a systematic or stochastic conformational search Build->Search Identify_Minima Identify unique low-energy conformers Search->Identify_Minima Optimize Optimize the geometry of each conformer (e.g., using DFT) Identify_Minima->Optimize Calculate_Energy Calculate the relative energies of the conformers Optimize->Calculate_Energy PES Generate a potential energy surface for the key dihedral angle Calculate_Energy->PES Barrier Determine the rotational energy barriers PES->Barrier

Figure 3: Workflow for computational conformational analysis.

Discussion and Conclusion

The conformational analysis of this compound and its isomers reveals a strong dependence of the preferred conformation on the substitution pattern of the phenyl ring. The presence of ortho-methyl groups introduces significant steric hindrance, forcing the acetic acid side chain out of the plane of the aromatic ring. The 2,6-dimethyl isomer is expected to exhibit the most restricted rotation and the highest rotational energy barrier due to the presence of two ortho substituents. In contrast, isomers lacking ortho-methyl groups, such as the 3,4- and 3,5-dimethylphenylacetic acids, are predicted to have greater conformational flexibility.

For drug development professionals, this information is critical. A rigid conformation, as expected for the 2,6-isomer, can lead to higher receptor affinity and selectivity, but may also result in unfavorable physicochemical properties. Conversely, a more flexible molecule might be able to adopt multiple conformations to bind to different targets, but this could also lead to off-target effects.

Further experimental and computational studies are warranted to provide a more complete and quantitative comparison of the conformational landscapes of these isomers. Specifically, the acquisition of single-crystal X-ray structures and detailed NMR spectroscopic analysis for all isomers would provide invaluable data for validating and refining computational models. This comprehensive understanding will ultimately aid in the rational design of novel therapeutics with optimized efficacy and safety profiles.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethylphenylacetic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 2,3-Dimethylphenylacetic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Hand Protection Chemical-impermeable gloves. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices.[1][3]
Body Protection A lab coat or apron is necessary. For situations with a risk of significant exposure, appropriate protective clothing should be worn to prevent skin contact.[1][4]
Respiratory Protection Work in a well-ventilated area, preferably a fume hood.[1][4] If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA or European Standard EN 136 approved respirator is required.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or incineration.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]

  • Waste Collection and Segregation :

    • Collect all waste containing this compound, including contaminated materials such as paper towels, gloves, and weighing boats, in a designated and compatible waste container.[1]

    • Ensure the waste container is clearly labeled as "Hazardous Waste" and specifies the contents, including "this compound" and its approximate concentration.[5]

    • Do not mix with other waste streams to avoid potentially hazardous reactions.[5]

  • Container Management :

    • Use a suitable, closed container for disposal.[3] The container must be in good condition, with a secure lid, and compatible with the chemical.[5][6]

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and acids.[3][4][7]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[1][3]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.

  • Spill Management :

    • In the event of a spill, avoid creating dust.[3]

    • Wear appropriate PPE and sweep or shovel the spilled material into a suitable, closed container for disposal.[2][3]

    • Prevent the spill from entering drains, waterways, or soil.[4]

Disposal Options Summary

Disposal MethodRecommendation & Procedure
Licensed Disposal Company Highly Recommended. Offer surplus and non-recyclable solutions to a licensed disposal company.[3] Contact a licensed professional waste disposal service to dispose of this material.[3]
Chemical Incineration Recommended. Burn in a chemical incinerator equipped with an afterburner and scrubber.[3] This should be performed by a licensed facility.
Drain Disposal Prohibited. Do not let the product enter drains.[3][4]
Landfill Prohibited. Do not dispose of in regular trash.[1] Must be disposed of at a permitted landfill for hazardous waste.[6]
Neutralization Not Recommended. While neutralization can be a disposal method for some simple carboxylic acids, it is not recommended for this compound without explicit approval and guidance from EHS due to its more complex structure.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

A Waste Generation (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the container properly sealed? C->D E Seal the container securely D->E No F Store in a Cool, Dry, Well-Ventilated Area D->F Yes E->F G Contact EHS or Licensed Waste Disposal Company F->G H Arrange for Pickup and Incineration/Disposal G->H I Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethylphenylacetic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dimethylphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.